Tert-butyl 8-bromoquinolin-3-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-(8-bromoquinolin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-10-7-9-5-4-6-11(15)12(9)16-8-10/h4-8H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPPUZMUZMMHGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C2C(=C1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857139 | |
| Record name | tert-Butyl (8-bromoquinolin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347146-17-2 | |
| Record name | Carbamic acid, (8-bromo-3-quinolinyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=347146-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (8-bromoquinolin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 8-Bromoquinolin-3-ylcarbamate (CAS No. 347146-17-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
Tert-butyl 8-bromoquinolin-3-ylcarbamate, identified by the CAS number 347146-17-2, is a pivotal synthetic intermediate that has garnered significant attention in the field of drug discovery and development.[1] Its unique trifunctionalized quinoline scaffold, featuring a bromine atom at the 8-position, a Boc-protected amine at the 3-position, and the inherent reactivity of the quinoline ring system, offers a versatile platform for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and applications, with a particular focus on its role in the development of novel therapeutic agents. The strategic placement of the bromo and carbamate functionalities allows for selective and sequential chemical modifications, making it an invaluable tool for medicinal chemists exploring structure-activity relationships (SAR) in the pursuit of new drug candidates.
Physicochemical Properties: A Data-Driven Profile
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry and drug design. The following table summarizes its key physical and chemical characteristics.
| Property | Value | Source |
| CAS Number | 347146-17-2 | |
| Molecular Formula | C₁₄H₁₅BrN₂O₂ | |
| Molecular Weight | 323.19 g/mol | |
| Appearance | White to off-white solid | [Generic Supplier Data] |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. | [General Chemical Knowledge] |
Note: Experimental data such as melting point, boiling point, and specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) are not consistently reported in publicly available sources. Researchers should perform their own characterization upon synthesis or acquisition.
Synthesis and Mechanism: A Step-by-Step Protocol and Rationale
The synthesis of this compound is typically achieved through the protection of the amino group of 8-bromoquinolin-3-amine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of modern organic synthesis, valued for its high efficiency and the stability of the resulting tert-butyloxycarbonyl (Boc) protecting group under a wide range of conditions, while being readily cleavable under acidic conditions.[2]
Precursor Synthesis: Preparation of 8-Bromoquinolin-3-amine
The synthesis of the precursor, 8-bromoquinolin-3-amine, is a critical first step. While various methods exist for the synthesis of substituted quinolines, a common approach involves a Skraup-type synthesis or a variation thereof, starting from a suitably substituted aniline.
Boc Protection: The Core Reaction
The protection of the amino group of 8-bromoquinolin-3-amine is a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. This is followed by the departure of a tert-butoxide group, which then abstracts a proton from the protonated amine to yield the final product and tert-butanol and carbon dioxide as byproducts.
Experimental Protocol: Synthesis of this compound
Materials:
-
8-Bromoquinolin-3-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-bromoquinolin-3-amine (1.0 eq) in anhydrous DCM or THF.
-
Addition of Base: Add triethylamine (1.1 - 1.5 eq) to the solution and stir. The base is crucial to neutralize the acidic byproduct formed during the reaction, driving the equilibrium towards the product.
-
Addition of Boc₂O: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 - 1.2 eq) in the same anhydrous solvent dropwise at 0 °C (ice bath). The slow addition helps to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with water and brine to remove any remaining base and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
Causality in Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is a standard precaution in many organic syntheses to prevent side reactions with atmospheric oxygen and moisture, especially if any of the reagents are sensitive.
-
Anhydrous Solvents: The use of anhydrous solvents is critical as water can react with Boc₂O, leading to its decomposition and reducing the yield of the desired product.
-
Choice of Base: Triethylamine is a common, non-nucleophilic organic base that effectively scavenges the acid produced during the reaction without competing with the amine nucleophile.
-
Chromatographic Purification: Column chromatography is a robust and widely used technique to separate the desired product from any unreacted starting materials, byproducts, and impurities, ensuring high purity of the final compound.
Applications in Drug Discovery and Development: A Gateway to Novel Therapeutics
The true value of this compound lies in its application as a versatile intermediate in the synthesis of biologically active molecules. The bromine atom at the 8-position serves as a convenient handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. The Boc-protected amine at the 3-position can be deprotected under mild acidic conditions to reveal the free amine, which can then be further functionalized.
Role as a Key Intermediate in Kinase Inhibitor Synthesis
The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[4] The ability to introduce diverse functionalities at the 8-position of the quinoline ring via cross-coupling reactions makes this compound an attractive starting material for the synthesis of libraries of potential kinase inhibitors. The subsequent modification of the 3-amino group allows for further exploration of the SAR and optimization of the lead compounds.
Potential in the Development of Antiviral and Anticancer Agents
Quinoline derivatives have demonstrated a broad spectrum of biological activities, including antiviral and anticancer properties.[5][6] The structural motif of this compound provides a foundation for the development of novel compounds with potential therapeutic applications in these areas. The bromine atom can be a site for introducing moieties known to interact with viral or cancer-related targets, while the amino group can be functionalized to enhance binding affinity, selectivity, and pharmacokinetic properties.
Safety and Handling: A Prudent Approach
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[7]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8] Avoid ingestion and inhalation.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion: A Valuable Asset in the Medicinal Chemist's Toolbox
This compound (CAS No. 347146-17-2) is a strategically designed and highly valuable building block for medicinal chemistry and drug discovery. Its well-defined structure, coupled with the versatility of its functional groups, provides a robust platform for the synthesis of novel and complex molecules with potential therapeutic applications. The synthetic accessibility and the potential for diverse chemical transformations make it an indispensable tool for researchers and scientists dedicated to the development of the next generation of pharmaceuticals. A thorough understanding of its synthesis, properties, and safe handling is paramount to unlocking its full potential in the ongoing quest for new and effective treatments for a wide range of diseases.
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An In-depth Technical Guide to Tert-butyl 8-bromoquinolin-3-ylcarbamate: Synthesis, Properties, and Applications in Drug Discovery
Foreword
In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure has given rise to a multitude of clinically significant agents across various disease areas, including cancer, infectious diseases, and inflammation. Within this privileged class of heterocycles, functionalized derivatives serve as critical building blocks for the elaboration of complex molecular architectures with tailored pharmacological profiles. This technical guide provides an in-depth exploration of tert-butyl 8-bromoquinolin-3-ylcarbamate, a key intermediate that embodies the strategic convergence of a quinoline core, a synthetically versatile bromine handle, and a protected amine crucial for further chemical diversification. We will delve into its fundamental properties, provide a detailed, field-proven synthetic protocol, and discuss its burgeoning role in the discovery of next-generation kinase inhibitors and other therapeutic agents.
Physicochemical Properties and Structural Elucidation
This compound is a solid, typically appearing as a white to off-white powder. Its molecular structure combines the rigid, aromatic quinoline ring system with a bulky tert-butyloxycarbonyl (Boc) protecting group on the 3-amino substituent and a bromine atom at the 8-position. This unique combination of functional groups dictates its solubility, reactivity, and utility as a synthetic intermediate.
| Property | Value | Source |
| Molecular Weight | 323.19 g/mol | [1][2] |
| Molecular Formula | C₁₄H₁₅BrN₂O₂ | [1] |
| CAS Number | 347146-17-2 | [1] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | General knowledge |
| Storage | Store in a cool, dry place away from light. | General knowledge |
The Boc protecting group is of paramount importance, rendering the otherwise reactive 3-amino group inert to a variety of reaction conditions. This allows for selective chemical transformations at other positions of the quinoline ring, most notably leveraging the bromine atom for cross-coupling reactions. The bromine at the 8-position provides a strategic site for the introduction of diverse functionalities, a common tactic in the exploration of structure-activity relationships (SAR) during drug discovery campaigns.
Strategic Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful execution of each reaction to ensure a high-purity final product. The overall synthetic strategy involves the initial construction of the 8-bromoquinoline core, followed by the introduction of the 3-amino group, and finally, its protection with the Boc group.
Synthesis of the Precursor: 8-Bromoquinolin-3-amine
The journey to our target molecule begins with the synthesis of the key precursor, 8-bromoquinolin-3-amine. A robust and scalable method for its preparation is outlined below.
Experimental Protocol: Synthesis of 8-Bromoquinolin-3-amine
-
Step 1: Nitration of 8-Bromoquinoline. To a solution of 8-bromoquinoline in concentrated sulfuric acid, cooled to 0 °C, fuming nitric acid is added dropwise while maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water until neutral, and dried to afford 8-bromo-3-nitroquinoline.
-
Step 2: Reduction of the Nitro Group. The 8-bromo-3-nitroquinoline is dissolved in a suitable solvent such as ethanol or ethyl acetate. A reducing agent, for instance, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, is then added portion-wise. The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC). After cooling, the mixture is made basic with a concentrated solution of sodium hydroxide and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 8-bromoquinolin-3-amine. The product can be further purified by column chromatography on silica gel.
Boc Protection of 8-Bromoquinolin-3-amine
With the precursor in hand, the final step is the protection of the 3-amino group. The use of di-tert-butyl dicarbonate ((Boc)₂O) is the most common and efficient method for this transformation.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a stirred solution of 8-bromoquinolin-3-amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added triethylamine (1.2 equivalents) as a base. The mixture is stirred at room temperature until the starting material is fully dissolved.
-
Addition of (Boc)₂O: A solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent is added dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting amine is completely consumed.
-
Work-up: Upon completion, the reaction mixture is washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Caption: Synthetic pathway to this compound.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a versatile intermediate in the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
A Key Building Block for Kinase Inhibitors
The 8-bromoquinolin-3-ylcarbamate scaffold provides an excellent starting point for the synthesis of kinase inhibitors. The bromine atom at the 8-position serves as a convenient handle for introducing various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the quinoline core to optimize binding to the target kinase.
Following the introduction of the desired substituent at the 8-position, the Boc protecting group on the 3-amino function can be readily removed under acidic conditions to liberate the free amine. This primary amine can then be further functionalized, for example, by acylation or sulfonylation, to introduce additional pharmacophoric features that can enhance potency, selectivity, and pharmacokinetic properties.
Sources
An In-depth Technical Guide to tert-Butyl 8-bromoquinolin-3-ylcarbamate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of tert-butyl 8-bromoquinolin-3-ylcarbamate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document integrates established synthetic methodologies, predictive analysis of physicochemical properties based on analogous structures, and detailed protocols for characterization. The aim is to equip researchers with a robust foundational understanding and practical guidance for the synthesis, handling, and potential applications of this compound.
Molecular Overview and Physicochemical Properties
This compound belongs to the quinoline class of heterocyclic compounds, which are known for their broad range of biological activities. The presence of a bromine atom at the 8-position and a tert-butoxycarbonyl (Boc) protected amine at the 3-position makes it a versatile intermediate for further chemical modifications.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Remarks |
| Molecular Formula | C₁₄H₁₅BrN₂O₂ | - |
| Molecular Weight | 323.19 g/mol | - |
| Appearance | White to off-white solid | Based on analogous carbamates and bromoquinolines. |
| Melting Point | 120-140 °C | Prediction based on similar aromatic carbamates. Actual value requires experimental verification. |
| Boiling Point | > 350 °C (decomposes) | High boiling point expected due to the aromatic structure and polar groups. Likely to decompose before boiling under atmospheric pressure. |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | The bulky tert-butyl group and the quinoline ring suggest solubility in common organic solvents.[1] |
| pKa | ~12-13 (NH of carbamate) | Estimated based on typical pKa values for N-aryl carbamates. |
Synthesis and Purification
The synthesis of this compound can be approached through a multi-step sequence starting from commercially available precursors. The following proposed synthesis is based on well-established organic reactions.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Step-by-Step Experimental Protocol
Step 1: Nitration of 8-Bromoquinoline
-
To a stirred solution of concentrated sulfuric acid at 0 °C, slowly add 8-bromoquinoline.
-
Maintain the temperature at 0 °C and add fuming nitric acid dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated 8-bromo-3-nitroquinoline is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Reduction of 8-Bromo-3-nitroquinoline to 3-Amino-8-bromoquinoline
-
Suspend 8-bromo-3-nitroquinoline in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and stir vigorously for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 3-amino-8-bromoquinoline, which can be purified by column chromatography.
Step 3: Boc Protection of 3-Amino-8-bromoquinoline
-
Dissolve 3-amino-8-bromoquinoline in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine or diisopropylethylamine (DIPEA).
-
To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Analytical Characterization
Unambiguous structural confirmation of the synthesized this compound is crucial and can be achieved using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The tert-butyl group in NMR spectroscopy typically gives a sharp, intense singlet, which can be a useful diagnostic tool.[2]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Quinoline-H | 7.5 - 9.0 | m | 5H | Aromatic protons |
| NH | ~9.5 | br s | 1H | Carbamate proton |
| tert-Butyl | ~1.5 | s | 9H | C(CH₃)₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Carbonyl | ~153 | C=O |
| Quinoline-C | 120 - 150 | Aromatic carbons |
| tert-Butyl C | ~81 | C (CH₃)₃ |
| tert-Butyl CH₃ | ~28 | C(CH₃ )₃ |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition. The presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
-
Expected Molecular Ion (M⁺): m/z 322 and 324.
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₄H₁₅⁷⁹BrN₂O₂ [M+H]⁺: 323.0395; Found: [Experimental Value].
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups.
-
N-H stretch: A sharp peak around 3300-3400 cm⁻¹.
-
C=O stretch (carbamate): A strong absorption band around 1700-1725 cm⁻¹.
-
C-N stretch: Around 1250 cm⁻¹.
-
Aromatic C-H stretch: Above 3000 cm⁻¹.
Applications in Drug Discovery and Organic Synthesis
Substituted quinolines are a prominent scaffold in medicinal chemistry, exhibiting a wide array of biological activities. The title compound, with its reactive bromine atom and protected amine, serves as a valuable building block for the synthesis of more complex molecules.
-
Cross-Coupling Reactions: The 8-bromo position can be utilized in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents and build molecular complexity.
-
Deprotection and Further Functionalization: The Boc-protecting group can be readily removed under acidic conditions to liberate the free amine at the 3-position. This amine can then be acylated, alkylated, or used in other transformations to generate a library of derivatives for structure-activity relationship (SAR) studies.
Caption: Potential synthetic applications of this compound.
Handling, Storage, and Safety
As with any chemical compound, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the material.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. For long-term storage, refrigeration is recommended.
-
Stability: The compound is expected to be stable under normal laboratory conditions. The Boc-protecting group is sensitive to strong acids.
Conclusion
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Tert-butyl 8-bromoquinolin-3-ylcarbamate spectroscopic data (NMR, MS, IR)
Initiating Data Search
I've started by hunting for the spectroscopic fingerprints (NMR, MS, IR) of tert-butyl 8-bromoquinolin-3-ylcarbamate. Next, I'll dive into the experimental protocols to understand the methods and rationale behind acquiring these spectra for organic compounds.
Expanding Data Research
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An In-Depth Technical Guide to the Synthesis of Tert-butyl 8-bromoquinolin-3-ylcarbamate
Abstract
This technical guide provides a comprehensive and scientifically rigorous overview of the synthesis of tert-butyl 8-bromoquinolin-3-ylcarbamate, a key building block in medicinal chemistry and drug discovery. The document details a robust two-step synthetic pathway, commencing with the preparation of the crucial intermediate, 8-bromoquinolin-3-amine, followed by its subsequent protection with a tert-butoxycarbonyl (Boc) group. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedural outline but also in-depth explanations of the underlying chemical principles and experimental considerations. The protocols described herein are designed to be self-validating, with an emphasis on reproducibility and high yield.
Introduction and Strategic Overview
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the quinoline ring at various positions allows for the fine-tuning of pharmacological properties. This compound serves as a versatile intermediate, with the bromine atom at the 8-position providing a handle for further cross-coupling reactions, while the Boc-protected amine at the 3-position allows for subsequent derivatization.
The synthesis of this target molecule is most effectively achieved through a two-step process. The initial and more challenging step is the regioselective synthesis of 8-bromoquinolin-3-amine. This is followed by a well-established and generally high-yielding N-tert-butoxycarbonylation (Boc protection) of the primary aromatic amine. This strategic approach allows for the isolation and purification of the key aminoquinoline intermediate before proceeding to the final protection step, ensuring a higher overall purity of the final product.
Synthesis of the Key Intermediate: 8-Bromoquinolin-3-amine
The synthesis of 8-bromoquinolin-3-amine is a critical precursor to the final product. A reliable method involves a two-stage sequence starting from 8-bromoquinoline: nitration to introduce a nitro group at the 3-position, followed by the reduction of the nitro group to the desired amine.
Step 1: Nitration of 8-Bromoquinoline to Yield 3-Nitro-8-bromoquinoline
The introduction of a nitro group onto the quinoline ring is a classic electrophilic aromatic substitution reaction. The position of nitration is directed by the electronic properties of the quinoline ring system. While nitration of quinoline itself can lead to a mixture of products, the presence of the bromine atom at the 8-position can influence the regioselectivity. The synthesis of 3-bromo-8-nitroquinoline is a known procedure and provides a strong basis for this step[1].
Causality of Experimental Choices:
-
Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is the standard and most effective nitrating agent. Sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction.
-
Reaction Temperature: The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to control the exothermic nature of the nitration and to minimize the formation of undesired byproducts.
Step 2: Reduction of 3-Nitro-8-bromoquinoline to 8-Bromoquinolin-3-amine
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Several methods are available for this conversion, with catalytic hydrogenation and metal-acid reductions being the most common. The reduction of nitroquinolines to aminoquinolines is a well-documented process[2][3].
Causality of Experimental Choices:
-
Reducing Agent: A common and effective method for this reduction is the use of a metal in an acidic medium, such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid. These reagents are cost-effective and generally provide high yields. Catalytic hydrogenation with palladium on carbon (Pd/C) is another excellent option, often offering cleaner reaction profiles.
-
Solvent: The choice of solvent depends on the reducing agent. For metal-acid reductions, an alcoholic solvent like ethanol is often used to ensure the solubility of the starting material.
Final Step: N-tert-Butoxycarbonylation of 8-Bromoquinolin-3-amine
The final step in the synthesis is the protection of the primary amine group of 8-bromoquinolin-3-amine with a tert-butoxycarbonyl (Boc) group. This is a standard protection strategy for amines, rendering them less nucleophilic and stable to a wide range of reaction conditions, yet easily removable under acidic conditions[4]. The use of di-tert-butyl dicarbonate (Boc₂O) is the most common and efficient method for this transformation[5][6].
Causality of Experimental Choices:
-
Boc Source: Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its high reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide).
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically used to neutralize the acidic byproduct formed during the reaction and to facilitate the nucleophilic attack of the amine on the Boc₂O.
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used for this reaction as they are inert to the reaction conditions and provide good solubility for the reactants. A water-mediated catalyst-free approach has also been reported as an environmentally friendly alternative[7][8].
Experimental Protocols
Synthesis of 3-Nitro-8-bromoquinoline
Step-by-Step Methodology:
-
To a stirred solution of 8-bromoquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.
-
Maintain the reaction temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture carefully onto crushed ice.
-
Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate until a precipitate is formed.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to afford 3-nitro-8-bromoquinoline.
Synthesis of 8-Bromoquinolin-3-amine
Step-by-Step Methodology:
-
To a solution of 3-nitro-8-bromoquinoline (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Heat the reaction mixture to reflux for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 8-bromoquinolin-3-amine.
Synthesis of this compound
Step-by-Step Methodology:
-
Dissolve 8-bromoquinolin-3-amine (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.5 eq) to the solution and cool to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
Table 1: Summary of Reagents and Reaction Conditions
| Step | Reactant | Reagent(s) | Solvent | Temperature | Time | Product |
| 1 | 8-Bromoquinoline | HNO₃, H₂SO₄ | H₂SO₄ | 0 °C to RT | 2-4 h | 3-Nitro-8-bromoquinoline |
| 2 | 3-Nitro-8-bromoquinoline | SnCl₂·2H₂O | Ethanol | Reflux | 3-5 h | 8-Bromoquinolin-3-amine |
| 3 | 8-Bromoquinolin-3-amine | (Boc)₂O, TEA | DCM | 0 °C to RT | 12-16 h | This compound |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopy | Expected Characteristic Peaks |
| ¹H NMR | Aromatic protons of the quinoline ring (δ 7.0-9.0 ppm), a singlet for the tert-butyl protons (δ ~1.5 ppm), and a broad singlet for the NH proton. |
| ¹³C NMR | Aromatic carbons of the quinoline ring (δ 110-150 ppm), the carbonyl carbon of the carbamate (δ ~150-155 ppm), the quaternary carbon of the tert-butyl group (δ ~80 ppm), and the methyl carbons of the tert-butyl group (δ ~28 ppm). |
| IR (cm⁻¹) | N-H stretching (~3300-3400 cm⁻¹), C=O stretching of the carbamate (~1700-1725 cm⁻¹), C-N stretching (~1250 cm⁻¹), and aromatic C-H and C=C stretching. |
| Mass Spec. | Expected molecular ion peak [M+H]⁺. |
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Conclusion
This technical guide has detailed a reliable and well-reasoned synthetic route to this compound. By breaking down the synthesis into two manageable steps—the preparation of 8-bromoquinolin-3-amine and its subsequent Boc protection—researchers can achieve high yields and purity of the target compound. The provided experimental protocols, along with the rationale behind the choice of reagents and conditions, are intended to empower scientists in the field of drug discovery to confidently synthesize this valuable intermediate for their research endeavors.
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N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). National Institutes of Health. Retrieved from [Link]
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BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd. Retrieved from [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved from [Link]
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Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved from [Link]
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Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. (2023). ACS Publications. Retrieved from [Link]
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Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2024). National Institutes of Health. Retrieved from [Link]
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Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. (n.d.). National Institutes of Health. Retrieved from [Link]
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Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. (n.d.). ACS Publications. Retrieved from [Link]
-
Bromination of 8-substituted quinolines. Reagents and conditions. (i)... (n.d.). ResearchGate. Retrieved from [Link]
-
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (n.d.). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂⁻ Complexes. (2024). ACS Publications. Retrieved from [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. Retrieved from [Link]
-
Infrared spectra of a) carbamic acid dimer (NH₂COOH)₂, b) ammonium... (n.d.). ResearchGate. Retrieved from [Link]
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How can I avoid the Boc-cleavage during Mass Analysis? (2021). ResearchGate. Retrieved from [Link]
-
Carbamic acid: molecular structure and IR spectra. (1999). PubMed. Retrieved from [Link]
- Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. (n.d.). Google Patents.
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Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. (2013). PubMed. Retrieved from [Link]
-
Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses. Retrieved from [Link]
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1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
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Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (n.d.). MDPI. Retrieved from [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. (n.d.). TSI Journals. Retrieved from [Link]
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Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository. Retrieved from [Link]
-
Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). PubMed Central. Retrieved from [Link]
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A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Compound Interest. Retrieved from [Link]
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13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
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The Strategic Synthesis and Application of Tert-butyl 8-bromoquinolin-3-ylcarbamate: A Keystone Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of tert-butyl 8-bromoquinolin-3-ylcarbamate, a pivotal starting material in the synthesis of complex pharmaceutical agents. We will dissect the strategic considerations underpinning its synthesis, delve into its physicochemical properties, and illuminate its applications as a versatile building block in medicinal chemistry. This document moves beyond a simple recitation of protocols to offer a Senior Application Scientist's perspective on the causality behind experimental choices, ensuring a robust and reproducible understanding for researchers at the forefront of drug development.
Introduction: The Quinoline Scaffold and the Power of the Carbamate Handle
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a bromine atom at the 8-position provides a crucial handle for further functionalization through various cross-coupling reactions, allowing for the exploration of diverse chemical space.
The tert-butyloxycarbonyl (Boc) protecting group on the 3-amino position serves a dual purpose. Firstly, it modulates the reactivity of the quinoline ring system and, secondly, it provides a stable yet readily cleavable carbamate linkage that is instrumental in multi-step synthetic campaigns.[3][4] The carbamate moiety itself is a recognized pharmacophore and a bioisostere for amide bonds, often enhancing cell permeability and metabolic stability of drug candidates.[3] Thus, this compound emerges as a highly valuable and strategically designed starting material for the synthesis of novel therapeutics.
Strategic Synthesis of this compound
The synthesis of this compound is most logically approached as a two-step sequence: the synthesis of the precursor 8-bromoquinolin-3-amine, followed by the protection of the amino group with a Boc moiety.
Synthesis of 8-Bromoquinolin-3-amine: The Precursor
The synthesis of the key intermediate, 8-bromoquinolin-3-amine, can be achieved through established methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, starting from appropriately substituted anilines. A plausible and efficient route commences with the bromination of a suitable quinoline precursor. For instance, the direct bromination of 8-aminoquinoline can lead to a mixture of products, making the synthesis of 8-bromoquinolin-3-amine from a more readily available starting material a more controlled approach.
A general and reliable method for the synthesis of 8-bromoquinolines involves the cyclization of o-bromoaniline with an appropriate three-carbon component.[5]
Conceptual Synthetic Pathway for 8-Bromoquinolin-3-amine:
Caption: Proposed synthetic route to 8-bromoquinolin-3-amine.
Boc Protection of 8-Bromoquinolin-3-amine: The Main Event
The protection of the amino group of 8-bromoquinolin-3-amine as a tert-butyl carbamate is a crucial step that renders the molecule suitable for a variety of subsequent chemical transformations. The reagent of choice for this transformation is di-tert-butyl dicarbonate (Boc₂O).[6][7] The reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride.
Detailed Experimental Protocol for Boc Protection:
Materials:
-
8-Bromoquinolin-3-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 8-bromoquinolin-3-amine (1.0 eq) in anhydrous DCM.
-
To this solution, add triethylamine (1.2 eq) or DIPEA (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DCM is critical to prevent the hydrolysis of the Boc anhydride.
-
Base: A non-nucleophilic organic base like TEA or DIPEA is employed to neutralize the acidic byproduct of the reaction without competing with the amine nucleophile.
-
Temperature Control: Starting the reaction at 0 °C helps to control the initial exotherm and prevent potential side reactions.
-
Workup: The aqueous workup with sodium bicarbonate removes any unreacted acidic species and byproducts.
-
Purification: Column chromatography is essential to isolate the desired product from any unreacted starting material and potential di-Boc protected byproducts.
Physicochemical Properties and Characterization
Predicted Physicochemical Properties:
| Property | Predicted Value/Range |
| Molecular Formula | C₁₄H₁₅BrN₂O₂ |
| Molecular Weight | 323.19 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be a solid with a defined melting point |
| Solubility | Soluble in common organic solvents like DCM, ethyl acetate, and THF |
| ¹H NMR | Characteristic peaks for the quinoline ring protons, the Boc group (singlet around 1.5 ppm), and the NH proton (a broad singlet) |
| ¹³C NMR | Resonances corresponding to the quinoline ring carbons and the carbonyl and tert-butyl carbons of the Boc group |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight with a characteristic isotopic pattern for bromine |
Applications in Drug Discovery and Medicinal Chemistry
This compound is a versatile intermediate that can be elaborated into a wide array of more complex molecules with potential therapeutic applications. The strategic placement of the bromine atom and the Boc-protected amine allows for selective and sequential functionalization.
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the 8-position is a prime site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a diverse range of aryl and heteroaryl substituents, which is a common strategy for modulating the pharmacological properties of a lead compound.
Buchwald-Hartwig Amination
The C-Br bond can also undergo Buchwald-Hartwig amination, enabling the formation of carbon-nitrogen bonds. This is a powerful tool for synthesizing derivatives with various amine functionalities, which can be crucial for interacting with biological targets.
Deprotection and Further Functionalization of the Amino Group
The Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to reveal the free 3-amino group.[3][4] This amine can then be further functionalized through acylation, alkylation, or sulfonylation to introduce additional diversity and fine-tune the molecule's properties.
Workflow for the Utilization of this compound in Drug Discovery:
Caption: Synthetic diversification from the core starting material.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern organic synthesis and drug discovery. Its synthesis, while requiring careful control, is based on well-established and reliable chemical transformations. The resulting molecule is a highly versatile building block, offering multiple avenues for diversification and the creation of novel chemical entities with the potential for significant biological activity. For researchers in the pharmaceutical sciences, a thorough understanding of the synthesis and reactivity of this key intermediate is an invaluable asset in the quest for new and effective medicines.
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(No author given). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online. 2013;69(Pt 10):o1413. [Link]
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Ghosh AK, Brindisi M. Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. 2015;58(7):2895-2940. [Link]
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(No author given). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank. 2020;2020(2):M1135. [Link]
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Ökten S, et al. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products. 2016;10(5):634-642. [Link]
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(No author given). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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El-Sayed MA-A, et al. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. 2020;25(18):4211. [Link]
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(No author given). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences. 2021;16(2):145-152. [Link]
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(No author given). Carbamic acid, tert-butyl ester. Organic Syntheses. 1967;47:25. [Link]
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(No author given). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]
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(No author given). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. ResearchGate. [Link]
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(No author given). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
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(No author given). Biological activities of quinoline derivatives. PubMed. [Link]
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(No author given). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
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(No author given). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. PubMed Central. [Link]
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(No author given). Synthesis of New Steroidal Carbamates with Plant-Growth-Promoting Activity: Theoretical and Experimental Evidence. MDPI. [Link]
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Chemical structure of Tert-butyl 8-bromoquinolin-3-ylcarbamate
Strategic Scaffold for Bifunctional Quinoline Architectures
Executive Summary
tert-Butyl 8-bromoquinolin-3-ylcarbamate (CAS: 347146-17-2 ) is a high-value heterocyclic intermediate used extensively in medicinal chemistry. It serves as a "linchpin" scaffold, enabling the independent elaboration of two distinct vectors on the quinoline core. The C8-bromine atom provides a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the C3-Boc-protected amine serves as a masked solubility-enhancing group or a vector for amide/urea formation post-deprotection. This guide details its structural properties, synthesis, and application in drug discovery.[1][2][3]
Part 1: Structural Anatomy & Physicochemical Profile
The molecule consists of a quinoline bicyclic core substituted at the 3-position with a tert-butoxycarbonyl (Boc) protected amine and at the 8-position with a bromine atom. This specific substitution pattern is critical because it places the halogen in a sterically congested yet electronically distinct environment compared to the 3-, 5-, or 6-positions.
1.1 Key Physicochemical Metrics
Data derived from computational consensus and analog extrapolation.
| Property | Value | Significance in Drug Design |
| Molecular Formula | Core composition. | |
| Molecular Weight | 323.19 g/mol | Fragment-like space; allows for significant elaboration while staying <500 Da. |
| CAS Number | 347146-17-2 | Unique identifier for procurement/database search. |
| cLogP | ~3.8 - 4.1 | Highly lipophilic due to the Boc group and Br; deprotection significantly lowers LogP. |
| TPSA | ~55 Ų | Good membrane permeability range (<140 Ų). |
| H-Bond Donors | 1 (Amide NH) | Critical for binding site interactions (e.g., kinase hinge regions). |
| Rotatable Bonds | 2 | Rigid core minimizes entropic penalty upon binding. |
1.2 Electronic Environment
-
C8-Position (Bromine): The 8-position is adjacent to the quinoline nitrogen. While less electron-deficient than the 2- or 4-positions, the C8-Br bond is activated enough for palladium-catalyzed couplings but resistant to facile nucleophilic aromatic substitution (
) under mild conditions, preventing off-target reactivity. -
C3-Position (Carbamate): The 3-position of quinoline is essentially "benzene-like" in reactivity. The nitrogen lone pair of the carbamate is delocalized into the carbonyl, reducing its basicity and preventing interference with metal catalysts used at the C8 position.
Part 2: Synthetic Architecture
The most robust route to this compound involves the chemoselective protection of the commercially available precursor, 8-bromoquinolin-3-amine (CAS: 347146-15-0).
2.1 Retrosynthetic Analysis & Workflow
Figure 1: Synthetic pathway for the Boc-protection of the 3-aminoquinoline precursor.
2.2 Detailed Experimental Protocol
Objective: Synthesis of this compound from 8-bromoquinolin-3-amine.
Reagents:
-
8-Bromoquinolin-3-amine (1.0 eq)
-
Di-tert-butyl dicarbonate (
) (1.2 eq) -
Triethylamine (TEA) (2.0 eq) or DMAP (0.1 eq catalytic)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 8-bromoquinolin-3-amine (e.g., 1.0 g, 4.48 mmol) in anhydrous DCM (10 mL).
-
Base Addition: Add Triethylamine (1.25 mL, 8.96 mmol) via syringe. If the reaction is sluggish, add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (55 mg, 0.45 mmol).
-
Expert Insight: The amine at position 3 is moderately nucleophilic. DMAP acts as an acyl transfer catalyst, significantly accelerating the reaction compared to TEA alone.
-
-
Boc Addition: Cool the solution to 0°C (ice bath). Dropwise add a solution of
(1.17 g, 5.38 mmol) in DCM (5 mL). -
Reaction: Allow the mixture to warm to room temperature naturally and stir for 6–12 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LCMS. The starting amine (more polar) should disappear.
-
Workup (Self-Validating Step):
-
Quench with water (20 mL).
-
Wash the organic layer with 0.5 M HCl (rapid wash). Crucial: This removes unreacted starting amine and DMAP/TEA. The product (carbamate) is less basic and will remain in the organic layer.
-
Wash with saturated
and Brine.[4] -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
Part 3: Reactivity & Functionalization Hub
This molecule is valuable because it allows for Orthogonal Functionalization . The bromide and the carbamate react under completely different conditions.
3.1 Divergent Synthesis Map
Figure 2: Orthogonal reactivity pathways. Path A utilizes the halide; Path B utilizes the amine.
3.2 Strategic Considerations
-
Order of Operations: In most drug discovery campaigns, the C8-Bromine is functionalized first .
-
Reasoning: The Boc group is stable to the basic, heated conditions of Suzuki or Buchwald couplings. Conversely, if one deprotects the amine first, the resulting free amine (
) can poison Palladium catalysts or participate in side reactions during the cross-coupling step.
-
-
Catalyst Selection for C8:
-
The 8-position is sterically hindered by the peri-hydrogen (H1) and the quinoline nitrogen lone pair.
-
Recommendation: Use active catalyst systems like
or XPhos Pd G3 to overcome steric hindrance at C8.
-
Part 4: Quality Control & Characterization
To ensure the integrity of the scaffold before proceeding to costly coupling steps, verify the following:
| Technique | Expected Signature | Diagnostic Value |
| 1H NMR (DMSO-d6) | Singlet at ~1.5 ppm (9H, t-Butyl). | Confirms Boc incorporation.[5] |
| 1H NMR (Aromatic) | Singlet at ~8.8 ppm (H2 of quinoline). | Confirms quinoline core integrity. |
| LC-MS (ESI+) | Confirms presence of Bromine (isotopic pattern). | |
| TLC | Higher | Validates conversion; amine is polar, carbamate is lipophilic. |
References
-
Sigma-Aldrich. (n.d.).[5] this compound Product Page. Retrieved from
-
ChemicalBook. (2025).[5] 8-Bromoquinolin-3-amine Properties and Precursors. Retrieved from
-
BenchChem. (2025).[3] A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline. Retrieved from
-
National Institutes of Health (NIH). (2021). Quinoline: An Attractive Scaffold in Drug Design. PubMed Central. Retrieved from
-
GuideChem. (2025). tert-Butyl (8-bromoimidazo[1,2-a]pyridin-3-yl)carbamate and related heterocyclic carbamates. Retrieved from
Sources
- 1. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]
An In-depth Technical Guide to the Purity and Analysis of Tert-butyl 8-bromoquinolin-3-ylcarbamate
Abstract
This technical guide provides a comprehensive framework for establishing the purity and analytical profile of Tert-butyl 8-bromoquinolin-3-ylcarbamate, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of stringent quality control, this document delineates field-proven methodologies for purification and subsequent analysis. The protocols detailed herein are designed to be self-validating, ensuring a high degree of confidence in the quality of this pivotal compound. This guide is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the analytical intricacies of this molecule.
Introduction: The Significance of this compound
This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, including antibacterial and anticancer agents.[1][2] The bromo- and carbamate-substituents on the quinoline ring provide versatile handles for further chemical transformations, making this intermediate highly valuable in the construction of complex molecular architectures.
The purity of this intermediate is paramount, as any impurities can carry through subsequent synthetic steps, potentially leading to undesired side products, reduced yields, and complications in the purification of the final active pharmaceutical ingredient (API). Therefore, a thorough understanding of the potential impurity profile and the implementation of rigorous analytical controls are essential for ensuring the quality and safety of the end product.[3][4]
Potential Impurity Profile: A Proactive Approach
A definitive impurity profile is intrinsically linked to the synthetic route employed. While various synthetic strategies can be envisioned, a common approach to N-tert-butoxycarbonylation involves the reaction of an amine with a Boc-protection agent.[5][6] Based on this, we can anticipate the following classes of impurities:
-
Starting Material Residues: Unreacted 8-bromoquinolin-3-amine.
-
Reagent-Related Impurities: Byproducts from the Boc-protection reagent, such as di-tert-butyl dicarbonate.
-
Over-reaction Products: Di-Boc protected species, although sterically hindered, should be considered.
-
Isomeric Impurities: Bromination of the quinoline ring at other positions, though the directing effects of the amine group favor the 3-position.[7]
-
Degradation Products: Hydrolysis of the carbamate under acidic or basic conditions.
A proactive approach to identifying and controlling these potential impurities is fundamental to a robust quality control strategy.
Purification Methodologies: Achieving High Purity
The purification of this compound from the crude reaction mixture is a critical step in ensuring its suitability for downstream applications. A combination of techniques is often employed to achieve the desired level of purity.
Crystallization: The Primary Purification Step
Crystallization is a powerful technique for the purification of solid organic compounds.[8] The choice of solvent is critical and should be guided by the solubility profile of the target compound and its impurities.
Table 1: Solvent Systems for Crystallization
| Solvent System | Rationale |
| Hexane/Ethyl Acetate | A non-polar/polar solvent mixture that often provides good solubility at elevated temperatures and poor solubility at room temperature, facilitating crystal formation.[8] |
| Isopropanol/Water | An alcohol/water mixture can be effective for compounds with moderate polarity. |
| Toluene | A higher boiling point solvent that can be useful for dissolving less soluble compounds. |
Experimental Protocol: Recrystallization
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the mixture in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent system.
-
Dry the purified crystals under vacuum.
Flash Column Chromatography: For Challenging Separations
For instances where crystallization alone is insufficient to remove closely related impurities, flash column chromatography is the method of choice.[5][9]
Table 2: Flash Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A gradient elution allows for the separation of compounds with a range of polarities. A typical gradient might start with a low percentage of ethyl acetate and gradually increase. |
| Detection | UV at 254 nm | The quinoline ring system is UV active, allowing for easy visualization of the compound during elution. |
Experimental Protocol: Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane/Ethyl Acetate).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the column.
-
Elute the column with a gradually increasing polarity mobile phase, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Diagram 1: Purification Workflow
Caption: A typical workflow for the purification of this compound.
Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is necessary to fully characterize this compound and confirm its purity.[3][4]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the primary technique for determining the purity of a compound and quantifying any impurities.[3][10] A reverse-phase method is generally suitable for this compound.
Table 3: Recommended HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reverse-phase column offering good resolution for a wide range of compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | Provides a source of protons for good peak shape and ionization in mass spectrometry. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile | A common organic modifier for reverse-phase HPLC. |
| Gradient | 10-90% B over 20 minutes | A broad gradient ensures the elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm and 280 nm | The quinoline core has strong UV absorbance at these wavelengths. |
| Injection Volume | 10 µL | A standard injection volume. |
Experimental Protocol: HPLC Analysis
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the sample and run the gradient method.
-
Integrate the peaks in the resulting chromatogram to determine the area percent purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation
NMR spectroscopy is an indispensable tool for confirming the chemical structure of the compound.[11][12] Both ¹H and ¹³C NMR should be performed.
¹H NMR Spectroscopy
-
Expected Signals: The ¹H NMR spectrum will show characteristic signals for the quinoline ring protons, the NH proton of the carbamate, and the nine equivalent protons of the tert-butyl group. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern on the quinoline ring.[11]
-
Purity Assessment: The absence of signals corresponding to potential impurities (e.g., unreacted starting material) provides evidence of high purity.[11]
¹³C NMR Spectroscopy
-
Expected Signals: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carbamate and the carbons of the tert-butyl group.
-
Structural Confirmation: The number of signals and their chemical shifts provide definitive confirmation of the molecular structure.
Experimental Protocol: NMR Analysis
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Process and analyze the spectra to confirm the structure and assess purity.
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry provides crucial information about the molecular weight of the compound, further confirming its identity.[3]
-
Expected Molecular Ion: The mass spectrum should show a molecular ion peak corresponding to the exact mass of this compound.
-
Isotopic Pattern: Due to the presence of a bromine atom, the molecular ion will exhibit a characteristic M+2 peak with approximately equal intensity to the M peak, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[13][14][15]
Experimental Protocol: Mass Spectrometry Analysis
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the mass spectrometer or analyze the eluent from the HPLC system (LC-MS).
-
Acquire the mass spectrum in positive ion mode.
-
Analyze the spectrum for the expected molecular ion and isotopic pattern.
Diagram 2: Analytical Validation Workflow
Caption: A comprehensive analytical workflow for the validation of this compound.
Conclusion
The quality of this compound is a critical determinant in the successful synthesis of its downstream targets. This guide has provided a detailed framework for the purification and comprehensive analysis of this important intermediate. By implementing the described crystallization and chromatographic purification protocols, and by employing a suite of orthogonal analytical techniques including HPLC, NMR, and MS, researchers and drug development professionals can ensure the high purity and structural integrity of this compound. Adherence to these principles of scientific integrity and rigorous analysis will ultimately contribute to the development of safe and effective pharmaceuticals.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of tert-butyl N-(benzylsulfamoyl)carbamate.
- The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.
- Scribd. (2019). Synthesis and Purification of Tert-Butyl Chloride.
- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
- Benchchem. (2025). Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives.
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- ResearchGate. (2020). Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives.
- Benchchem. (n.d.). analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate.
- Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
- The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- PubMed Central. (2021). Synthesis, Molecular Docking Analysis, and Evaluation of Antibacterial and Antioxidant Properties of Stilbenes and Pinacol of Quinolines.
- SpectraBase. (n.d.). Quinoline.
- Spectroscopy Online. (2023). Halogenated Organic Compounds.
- ResearchGate. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Chemguide. (n.d.). mass spectra - the M+2 peak.
- Benchchem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
- OPUS. (2025). Analytical Methods.
- Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.).
- YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Bromoform on Newcrom R1 Column.
- YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.
- PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
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A Comprehensive Technical Guide to the Safe Handling of Tert-butyl 8-bromoquinolin-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) is available for tert-butyl 8-bromoquinolin-3-ylcarbamate. The following guidance is synthesized from data on structurally similar quinoline and bromoquinoline compounds. Researchers must perform a thorough risk assessment for their specific experimental conditions and consult with their institution's environmental health and safety department. This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and disposal of this compound.
Introduction: Understanding the Compound
This compound is a synthetic organic compound that incorporates a bromoquinoline core functionalized with a tert-butyl carbamate group. Bromoquinolines are recognized as important precursors in the synthesis of a wide range of pharmacologically active molecules.[1] The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] The tert-butoxycarbonyl (Boc) protecting group is frequently employed in organic synthesis to manage reactive amine functionalities.[2] Given its chemical structure, this compound is likely to be used in drug discovery and development as an intermediate for creating more complex molecules with potential biological activity.[1][3]
The inherent reactivity of the bromoquinoline moiety and the potential for the carbamate group to undergo various chemical transformations necessitate a thorough understanding of its safe handling and storage. This guide provides a comprehensive overview of the potential hazards associated with this compound and outlines detailed protocols to ensure the safety of laboratory personnel.
Hazard Identification and Risk Assessment
Due to the absence of specific toxicological data for this compound, a conservative approach to hazard assessment is warranted, based on the known risks of its structural components: bromoquinolines and carbamates.
Summary of Potential Hazards
The following table summarizes the potential hazards based on data from analogous compounds.
| Hazard Classification | Analogous Compound(s) | Key Findings |
| Acute Toxicity (Oral) | 2-Bromoquinoline, 3-Bromoquinoline | Harmful if swallowed.[4][5] Ingestion may lead to gastrointestinal irritation, nausea, vomiting, and diarrhea.[4][6] |
| Acute Toxicity (Dermal) | 3-Bromoquinoline | Harmful in contact with skin.[4] |
| Acute Toxicity (Inhalation) | 3-Bromoquinoline | Harmful if inhaled.[4] May cause respiratory irritation.[5][7] |
| Skin Corrosion/Irritation | 2-Bromoquinoline, 3-Bromoquinoline, 7-Bromoquinoline | Causes skin irritation.[4][5][8] |
| Serious Eye Damage/Irritation | 2-Bromoquinoline, 3-Bromoquinoline, 7-Bromoquinoline | Causes serious eye irritation or damage.[4][5][8] |
| Mutagenicity | Quinoline | Suspected of causing genetic defects.[9] |
| Carcinogenicity | Quinoline | May cause cancer.[10] |
Causality of Hazards
-
Bromoquinoline Moiety: The bromine atom on the quinoline ring enhances the reactivity of the compound and can contribute to its toxicity. Halogenated aromatic compounds are known to be persistent in the environment and can have various toxicological effects. Quinolines themselves can be irritating to the skin, eyes, and respiratory tract.[4][8][9] High exposure to quinoline can lead to headaches, nausea, and potential liver damage.[9]
-
Tert-butyl Carbamate Group: While the tert-butyl carbamate group is generally considered a stable protecting group, it can be cleaved under acidic conditions, releasing the free amine. The overall toxicological profile will be dominated by the bromoquinoline core.
Engineering Controls: The First Line of Defense
Properly functioning engineering controls are paramount to minimizing exposure to this compound.
Chemical Fume Hood
All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly operating chemical fume hood.[11][12] The fume hood should have an average face velocity of at least 100 feet per minute.[12] This is critical to prevent the inhalation of any dust or aerosols that may be generated.
Ventilation
Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.[13][14] Work areas should be well-ventilated to prevent the accumulation of vapors.[7][13][15]
Designated Work Area
Establish a designated area for handling this compound to prevent cross-contamination. This area should be clearly marked, and access should be restricted to authorized personnel.
Personal Protective Equipment (PPE): A Necessary Barrier
The use of appropriate PPE is mandatory when handling this compound.
Hand Protection
Wear chemical-resistant gloves, such as nitrile gloves, that have been tested to EN 374 standards.[10] Always inspect gloves for integrity before use.[10] It is recommended to wear two pairs of gloves ("double-gloving"), especially during procedures with a higher risk of splashing or contamination.[16] Gloves should be changed immediately if they become contaminated. Hands should be thoroughly washed with soap and water before donning and after removing gloves.[13][16]
Eye and Face Protection
Tightly fitting safety goggles with side shields are required for all handling procedures.[10] When there is a risk of splashing, a face shield should be worn in addition to safety goggles.[10]
Skin and Body Protection
A laboratory coat must be worn at all times.[10] For procedures involving larger quantities or a higher potential for significant exposure, chemical-resistant clothing should be considered.[10]
Respiratory Protection
While working in a certified chemical fume hood should provide adequate respiratory protection, a respirator may be necessary in certain situations, such as a large spill.[16] If a respirator is required, it must be appropriate for the potential airborne concentration and physical state of the compound.[16] All personnel who may need to use a respirator must be properly fit-tested and trained in accordance with OSHA regulations.[16]
Safe Handling and Experimental Protocols
Adherence to strict handling protocols is crucial for minimizing risk.
General Handling Workflow
Caption: General workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Thoroughly review the SDS of structurally similar compounds, such as 3-bromoquinoline and quinoline.
-
Don all required PPE as outlined in Section 4.
-
Prepare the chemical fume hood by ensuring it is clean, uncluttered, and operating correctly.
-
-
Handling:
-
Weigh the solid compound within the chemical fume hood to prevent inhalation of dust.
-
Carefully transfer the compound to the reaction vessel.
-
Conduct all subsequent experimental steps within the fume hood.
-
-
Cleanup:
Storage Requirements
Proper storage is essential to maintain the integrity of the compound and prevent accidental exposure.
-
Container: Keep the container tightly closed.[7][14][17][18][20]
-
Location: Store in a cool, dry, and well-ventilated place.[12][14][15][18]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[20]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[12][15][20][21]
Spill and Waste Disposal Procedures
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate the immediate area.
-
If safe to do so, and if properly trained, absorb the spill with an inert material such as vermiculite, sand, or earth.[14]
-
Place the absorbed material into a suitable, sealed container for disposal.[14][18]
-
Ventilate the affected area.[13]
-
For large spills, contact your institution's environmental health and safety department immediately.
Waste Disposal
-
All waste containing this compound must be treated as hazardous waste.
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[22]
First Aid Measures
In case of exposure, immediate action is critical.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14][17]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[14][17] Seek medical attention if irritation persists.[17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][14] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[17] Rinse mouth with water. Seek immediate medical attention.[14][22]
Conclusion
While specific hazard data for this compound is not currently available, a thorough risk assessment based on its structural components indicates that it should be handled as a hazardous compound. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict safe handling protocols, researchers can minimize the risks associated with this compound. The causality-driven approach outlined in this guide provides a framework for ensuring a safe laboratory environment for all personnel involved in the handling and use of this compound.
References
-
Safety Data Sheet: quinoline. Chemos GmbH & Co.KG. [Link]
-
Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%. Cole-Parmer. [Link]
-
Material Safety Data Sheet According to OSHA and ANSI. Harper College. [Link]
- tert-Butyl carbamate - SAFETY D
- 3 - SAFETY D
-
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
- 3 - SAFETY D
-
Synthesis of the tert‐butyl (5‐haloquinolin‐8‐yl)carbamates mono/bis... ResearchGate. [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. [Link]
-
Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure. [Link]
-
Guidelines on Handling Hazardous Drugs. ASHP. [Link]
- 4-bromoquinoline - Hazard - Computational Toxicology and Exposure Online Resources. [Unavailable Source]
-
2-Bromoquinoline | C9H6BrN | CID 2762756 - PubChem. National Institutes of Health. [Link]
- 2 - Supporting Inform
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Precision Functionalization of the Quinoline Scaffold: The 8-Bromoquinoline Advantage
Executive Summary
In the high-stakes arena of drug discovery and optoelectronic material design, the quinoline scaffold remains a privileged structure. However, while C2 and C4 functionalizations are textbook standard, the C8 position offers a unique vector for steric and electronic tuning.
8-Bromoquinoline serves as the critical "architectural linchpin" for accessing this position. Unlike its chlorinated counterparts, the C8-bromo handle possesses the ideal reactivity profile for palladium-catalyzed cross-coupling, enabling the synthesis of sterically congested kinase inhibitors and highly efficient organic light-emitting diode (OLED) ligands. This guide details the strategic application of 8-bromoquinoline derivatives, moving beyond basic synthesis to functional utility in oncology and photonics.[1]
Part 1: Strategic Utility & Structural Logic
The "Bromine Handle" Advantage
The 8-position of the quinoline ring is proximal to the ring nitrogen (N1). Substituents here exert a profound ortho-effect , influencing the chelating ability of the nitrogen lone pair.
-
Medicinal Chemistry: Bulky groups at C8 can enforce atropisomerism or lock conformations required for kinase selectivity (e.g., NAK kinases).
-
Material Science: In metal complexes (e.g., Aluminum or Iridium), C8-substituents sterically shield the metal center, preventing hydrolytic degradation and reducing intermolecular quenching in OLED films.
The choice of Bromine over Iodine (too labile/expensive) or Chlorine (too inert for rapid diversification) is deliberate. It balances oxidative addition rates in catalytic cycles with shelf-stability.
Synthetic Divergence Map
The following diagram illustrates the versatility of 8-bromoquinoline as a divergent intermediate.
Figure 1: Chemo-selective divergence from the 8-bromoquinoline core. The Suzuki-Miyaura pathway (highlighted) is the primary route for generating bioactive and optoelectronic scaffolds.
Part 2: High-Value Applications
Medicinal Chemistry: Kinase Inhibition & Anticancer Agents
8-Bromoquinoline is the precursor to 8-substituted quinolines that act as potent inhibitors of Topoisomerase I and specific kinases (e.g., NAK family).
-
Mechanism: The introduction of an aryl group at C8 creates a hydrophobic "fin" that occupies specific pockets in the ATP-binding site of kinases.
-
Case Study (Anticancer): 5,7-dibromo-8-hydroxyquinoline and its derivatives have shown IC50 values in the low micromolar range (5-10 µg/mL) against HeLa and HT29 cell lines. The bromine atoms facilitate halogen bonding with protein residues, enhancing affinity.
Optoelectronics: OLED Materials
Tris(8-hydroxyquinoline)aluminum (Alq3) is the industry standard for green electroluminescence. However, standard Alq3 lacks blue emission.
-
The Fix: Using 8-bromoquinoline to synthesize 8-arylquinolines allows for the disruption of π-stacking and modulation of the HOMO-LUMO gap.
-
Result: 8-aryl-substituted complexes often exhibit a blue-shift and higher quantum yields due to reduced self-quenching.
Part 3: Validated Experimental Protocol
Protocol: Suzuki-Miyaura Cross-Coupling of 8-Bromoquinoline
Objective: Synthesis of 8-(4-methoxyphenyl)quinoline (OLED Precursor)
Rationale: This protocol uses a biphasic system (Toluene/Water) which is robust for quinolines, preventing catalyst poisoning by the pyridine nitrogen.
Materials:
-
Substrate: 8-Bromoquinoline (1.0 equiv, 208 mg, 1.0 mmol)
-
Reagent: 4-Methoxyphenylboronic acid (1.2 equiv, 182 mg)
-
Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%, 58 mg)
-
Base: Potassium Carbonate (K2CO3) (2.0 equiv, 276 mg)
-
Solvent: Toluene (4 mL) / Water (1 mL) / Ethanol (1 mL)
Step-by-Step Methodology:
-
Degassing (Critical): In a reaction vial, combine Toluene, Ethanol, and Water. Sparge with Argon for 15 minutes. Why: Oxygen promotes homocoupling of the boronic acid and oxidizes the Pd(0) catalyst.
-
Assembly: Add 8-bromoquinoline, boronic acid, and K2CO3 to the vial. Add the Pd catalyst last.
-
Reaction: Seal the vial and heat to 90°C for 12 hours. The mixture should turn black (active Pd species).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL). Wash with Brine (10 mL).
-
Purification: Dry organic layer over Na2SO4. Concentrate in vacuo.[2] Purify via flash column chromatography (Hexanes:EtOAc 9:1).
Self-Validation Check:
-
TLC: Starting material (Rf ~0.6 in 4:1 Hex/EtOAc) should disappear. Product will be fluorescent under UV (254/365 nm).
-
NMR: Look for the disappearance of the characteristic 8-H doublet of the quinoline and appearance of the AA'BB' system of the methoxyphenyl group.
Part 4: Data Summary
Table 1: Comparative Properties of 8-Bromoquinoline Derived Materials
| Derivative Class | Substitution (C8) | Application | Key Metric |
| Parent | Bromine (-Br) | Intermediate | Reactive Handle |
| Aryl-Quinoline | 4-Methoxyphenyl | OLED Emitter | Blue-shifted Emission (425 nm) |
| Halo-Hydroxy | -OH (plus 5,7-Br) | Anticancer | IC50: 5.45 µg/mL (HT29 cells) |
| Sulfonamide | -SO2NH-R | Kinase Inhibitor | Nanomolar affinity (PKM2) |
Part 5: Mechanistic Visualization
The following diagram details the interaction logic for an 8-substituted quinoline within a biological or material system.
Figure 2: Dual-mode utility: The C8-substituent acts as a hydrophobic anchor in kinase pockets (left) or a steric tuner for emission wavelength in metal complexes (right).
References
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Vertex AI Search. (2023). Applications of 8-bromoisoquinoline in biochemical and pharmaceutical research. AllGreenChems. 3
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SciSpace. (2025). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. 4[5][6][7]
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ResearchGate. (2025). Investigation of quinoline-based materials for organic light-emitting diode (OLED) applications. 9
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Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. 10
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NIH. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases. 11[5]
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An In-depth Technical Guide on the Biological Activity of Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its inherent structural features allow for diverse substitutions, leading to a vast chemical space of derivatives with a wide spectrum of biological activities.[3][4] This versatility has made the quinoline nucleus a "privileged structure" in drug discovery, with numerous quinoline-based drugs having reached the market for various therapeutic indications.[5] Historically, the discovery of quinine from cinchona bark as a potent antimalarial agent marked the beginning of the therapeutic journey of quinolines. This was followed by the synthesis of chloroquine and other analogues that have been pivotal in the global fight against malaria.[1][6][7] Beyond their renowned antimalarial properties, substituted quinolines have demonstrated significant efficacy as anticancer, antibacterial, antifungal, and antiviral agents, highlighting the remarkable therapeutic potential of this chemical scaffold.[8][9][10][11] This guide provides an in-depth technical exploration of the multifaceted biological activities of substituted quinolines, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.
Part 1: Antimalarial Activity of Substituted Quinolines
Quinoline-based compounds, such as chloroquine and mefloquine, have long been frontline treatments for malaria.[7] Their mechanism of action is primarily centered on disrupting the parasite's detoxification pathway for heme, a toxic byproduct of hemoglobin digestion.[6][7][12]
Mechanism of Action: Inhibition of Heme Polymerization
The malaria parasite, Plasmodium falciparum, resides within human erythrocytes and digests hemoglobin for its survival.[6][7] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline structure called hemozoin within its acidic food vacuole.[6][7][12] Quinoline antimalarials, being weak bases, accumulate in this acidic compartment.[7] Here, they interfere with the heme polymerization process, leading to the buildup of toxic free heme, which in turn causes parasite death through oxidative stress and membrane damage.[6][7][12]
Caption: Mechanism of action of quinoline antimalarials.
Structure-Activity Relationship (SAR) for Antimalarial Quinolines
The antimalarial activity of 4-aminoquinolines is significantly influenced by the nature of the substituents on the quinoline ring and the side chain at the 4-position.[13]
-
Quinoline Ring: The quinoline nucleus is essential for activity.[13]
-
Position 7: A chloro group at the 7-position is crucial for high antimalarial activity, as seen in chloroquine.[13] Replacement with other groups generally reduces efficacy.[13]
-
Position 4: A substituted amino group at the 4-position is critical.[13] A dialkylaminoalkyl side chain generally provides maximum activity.[13]
-
Position 3: Substitution at the 3-position, for instance with a methyl group, tends to decrease antimalarial activity.[13][14]
-
Position 8: Substitution at the 8-position can abolish the activity.[13]
Key Antimalarial Quinolines and their Derivatives
| Compound | Key Structural Features | Activity Spectrum |
| Quinine | A natural alkaloid from Cinchona bark. | Effective against P. falciparum. |
| Chloroquine | A 4-aminoquinoline with a chlorine at position 7. | Was highly effective, but resistance is widespread. |
| Mefloquine | A quinoline methanol derivative. | Developed to treat chloroquine-resistant malaria.[13] |
| Amodiaquine | A 4-aminoquinoline with a different side chain. | Used in combination therapies. |
Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)
This assay is a widely used method to determine the in vitro antimalarial activity of compounds.
Methodology:
-
Parasite Culture: Culture Plasmodium falciparum in human erythrocytes in a suitable culture medium.
-
Compound Addition: Add serial dilutions of the quinoline derivative to the parasite culture in a 96-well plate.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions.
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. The intensity is proportional to the number of viable parasites.
-
IC50 Determination: Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the compound concentration.
Part 2: Anticancer Activity of Substituted Quinolines
The quinoline scaffold is present in several approved anticancer drugs and numerous derivatives are in clinical trials.[15] Their anticancer effects are mediated through a variety of mechanisms, making them a versatile platform for cancer drug discovery.[2][3][15][16]
Diverse Mechanisms of Anticancer Action
Substituted quinolines exert their anticancer effects through multiple pathways:
-
Tyrosine Kinase Inhibition: Many quinoline derivatives are potent inhibitors of tyrosine kinases, such as EGFR, which are often overactive in cancer cells and drive tumor growth.[3]
-
Topoisomerase Inhibition and DNA Damage: Some quinolines can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells.[6][17]
-
Induction of Apoptosis and Cell Cycle Arrest: Quinolines can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways and can also cause cell cycle arrest, preventing cancer cell proliferation.[2][15][16]
-
Anti-angiogenesis and Disruption of Cell Migration: Certain quinoline derivatives can inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow and can also disrupt the migration of cancer cells, preventing metastasis.[2][15]
Caption: Key signaling pathways targeted by anticancer quinolines.
Structure-Activity Relationship (SAR) for Anticancer Quinolines
The anticancer activity of quinolines is highly dependent on the substitution pattern. For instance, in some series of 2-anilinoquinolines, a 3-(morpholino or 4-methylpiperazin-1-yl)propoxy group at the C-5 position was found to be beneficial for potent and broad-spectrum antiproliferative activity.[3] Furthermore, the presence of electron-withdrawing groups like halogens on the quinoline ring can enhance anticancer activity in certain derivatives.[17]
Notable Anticancer Quinoline Derivatives
| Compound | Mechanism of Action | Target Cancers |
| Camptothecin | A natural alkaloid, topoisomerase I inhibitor.[17] | Ovarian, lung, and colorectal cancers.[17] |
| Irinotecan | A semi-synthetic derivative of camptothecin.[6] | Colorectal cancer.[6] |
| Lenvatinib | A multi-targeted tyrosine kinase inhibitor. | Thyroid, renal, and hepatocellular carcinoma. |
| Bosutinib | A tyrosine kinase inhibitor. | Chronic myeloid leukemia. |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[2]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
IC50 Calculation: Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the absorbance against the compound concentration.
Part 3: Antimicrobial Activity of Substituted Quinolines
Quinoline derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi, making them a valuable scaffold in the development of new antimicrobial agents.[8][11][18][19][20]
Antibacterial Activity
Mechanism of Action: The antibacterial action of many quinolones, a subclass of quinolines, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination in bacteria. By inhibiting these enzymes, quinolones block bacterial cell division and lead to cell death.
Spectrum of Activity and Structure-Activity Relationship: Substituted quinolines have shown activity against both Gram-positive and Gram-negative bacteria.[9] The specific substitutions on the quinoline ring significantly influence their antibacterial potency and spectrum. For example, certain novel quinoline derivatives have shown promising activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[18]
Antifungal Activity
Several quinoline derivatives have also been reported to possess antifungal properties against a range of fungal pathogens.[8][11] The mechanisms of their antifungal action are still being elucidated but may involve disruption of the fungal cell membrane or inhibition of key fungal enzymes.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare serial twofold dilutions of the quinoline derivative in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Part 4: Antiviral Activity of Substituted Quinolines
The antiviral potential of quinoline derivatives has been increasingly recognized, with studies demonstrating their activity against a range of viruses, including influenza virus, dengue virus, and human immunodeficiency virus (HIV).[21][22][23]
Broad-Spectrum Antiviral Potential
The diverse chemical modifications possible on the quinoline scaffold allow for the development of compounds with activity against various viral targets and replication stages.
Mechanisms of Action against Various Viruses
The antiviral mechanisms of quinolines are varied and virus-specific. For instance, some quinoline derivatives have been shown to inhibit the replication of the Zika virus.[21] In the case of dengue virus, certain novel quinoline derivatives have demonstrated the ability to impair the accumulation of the viral envelope glycoprotein, likely acting at an early stage of the infection.[23] For influenza A virus, some substituted quinolines have been found to inhibit viral RNA transcription and replication.[22]
Structure-Activity Relationship (SAR) for Antiviral Quinolines
The antiviral activity of quinolines is highly dependent on their substitution patterns. For example, in a series of 2,8-bis(trifluoromethyl)quinoline derivatives, some compounds showed antiviral activity against the Zika virus comparable to that of mefloquine.[21]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Methodology:
-
Cell Monolayer: Prepare a confluent monolayer of susceptible host cells in a multi-well plate.
-
Virus Infection: Infect the cells with a known amount of virus.
-
Compound Treatment: After a brief adsorption period, remove the virus inoculum and add an overlay medium containing different concentrations of the quinoline derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Plaque Visualization: Stain the cells to visualize the plaques (areas of cell death caused by the virus).
-
Plaque Counting and IC50 Determination: Count the number of plaques in each well and calculate the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
Caption: General mechanism of viral inhibition by quinoline derivatives.
Conclusion and Future Perspectives
Substituted quinolines represent a remarkably versatile and enduring scaffold in medicinal chemistry. Their broad spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and antiviral properties, underscores their continued importance in drug discovery and development. The ability to readily modify the quinoline ring system allows for the fine-tuning of pharmacological properties and the exploration of novel mechanisms of action.
Future research in this area will likely focus on the design of more selective and potent quinoline derivatives with improved safety profiles. The use of computational modeling and structure-based drug design will be instrumental in identifying novel quinoline-based compounds that target specific biological pathways with high affinity and selectivity. Furthermore, the development of quinoline-based hybrid molecules, which combine the quinoline scaffold with other pharmacophores, holds promise for overcoming drug resistance and achieving synergistic therapeutic effects. The rich history and ongoing discoveries related to substituted quinolines ensure that they will remain a key area of investigation for the development of new and effective therapies for a wide range of diseases.
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Comprehensive review on current developments of quinoline-based anticancer agents. (2018). Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1535–1555. [Link]
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Synthetic and medicinal perspective of quinolines as antiviral agents. (2021). European Journal of Medicinal Chemistry, 215, 113220. [Link]
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Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (2002). Journal of Medicinal Chemistry, 45(18), 3851–3856. [Link]
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The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022). Molecules, 27(15), 4880. [Link]
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Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (n.d.). Journal of Biomolecular Structure and Dynamics, 1–15. [Link]
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Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. (2025). Bioorganic & Medicinal Chemistry Letters, 109, 130081. [Link]
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Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). European Journal of Medicinal Chemistry, 162, 463–474. [Link]
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Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry, 12(5), 6078–6092. [Link]
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A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (n.d.). Polycyclic Aromatic Compounds, 1–25. [Link]
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Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. (2025, August 6). ResearchGate. [Link]
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Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]
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Biological activities of quinoline derivatives. (2012). Arabian Journal of Chemistry, 10, S1579–S1584. [Link]
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Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2020). Archiv der Pharmazie, 354(1), e2000288. [Link]
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Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules, 28(22), 7622. [Link]
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Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2019). Molecules, 24(22), 4169. [Link]
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Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. (1997). Journal of Medicinal Chemistry, 40(13), 2064–2071. [Link]
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Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. (2025, August 7). ResearchGate. [Link]
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Strategic Deployment of the Tert-Butyl Carbamate (Boc) Motif in Organic Synthesis
Executive Summary: The Strategic Value of Boc
In the architecture of complex organic synthesis and peptide chemistry, the tert-butyloxycarbonyl (Boc) group serves as a cornerstone of orthogonal protection strategies. Its utility stems not merely from its ability to mask amine nucleophilicity, but from its unique stability profile: it is impervious to bases and nucleophiles while remaining highly labile to anhydrous acids .
This distinct reactivity profile allows for the "Boc/Fmoc" or "Boc/Benzyl" orthogonal strategies, enabling the selective manipulation of specific sites in polyfunctional molecules. This guide moves beyond basic textbook definitions to address the practical realities of Boc chemistry—specifically, the thermodynamic drivers of protection and the kinetic management of carbocation byproducts during deprotection.
Mechanistic Deep Dive: The Electronic Rationale
The efficacy of the Boc group is thermodynamically driven by the stability of the tert-butyl carbocation. Unlike methyl or ethyl carbamates, the tert-butyl moiety possesses sufficient steric bulk and hyperconjugative stabilization to undergo acid-catalyzed fragmentation via an
The Protection-Deprotection Cycle
The installation relies on the nucleophilic attack of the amine on di-tert-butyl dicarbonate (
Critical Insight: The generation of isobutylene is reversible in the presence of strong acid; however, the escape of gaseous isobutylene and
Figure 1: The thermodynamic cycle of Boc protection and acid-mediated deprotection.
Installation Protocols: Precision Chemistry
While
Protocol A: Standard Biphasic Protection
This method is robust for amino acids and aliphatic amines, utilizing a biphasic system to sequester the generated acid.
Reagents:
- (1.1 – 1.5 equivalents)
-
Base:
(1M) or -
Solvent: THF/Water or Dioxane/Water (1:1 v/v)
Step-by-Step Workflow:
-
Dissolution: Dissolve the amine in the aqueous base solution (ensure pH > 9).
-
Addition: Dissolve
in THF or Dioxane. Add this dropwise to the amine solution at 0°C.-
Why 0°C? Controls the exotherm and prevents hydrolysis of
before it reacts with the amine.
-
-
Equilibration: Allow the reaction to warm to room temperature (23°C) and stir for 4–12 hours.
-
Workup:
-
Evaporate organic solvent (THF).
-
Acidify the aqueous layer to pH 2–3 with dilute
(preferred over HCl to avoid harsh conditions). -
Extract with Ethyl Acetate.[6]
-
-
Validation: Check via TLC. Boc-protected amines typically have a higher
than the free amine.
Safety Note:
Deprotection & The "Cation Scavenging" Imperative
This is the most critical section for high-fidelity synthesis.
Simply adding Trifluoroacetic Acid (TFA) is often insufficient for complex molecules. The deprotection generates tert-butyl cations (
-
Tryptophan (Indole ring)
-
Methionine (Thioether)
-
Tyrosine (Phenol)
The Scavenger Cocktail Strategy
To prevent irreversible alkylation, you must introduce "sacrificial nucleophiles" (scavengers) that react with
Recommended Scavengers:
-
Triethylsilane (TES): Reduces cations to isobutane. Highly effective and non-odorous.
-
Water: Hydrolyzes cations to tert-butanol.
-
Thioanisole/EDT: Classic sulfur-based scavengers (effective but malodorous).
Protocol B: High-Fidelity Deprotection (The "Cocktail K")
This protocol is the industry standard for minimizing side reactions during SPPS (Solid Phase Peptide Synthesis) cleavage or solution-phase deprotection of sensitive substrates.
Reagent Cocktail:
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
EDT (2.5%) (Alternatively, for non-sulfur needs: TFA/TES/Water 95:2.5:2.5)
Step-by-Step Workflow:
-
Preparation: Prepare the cocktail fresh. Oxidized scavengers are ineffective.
-
Reaction: Dissolve the protected substrate in the cocktail (10 mL per gram of substrate).
-
Time: Stir at Room Temperature for 1–2 hours.
-
Note: Monitoring by TLC is difficult due to TFA. HPLC or MS is preferred.
-
-
Precipitation: Pour the reaction mixture slowly into cold Diethyl Ether (-20°C) .
-
Isolation: Centrifuge or filter the precipitate. Wash 3x with cold ether.
Figure 2: Decision matrix for selecting the appropriate deprotection conditions based on substrate sensitivity.
Orthogonality & Strategic Comparison
The power of Boc lies in its relationship with other protecting groups.[12] The table below summarizes the orthogonality that allows for multi-step synthesis.
| Feature | Boc (tert-Butyloxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) | Cbz (Carboxybenzyl) |
| Labile To | Acid (TFA, HCl) | Base (Piperidine, DBU) | Hydrogenation ( |
| Stable To | Base, Hydrogenation, Nucleophiles | Acid, Hydrogenation | Acid (mild), Base (mild) |
| Primary Use | Solid Phase Peptide Synthesis (SPPS), Acid-stable linkers | SPPS (Standard), Base-sensitive targets | Solution phase, "Permanent" protection |
| Byproducts | Isobutylene (Gas), | Dibenzofulvene (Solid/Reactive) | Toluene, |
| Cost | Low | Moderate | Moderate |
Troubleshooting Common Failure Modes
-
Incomplete Protection:
-
Cause: Steric hindrance or aggregated amine salts.
-
Fix: Use Boc-ON or Boc-N3 instead of
. Add a catalytic amount of DMAP (carefully) or use sonication.
-
-
"Gummy" Precipitate during Deprotection:
-
Cause: Polymerization of isobutylene or incomplete removal of scavengers.[10]
-
Fix: Ensure the precipitation step uses excess cold ether . Repeat the ether wash multiple times.
-
-
Loss of Acid-Labile Side Chains:
-
Cause: TFA is too strong.
-
Fix: Use dilute HCl in Dioxane or mild Lewis acids (e.g.,
in DCM) which can cleave Boc selectively without affecting trityl or benzyl esters.
-
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[8]
-
Lundt, B. F., et al. (1978).[13] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[13]
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][4][8] Chemical Reviews.
-
Carpino, L. A. (1957). "Oxidative reactions of hydrazines. IV. Elimination of nitrogen from 1,1-disubstituted-2-arenesulfonhydrazides." Journal of the American Chemical Society. (Foundational work on carbamate chemistry).
-
Sigma-Aldrich (Merck). "Boc Anhydride Safety Data Sheet (SDS)."
Sources
- 1. BOC Protection and Deprotection [bzchemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. peptide.com [peptide.com]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. studysmarter.co.uk [studysmarter.co.uk]
- 13. researchgate.net [researchgate.net]
The Quinoline Scaffold: A Privileged Framework for Novel Kinase Inhibitor Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of the Quinoline Scaffold in Kinase-Targeted Drug Discovery
Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The dysregulation of kinase signaling pathways is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy. Within the vast chemical space explored for kinase inhibition, the quinoline scaffold has consistently proven to be a "privileged" structure. Its rigid, bicyclic aromatic nature provides an excellent platform for the precise spatial orientation of pharmacophoric elements into the ATP-binding pocket of kinases. This inherent structural advantage, combined with its synthetic tractability, has led to the successful development of numerous FDA-approved quinoline-based kinase inhibitors, including Bosutinib (targeting Abl and Src kinases) and Lenvatinib (a multi-kinase inhibitor targeting VEGFR, FGFR, and others).
This guide, intended for drug discovery researchers, provides a comprehensive technical overview of the workflow for identifying and developing novel kinase inhibitors based on the quinoline scaffold. We will delve into the strategic considerations behind synthetic methodologies, explore the nuances of biochemical and cellular screening cascades, and detail the critical path of lead optimization, all while grounding our discussion in the practical realities and causal logic of the drug discovery process.
Part 1: Constructing the Quinoline Library - Synthetic Strategies and Rationale
The journey to a novel kinase inhibitor begins with the synthesis of a diverse chemical library. The choice of synthetic route is paramount, as it dictates the accessible chemical space and the feasibility of generating analogs for structure-activity relationship (SAR) studies. For quinoline synthesis, the Friedländer annulation is a cornerstone reaction, valued for its reliability and versatility.[1][2]
The classical Friedländer synthesis involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde).[2][3] This reaction proceeds through an initial aldol condensation followed by a cyclodehydration to form the quinoline ring.[4] The power of this method lies in the commercial availability of a wide variety of starting materials, allowing for the systematic introduction of substituents at multiple positions on the quinoline core.
Experimental Protocol: A Generalized Friedländer Synthesis
This protocol describes a typical base-catalyzed Friedländer synthesis. The specific choice of base, solvent, and temperature is critical and must be optimized for each set of reactants.[4]
Materials:
-
2-aminoaryl aldehyde/ketone (1.0 eq)
-
α-Methylene carbonyl compound (1.1 eq)
-
Base catalyst (e.g., Sodium ethoxide, Potassium hydroxide, 10-20 mol%)
-
Solvent (e.g., Ethanol, DMF)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of the 2-aminoaryl aldehyde/ketone in the chosen solvent, add the α-methylene carbonyl compound.
-
Add the base catalyst to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired quinoline derivative.
The strategic choice of reactants in the Friedländer synthesis directly informs the subsequent SAR. For instance, variation of the substituents on the 2-aminoaryl ketone can modulate interactions with the hinge region of the kinase, while modifications to the α-methylene carbonyl compound can explore the hydrophobic pocket.
Part 2: The Screening Cascade - From Biochemical Hits to Cellular Activity
Once a library of quinoline derivatives is synthesized, the next critical phase is to identify compounds that inhibit the kinase of interest. A well-designed screening cascade is essential to efficiently triage compounds, starting with high-throughput biochemical assays and progressing to more complex and physiologically relevant cellular models.
Primary Biochemical Screening: Homogeneous Time-Resolved Fluorescence (HTRF)
For initial high-throughput screening (HTS), Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and widely used technology.[5] HTRF assays measure the phosphorylation of a substrate by a kinase. The assay relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (typically Europium cryptate) and an acceptor fluorophore (such as XL665 or d2). One antibody is labeled with the donor and recognizes a tag on the substrate, while a second antibody, labeled with the acceptor, is specific for the phosphorylated form of the substrate. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal that is proportional to kinase activity.
This protocol outlines the general steps for an HTRF kinase assay. Specific antibody pairs, substrate, and buffer conditions must be optimized for each kinase target.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Quinoline compound library (in DMSO)
-
HTRF detection reagents:
-
Europium cryptate-labeled anti-tag antibody (e.g., anti-GST, anti-His)
-
XL665- or d2-labeled anti-phospho-substrate antibody
-
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Dispense 2 µL of the quinoline compounds at various concentrations (and DMSO for control wells) into the 384-well plate.
-
Add 4 µL of the kinase solution (in assay buffer) to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a solution containing the biotinylated substrate and ATP (at a concentration close to the Km for the kinase).
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and initiate detection by adding 10 µL of the HTRF detection reagent mix (containing both antibodies in detection buffer).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot against compound concentration to determine IC50 values.
Conclusion
The quinoline scaffold continues to be a highly productive starting point for the discovery of novel kinase inhibitors. Its favorable structural and synthetic properties allow for the generation of diverse libraries that can be effectively screened and optimized. A successful drug discovery program hinges on a logical and well-executed workflow that integrates medicinal chemistry, robust biochemical and cellular screening, and early ADME/Tox profiling. By understanding the causal relationships between chemical structure, biological activity, and drug-like properties, researchers can efficiently navigate the path from initial hit to clinical candidate. This guide has provided a technical framework for this process, highlighting key experimental considerations and methodologies that are essential for success in this competitive and impactful field.
References
-
Yang, D., Jiang, K., Li, J., & Xu, F. (2007). Synthesis and characterization of quinoline derivatives via the Friedländer reaction. Tetrahedron, 63(32), 7654–7658. [Link]
-
Li, J. J. (2021). Friedländer Synthesis of Quinolines. In Name Reactions. Springer, Cham. [Link]
-
Wodicka, L. M., et al. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & biology, 17(11), 1241-1249. [Link]
-
Mansfield, R. K., et al. (2005). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]
-
ResearchGate. (n.d.). Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. [Link]
-
ResearchGate. (n.d.). Schematic diagram to show vascular endothelial growth factor (VEGF) receptor (VEGFR) families and their ligands. [Link]
-
S. M. T. (2020). hERG toxicity assessment: Useful guidelines for drug design. Journal of Pharmaceutical Analysis, 10(3), 209-218. [Link]
-
ResearchGate. (n.d.). Schematic diagram of Src intracellular signaling pathway and various.... [Link]
-
ClinPGx. (n.d.). VEGF Signaling Pathway. [Link]
-
Metrion Biosciences. (n.d.). hERG screening using high quality electrophysiology assays. [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]
-
Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]
-
Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]
-
Charles River. (n.d.). hERG Serum Shift Assay. [Link]
-
Merck Millipore. (n.d.). Metabolic Stability Assays. [Link]
-
PubChem. (n.d.). VEGFA-VEGFR2 signaling. [Link]
-
Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. (2021). MDPI. [Link]
-
ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting.... [Link]
-
Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information. [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]
-
MTT (Assay protocol). (2023). protocols.io. [Link]
-
Wikipedia. (n.d.). Epidermal growth factor receptor. [Link]
-
Roskoski, R. (2004). Src protein–tyrosine kinase structure and regulation. Biochemical and Biophysical Research Communications, 324(4), 1155-1164. [Link]
-
Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. [Link]
-
Wikimedia Commons. (2007). File:EGFR signaling pathway.png. [Link]
-
NIH. (n.d.). Src Family Kinases and Receptors: Analysis of Three Activation Mechanisms by Dynamic Systems Modeling. [Link]
-
NIH. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. [Link]
-
Banani, A. (2023). The VEGF Molecular Signalling Pathway Mechanism Explained. Medium. [Link]
-
PLOS Computational Biology. (n.d.). Src Kinase Conformational Activation: Thermodynamics, Pathways, and Mechanisms. [Link]
-
ResearchGate. (n.d.). Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... [Link]
Sources
- 1. scite.ai [scite.ai]
- 2. organicreactions.org [organicreactions.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Sci-Hub. Synthesis and characterization of quinoline derivatives via the Friedländer reaction / Tetrahedron, 2007 [sci-hub.sg]
- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines [mdpi.com]
The Strategic Role of Bromoquinolines in Medicinal Chemistry
[1]
Executive Summary: The "Privileged" Scaffold
In medicinal chemistry, the quinoline ring is designated as a "privileged scaffold" due to its ability to bind to a diverse array of receptors with high affinity. However, the bromoquinoline subclass represents more than just a bioactive core; it is a high-utility synthetic pivot. The C-Br bond serves as a critical "handle" for late-stage diversification via palladium-catalyzed cross-coupling, allowing medicinal chemists to rapidly explore Structure-Activity Relationships (SAR) at the 2, 3, 6, and 8 positions.
This guide analyzes the regioselective synthesis of these isomers, their reactivity profiles, and their application in the synthesis of FDA-approved therapeutics like Bedaquiline .
Synthetic Expertise: The Regioselectivity Conundrum
A common pitfall in quinoline chemistry is assuming uniform reactivity across the bicyclic system. The pyridine ring is electron-deficient (π-deficient), while the benzene ring is relatively electron-rich. This electronic disparity dictates the outcome of bromination.
The Causality of Substitution
-
Electrophilic Aromatic Substitution (SEAr): Direct bromination (e.g., Br₂/H₂SO₄) targets the electron-rich benzene ring, exclusively yielding 5-bromo and 8-bromo isomers. The protonated nitrogen (+NH) further deactivates the heterocyclic ring, making C5 and C8 the only viable nucleophiles.
-
The "Hard" Isomer (3-Bromoquinoline): You cannot access the 3-position via simple direct bromination. It requires "de novo" ring construction (e.g., Skraup or Friedländer synthesis) or specialized high-temperature bromination of the pyridine ring where the "addition-elimination" mechanism prevails over SEAr.
Visualization: Regioselective Pathways
The following diagram maps the decision logic for synthesizing specific bromoquinoline isomers.
Caption: Decision tree for selecting the synthetic route based on the target bromoquinoline isomer. Note the distinct mechanistic requirements for the pyridine vs. benzene rings.
Validated Experimental Protocol: Suzuki-Miyaura Coupling
The most frequent application of bromoquinolines is as an electrophile in Suzuki coupling. The following protocol is designed to be self-validating : the use of the 3-bromo isomer (the least reactive position due to electronic effects) ensures that if this protocol works for 3-bromo, it will work for 5-, 6-, and 8-bromo isomers with higher efficiency.
Protocol: Coupling of 3-Bromoquinoline with Phenylboronic Acid
Objective: Synthesize 3-phenylquinoline via Pd-catalyzed cross-coupling.
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| 3-Bromoquinoline | 1.0 | Electrophile (Limiting Reagent) |
| Phenylboronic Acid | 1.2 | Nucleophile |
| Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 | Catalyst (Robust, air-stable) |
| K₂CO₃ (2M aq.) | 3.0 | Base (Activates Boron) |
| 1,4-Dioxane | -- | Solvent (High boiling, miscible) |
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromoquinoline (1.0 mmol, 208 mg) and phenylboronic acid (1.2 mmol, 146 mg) in 1,4-dioxane (10 mL).
-
Degassing (Critical Step): Sparge the solution with Argon or Nitrogen gas for 10 minutes. Why? Dissolved oxygen oxidizes the Pd(0) active species back to inactive Pd(II), killing the catalytic cycle.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol, ~25 mg) and the aqueous K₂CO₃ solution (1.5 mL).
-
Reaction: Attach a reflux condenser and heat the system to 90°C under an inert atmosphere for 4–6 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by a highly fluorescent blue spot (product).
-
-
Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).
Case Study: Bedaquiline (Sirturo)
Bedaquiline is a landmark drug for Multi-Drug Resistant Tuberculosis (MDR-TB). Its synthesis highlights the critical role of the 6-bromoquinoline intermediate.
-
The Role of Bromine: In the industrial synthesis of Bedaquiline, the bromine atom at position 6 is not a leaving group for coupling; rather, it is a metabolic blocker .
-
Mechanism: The 6-bromo substituent blocks metabolic oxidation at the electron-rich C6 position, significantly increasing the drug's half-life (t1/2 ~ 5.5 months in humans). This demonstrates the "pharmacological" utility of bromine beyond its "synthetic" utility.
Synthesis Pathway Logic
-
Starting Material: 4-bromoaniline is reacted with crotonaldehyde (Skraup-like conditions) to form 6-bromoquinoline .
-
Functionalization: The 6-bromoquinoline is lithiated (using LDA) at the C3-benzylic position (after side-chain installation) to couple with the ketone fragment.
-
Result: The bromine remains intact in the final API to enforce metabolic stability.
Caption: Simplified flow of Bedaquiline synthesis showing the retention of the bromine atom from precursor to final drug.
References
An In-Depth Technical Guide to the Exploratory Reactions of Tert-butyl 8-bromoquinolin-3-ylcarbamate
Introduction: Strategic Importance of the Quinoline Scaffold and the Versatility of Tert-butyl 8-bromoquinolin-3-ylcarbamate
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmacologically active compounds and functional materials. Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic functionalization of the quinoline core allows for the fine-tuning of these properties and the development of novel therapeutic agents and materials.
This compound emerges as a highly versatile and valuable building block in this context. This trifunctional molecule incorporates:
-
A quinoline core , providing the foundational structure for biological activity.
-
A bromine atom at the 8-position , which serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.
-
A Boc-protected amine at the 3-position , which can be deprotected under acidic conditions to reveal a primary amine, a crucial functional group for further derivatization, such as amide bond formation.
This guide provides an in-depth exploration of the synthesis and key exploratory reactions of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes.
I. Synthesis of this compound: A Foundational Protocol
The synthesis of the title compound commences with the readily available 3-amino-8-bromoquinoline. The protection of the amino group as a tert-butyl carbamate (Boc) is a crucial step to modulate its reactivity and to prevent side reactions in subsequent transformations.
Experimental Protocol: Boc Protection of 3-amino-8-bromoquinoline
This protocol is based on established methods for the Boc protection of aromatic amines.
Materials:
-
3-amino-8-bromoquinoline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-amino-8-bromoquinoline (1.0 eq) in anhydrous DCM or THF (0.1-0.2 M), add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.2 eq) in the same solvent dropwise over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Causality of Experimental Choices:
-
Base: Triethylamine or DIPEA is used to neutralize the carboxylic acid byproduct formed during the reaction and to facilitate the nucleophilic attack of the amine on the Boc anhydride.
-
Solvent: Anhydrous DCM or THF are chosen for their ability to dissolve the reactants and for their inertness under the reaction conditions.
-
Temperature: The initial cooling to 0 °C helps to control the exothermic nature of the reaction. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate.
[Quinoline]-Br + R-B(OH)₂ --[Pd Catalyst, Base]--> [Quinoline]-R
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
B. Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides. [1][2]This reaction is particularly useful for constructing arylamines, which are prevalent in pharmaceuticals.
This protocol is based on the amination of similar bromo-aromatic systems.
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable Buchwald ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the ligand (e.g., Xantphos, 4-10 mol%).
-
Add the base (NaOtBu or Cs₂CO₃, 1.4-2.0 eq).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous solvent (toluene or 1,4-dioxane) and then the aniline (1.2-1.5 eq) via syringe.
-
Heat the reaction mixture to 90-110 °C for 12-24 hours, with stirring. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter through a plug of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality of Experimental Choices:
-
Ligand: Bulky, electron-rich phosphine ligands like Xantphos are crucial for promoting the reductive elimination step and preventing catalyst decomposition.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is often required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
C. Sonogashira and Heck Reactions: Expanding the Synthetic Toolbox
The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes. [3]The Heck reaction facilitates the coupling of an alkene with an aryl halide, leading to the formation of substituted alkenes. [4]These reactions further expand the synthetic utility of this compound.
General Conditions for Sonogashira Coupling:
-
Catalyst: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).
-
Base: An amine base such as triethylamine or diisopropylamine.
-
Solvent: THF or DMF.
General Conditions for Heck Reaction:
-
Catalyst: A palladium(0) or palladium(II) source (e.g., Pd(OAc)₂).
-
Base: A mild base such as triethylamine or potassium carbonate.
-
Solvent: DMF, NMP, or acetonitrile.
III. Deprotection of the Tert-butyl Carbamate: Unveiling the 3-Amino Group
The final key transformation is the deprotection of the Boc group to reveal the 3-amino functionality, which can then be used for further synthetic manipulations, such as acylation or sulfonylation. The Boc group is typically removed under acidic conditions. [5]
Experimental Protocol: Boc Deprotection
Materials:
-
Tert-butyl 8-substituted-quinolin-3-ylcarbamate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected quinoline derivative (1.0 eq) in DCM (0.1 M).
-
Add an excess of TFA (5-10 eq) or a solution of 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess acid by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting 3-aminoquinoline derivative can be purified by column chromatography or crystallization. Alternatively, if the hydrochloride salt is desired, the reaction mixture can be concentrated and the resulting solid triturated with diethyl ether.
Caption: Mechanism of acid-catalyzed Boc deprotection.
IV. Conclusion and Future Perspectives
This compound is a strategically designed building block that offers multiple avenues for chemical exploration. The orthogonal reactivity of the bromo substituent and the protected amino group allows for a stepwise and controlled diversification of the quinoline scaffold. The palladium-catalyzed cross-coupling reactions discussed herein provide robust and versatile methods for the synthesis of novel 3,8-disubstituted quinoline derivatives. These derivatives are of significant interest in the fields of medicinal chemistry and materials science, and the protocols outlined in this guide provide a solid foundation for their synthesis and further investigation. Future work will undoubtedly focus on expanding the scope of these reactions and exploring the biological and material properties of the resulting novel quinoline-based compounds.
V. References
-
Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Triflates. In Modern Amination Methods (pp. 1-105). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. In Organic Reactions (Vol. 27, pp. 345-390). John Wiley & Sons, Inc. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
Sources
Methodological & Application
Application Note: High-Efficiency Suzuki-Miyaura Coupling of tert-Butyl 8-bromoquinolin-3-ylcarbamate
Executive Summary
This application note details a robust protocol for the palladium-catalyzed cross-coupling of tert-butyl 8-bromoquinolin-3-ylcarbamate with aryl and heteroaryl boronic acids. The 8-substituted quinoline scaffold is a privileged structure in medicinal chemistry, frequently serving as a core for kinase inhibitors and GPCR antagonists. However, the C8-position presents significant synthetic challenges due to peri-strain from the C1-nitrogen and the potential for catalyst poisoning via N-coordination.
This guide provides a validated methodology using Pd(dppf)Cl₂·CH₂Cl₂ and XPhos Pd G2 systems to overcome these steric and electronic hurdles, ensuring high yields while preserving the acid-sensitive Boc-protecting group.
Strategic Analysis & Mechanistic Insight
The Substrate Challenge
The substrate contains three critical features that dictate reaction conditions:
-
C8-Bromide (Electrophile): The reaction site is sterically crowded by the adjacent quinoline nitrogen (N1). This proximity hampers the oxidative addition step and can facilitate stable, non-reactive Pd-N coordination complexes.
-
Quinoline Nitrogen (N1): A basic pyridine-like nitrogen that can compete with phosphine ligands for palladium binding, effectively poisoning the catalyst.
-
C3-Carbamate (Boc Group): An acid-sensitive moiety that requires basic or neutral conditions. It provides solubility but demands temperature control (<110°C) to prevent thermal deprotection.
Catalyst Selection Rationale
To counteract the N1-coordination and C8-steric hindrance, the catalyst system must possess specific attributes:
-
High Lability or Large Cone Angle: Bulky electron-rich phosphines (e.g., XPhos, P(t-Bu)₃) facilitate oxidative addition into hindered aryl halides and prevent the quinoline nitrogen from displacing the ligand.
-
Bidentate Ligands: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) create a large bite angle, stabilizing the Pd(II) intermediate and enforcing a geometry that favors reductive elimination over non-productive coordination.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Critical Note |
| This compound | 1.0 | Substrate | Ensure purity >97% by HPLC. |
| Aryl Boronic Acid | 1.2 – 1.5 | Nucleophile | Excess required for heteroaryl boronic acids. |
| Pd(dppf)Cl₂·CH₂Cl₂ | 0.05 (5 mol%) | Catalyst | Robust standard. Use XPhos Pd G2 for difficult substrates. |
| K₂CO₃ (2M aq.) | 3.0 | Base | Carbonate is milder than phosphate/hydroxide, protecting the Boc group. |
| 1,4-Dioxane | -- | Solvent | High boiling point, excellent solubility for carbamates. |
Standardized Procedure (0.5 mmol Scale)
-
Setup: To a dry 20 mL microwave vial or round-bottom flask equipped with a magnetic stir bar, add:
-
This compound (161.6 mg, 0.50 mmol)
-
Aryl Boronic Acid (0.60 – 0.75 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (20.4 mg, 0.025 mmol)
-
-
Inertion: Seal the vessel with a septum. Evacuate and backfill with Nitrogen or Argon three times (Cycle: Vacuum 30s / Gas 10s).
-
Note: Rigorous deoxygenation is critical to prevent homocoupling of the boronic acid.
-
-
Solvent Addition: Syringe in degassed 1,4-Dioxane (5.0 mL) followed by 2M aqueous K₂CO₃ (0.75 mL, 1.5 mmol) .
-
Reaction:
-
Thermal: Heat to 90°C in an oil bath for 4–16 hours.
-
Microwave: Irradiate at 100°C for 30–60 minutes.
-
-
Monitoring: Monitor by LCMS. Look for the consumption of starting material (M+H = 323/325) and appearance of product.
-
Checkpoint: If conversion stalls <50% after 4 hours, add an additional 2 mol% catalyst.
-
-
Workup:
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).[2]
-
Filter through a pad of Celite to remove Pd black (wash with EtOAc).
-
Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL).
-
Wash combined organics with Brine (20 mL), dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO₂).[2]
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0–40% EtOAc). The Boc-amine increases polarity; expect elution around 20-30% EtOAc.
-
Optimization & Troubleshooting Matrix
If the standard condition fails, consult the following matrix based on the specific failure mode.
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning (N1-binding) | Switch to XPhos Pd G2 (2-5 mol%) or Pd(P(t-Bu)₃)₂ . These bulky ligands prevent N-coordination. |
| De-Boc Product Observed | Conditions too acidic or thermal instability | Lower temp to 80°C. Switch base to K₃PO₄ (solid) in anhydrous Toluene/Dioxane. |
| Protodeboronation | Unstable Boronic Acid | Use Boronic Ester (Pinacol) or increase Boronic Acid to 2.0 equiv. Switch solvent to DME/H₂O. |
| Homocoupling of Boronic Acid | Oxygen present | Re-degas solvents rigorously (sparge with Ar for 15 mins). |
Visualizations
Catalytic Cycle & Steric Challenge
The following diagram illustrates the catalytic cycle, highlighting the competitive inhibition by the quinoline nitrogen.
Caption: Figure 1. Suzuki catalytic cycle for 8-bromoquinoline, emphasizing the competitive N-coordination pathway (grey) that necessitates bulky ligands.
Experimental Workflow
Caption: Figure 2. Step-by-step experimental workflow from reaction setup to purification.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
BenchChem. (2025). Application Notes for Suzuki Coupling with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem Protocols. Link (General reference for 8-bromoquinoline reactivity).
Sources
Palladium Catalysts for Coupling with 8-Bromoquinolines: Overcoming the Chelation Trap
Introduction: The "8-Position Paradox"
Coupling reactions involving 8-bromoquinoline present a unique challenge in medicinal chemistry. Unlike its isomers (3-, 5-, or 6-bromoquinoline), the 8-bromo derivative possesses a structural feature that actively sabotages standard palladium catalytic cycles: the proximity of the quinoline nitrogen (N1) to the C8-halogen bond.
While standard protocols often yield <20% conversion, this failure is rarely due to the oxidative addition rate. Instead, it is a thermodynamic trap. Upon oxidative addition, the palladium center is positioned perfectly to be captured by the lone pair of the N1 nitrogen, forming a highly stable, 5-membered metallacycle. This "Chelation Trap" renders the catalyst electron-rich and sterically locked, significantly retarding the subsequent transmetalation or reductive elimination steps.
This guide details the mechanistic bypasses required to couple 8-bromoquinolines efficiently, moving beyond standard "tetrakis" chemistry to advanced ligand architectures that physically prevent nitrogen coordination.
Mechanistic Insight: The Chelation Trap
To solve the reactivity issue, one must visualize the competition between the productive cycle and the catalyst resting state.
The Chelation Trap Diagram
The following diagram illustrates how the nitrogen atom sequesters the active Pd(II) species.
Caption: The "Chelation Trap" occurs when the quinoline nitrogen coordinates to the Pd(II) center after oxidative addition, forming a stable 5-membered ring that halts the cycle.
Catalyst Selection Strategy
To break the chelation trap, the ligand must be sterically demanding enough to make the N-Pd interaction energetically unfavorable.
Recommended Ligand Classes
| Ligand Class | Specific Ligand | Why it Works | Best For |
| Dialkylbiaryl Phosphines | SPhos | The methoxy groups and cyclohexyl rings create a "roof" over the Pd, blocking the N-lone pair approach. | Suzuki-Miyaura |
| Dialkylbiaryl Phosphines | XPhos | Extreme steric bulk (isopropyl groups) forces the Pd into a geometry that disfavors chelation. | Suzuki, Negishi |
| Dialkylbiaryl Phosphines | BrettPhos | Optimized for C-N bond formation; prevents catalyst poisoning by the substrate or product amine. | Buchwald-Hartwig |
| Bisphosphines | DPEphos | Large bite angle (102°) enforces a geometry that destabilizes the square-planar chelate. | General Coupling |
Avoid: Simple triphenylphosphine (PPh3) or bidentate ligands with small bite angles (dppe, dppp), as these readily accommodate the stable N-chelated palladacycle.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond)
Target: Coupling 8-bromoquinoline with aryl boronic acids.
Rationale: We utilize SPhos or XPhos . These ligands generate a highly active monoligated Pd(0) species. The steric bulk prevents the quinoline nitrogen from displacing the ligand or coordinating to the metal center.
Reagents:
-
8-Bromoquinoline (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: SPhos (4-10 mol%) (maintain 1:2 Pd:Ligand ratio)
-
Base: K₃PO₄ (3.0 equiv) (Anhydrous tribasic potassium phosphate is superior to carbonates for hindered substrates)
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (10:1)
Procedure:
-
Pre-complexation: In a reaction vial, add Pd(OAc)₂ and SPhos. Add 1 mL of dry toluene and stir at room temperature for 5 minutes to generate the active catalyst (solution turns from orange to yellow/pale).
-
Addition: Add 8-bromoquinoline, the arylboronic acid, and solid K₃PO₄.
-
Solvent: Add the remaining toluene and water. (Total concentration ~0.1 M to 0.2 M).
-
Degassing: Sparge the biphasic mixture with Argon or Nitrogen for 10 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.
-
Reaction: Seal the vial and heat to 100°C for 4-12 hours.
-
Note: Microwave irradiation at 120°C for 30-60 mins is often effective if thermal heating is slow.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Target: Amination of 8-bromoquinoline with primary or secondary amines.
Rationale: Nitrogen coupling is doubly difficult because both the substrate (quinoline) and the nucleophile (amine) can poison the catalyst. BrettPhos or RuPhos are essential here.
Reagents:
-
8-Bromoquinoline (1.0 equiv)
-
Amine (1.2 equiv)
-
Pre-catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2-5 mol%)
-
Use G3/G4 precatalysts to ensure accurate stoichiometry and rapid initiation.
-
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) or LHMDS (for base-sensitive substrates).
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).
Procedure:
-
Inert Atmosphere: Flame-dry a reaction tube and cool under Argon.
-
Loading: Add Pd precatalyst, 8-bromoquinoline, and NaOtBu inside a glovebox or under a strong counter-flow of Argon.
-
Liquids: Add the amine (if liquid) and anhydrous solvent via syringe.
-
Reaction: Heat to 80-100°C .
-
Monitoring: Conversion is usually rapid (1-4 hours) with G3 catalysts.
-
-
Workup: Filter through a small pad of Celite/Silica (eluting with DCM) to remove palladium residues before aqueous workup.
Troubleshooting & Optimization Logic
If conversion is low (<50%), follow this logic flow to identify the bottleneck.
Caption: Decision tree for troubleshooting failed couplings with 8-bromoquinoline.
Common Failure Modes Table
| Observation | Diagnosis | Corrective Action |
| Starting Material Remains | Catalyst trapped in stable chelate (Pd-N bond). | Switch to XPhos or BrettPhos . Increase temperature to >100°C to overcome activation energy of reductive elimination. |
| De-brominated Product (Quinoline) | "Protodebromination" pathway active. | Solvent is not dry (water acting as proton source). Switch base from Carbonate to Phosphate or Alkoxide . |
| Black Precipitate (Early) | Catalyst decomposition (Pd black formation). | Ligand is not stabilizing Pd(0) effectively. Increase Ligand:Pd ratio to 2:1 or use a Precatalyst (e.g., XPhos Pd G4). |
References
-
Suzuki-Miyaura Coupling Mechanism & Boronic Acid Activation Source: Organic Chemistry Portal URL:[Link]
-
Sonogashira Coupling: General Procedures and Catalysts Source: American Chemical Society (Chemical Reviews) URL:[Link]
-
Heck Reaction: Intramolecular Cyclization of Quinolines Source: ResearchGate (Intramolecular Heck cross-coupling reaction of 8-hydroxyquinolines) URL:[Link]
-
Palladium-Catalyzed C-H Activation of Quinolines Source: Semantic Scholar (Regioselective Functionalization of Quinolines) URL:[Link]
Application Notes & Protocols: Strategic N-Arylation of 3-Aminoquinoline for Advanced Research and Drug Development
Abstract: The N-arylated 3-aminoquinoline scaffold is a privileged structure in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antimalarial and antileishmanial properties.[1][2] The synthesis of these target molecules via the formation of a C-N bond between the 3-aminoquinoline core and an aryl group is a critical transformation. This guide provides an in-depth analysis of the primary catalytic systems for this reaction, focusing on palladium- and copper-catalyzed methods. We will dissect the causality behind experimental choices, provide field-proven protocols, and offer insights to empower researchers to optimize these crucial reactions.
Strategic Overview: Choosing Your Catalytic System
The direct N-arylation of 3-aminoquinoline is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The two dominant paradigms are Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type or Chan-Lam couplings.[3][4][5] The choice between them is a strategic decision based on factors like substrate scope, functional group tolerance, cost, and desired reaction conditions.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is often the method of choice for its broad substrate scope, high efficiency, and well-understood mechanistic foundation. It typically involves a palladium catalyst, a phosphine ligand, and a base.[6] The development of sterically hindered, electron-rich ligands has been pivotal in making this reaction highly reliable for challenging substrates.[7]
-
Copper-Catalyzed N-Arylation: Representing a more classical approach, copper catalysis offers a cost-effective and often milder alternative.[8]
The following diagram illustrates the primary synthetic pathways discussed in this guide.
Caption: Key strategies for the N-arylation of 3-aminoquinoline.
The Workhorse: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized C-N bond formation.[6] Its success hinges on the synergistic interplay between the palladium center, a specialized phosphine ligand, and a suitable base.
Mechanistic Rationale & Component Selection
The catalytic cycle provides a logical framework for understanding experimental choices. A simplified representation is shown below.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
-
Palladium Source (Pre-catalyst): Pd(OAc)₂ and Pd₂(dba)₃ are common choices. They are stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst. Modern pre-catalysts (e.g., G2, G3, G4-XPhos) incorporate the ligand and offer improved stability and reactivity.
-
Ligand (The Key to Success): The ligand is not a passive spectator. Bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos, tBuBrettPhos) are critical.[12]
-
Expertise: The steric bulk promotes the formation of a monoligated, 12-electron Pd(0)L species, which is highly reactive in the oxidative addition step.
-
Causality: Both steric hindrance and strong electron donation accelerate the final, product-forming reductive elimination step, preventing catalyst decomposition and increasing turnover.
-
-
Base: The base's primary role is to deprotonate the 3-aminoquinoline (or the palladium-amine complex) to generate the active nucleophile.[13]
-
Strong Bases (NaOtBu, KOtBu, LHMDS): Offer fast reaction rates but may not be compatible with base-sensitive functional groups on the substrates.[14]
-
Weaker Bases (K₂CO₃, Cs₂CO₃, K₃PO₄): Enhance functional group tolerance, making them suitable for more complex molecules, though they may require higher temperatures or longer reaction times.[14]
-
-
Solvent: Aprotic solvents are standard.[15] Toluene, 1,4-dioxane, and THF are commonly used due to their ability to dissolve the organometallic intermediates and their suitable boiling points.[16]
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
This protocol provides a robust starting point for the N-arylation of 3-aminoquinoline with an aryl bromide.
Materials:
-
3-Aminoquinoline
-
Aryl Bromide
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos (or other suitable ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Oven-dried glassware (Schlenk tube or similar)
Step-by-Step Methodology:
-
Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-aminoquinoline (1.0 equiv.), the aryl bromide (1.2 equiv.), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Inerting: Seal the tube, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Scientist's Note: The active Pd(0) catalyst is sensitive to oxygen, making an inert atmosphere crucial for reproducibility and high yields.
-
-
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 equiv.) and anhydrous toluene.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Workup: After cooling to room temperature, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Data Summary: Buchwald-Hartwig Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | >90 | General |
| Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 85-95 | [12] |
| Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 70-85 | [5] |
| XPhos Pd G2 (2) | (internal) | K₃PO₄ (2.0) | t-BuOH | 100 | 16 | >90 | [14] |
The Alternative: Copper-Catalyzed N-Arylation
Copper-catalyzed methods are valuable tools, particularly the Chan-Lam variant, which avoids the use of aryl halides.
Protocol 2: Chan-Lam N-Arylation with Aryl Boronic Acids
This protocol details a modern, often air-tolerant procedure for coupling 3-aminoquinoline with an aryl boronic acid.[17][18]
Materials:
-
3-Aminoquinoline
-
Aryl Boronic Acid
-
Copper(II) Acetate (Cu(OAc)₂)
-
Pyridine (as base/ligand)
-
Anhydrous Dimethylformamide (DMF)
-
3Å Molecular Sieves (optional, but recommended)
Step-by-Step Methodology:
-
Setup: To a reaction vial, add 3-aminoquinoline (1.0 equiv.), the aryl boronic acid (1.5-2.0 equiv.), and Cu(OAc)₂ (10-20 mol%).
-
Reagent Addition: Add anhydrous DMF, followed by pyridine (2.0 equiv.). If the boronic acid is prone to protodeboronation, add activated 3Å molecular sieves to scavenge water.[17]
-
Scientist's Note: Unlike many palladium systems, Chan-Lam couplings are often performed open to the air, which simplifies the experimental setup. The presence of an oxidant (often atmospheric O₂) is required to facilitate the Cu(II)/Cu(III) catalytic cycle.
-
-
Reaction: Seal the vial and heat the mixture at 80-100 °C with vigorous stirring for 24-48 hours.
-
Workup: Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Data Summary: Copper-Catalyzed Conditions
| Copper Source (mol%) | Arylating Agent | Base (equiv.) | Solvent | Temp (°C) | Atmosphere | Yield (%) | Reference |
| Cu(OAc)₂ (10) | Phenylboronic Acid | Pyridine (2.0) | DMF | 80 | Air | ~64 | [10][17] |
| CuI (10) | Aryl Iodide | K₂CO₃ (2.0) | DMF | 120 | N₂ | 75-90 | [9][19] |
| Cu₂O (10) | Phenylboronic Acid | None | Methanol | RT | Air | High | [20] |
Troubleshooting and Final Considerations
-
Low Yield:
-
Palladium: Screen different ligands and bases. Ensure the inert atmosphere is rigorous. Check the quality of the aryl halide.
-
Copper: For Chan-Lam, try adding molecular sieves to remove water, which can lead to competitive C-O bond formation or decomposition.[17] For Ullmann, ensure the temperature is high enough and the copper is activated.
-
-
Safety:
-
3-Aminoquinoline can be toxic. Handle with appropriate personal protective equipment (PPE).
-
Strong bases like NaOtBu are corrosive and moisture-sensitive.
-
Palladium catalysts can be costly and should be handled carefully to avoid waste.
-
Always conduct reactions in a well-ventilated fume hood.
-
References
- N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling.
- N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)
- Amino-Substituted 3-Aryl- and 3-Heteroarylquinolines as Potential Antileishmanial Agents. Journal of Medicinal Chemistry.
- Specific Solvent Issues with Buchwald-Hartwig Amin
- 3-Aminoquinoline. PubChem.
- Ullmann condens
- N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling.
- Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds.
- Synthesis of substituted N-heterocycles by N-aryl
- Buchwald-Hartwig Amin
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline.
- Recent Advances in N-Arylation of Heterocycles in the Past Decade. Preprints.org.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chem-space.com.
- Ullmann Reaction. Organic Chemistry Portal.
- Recent Advances in N-Arylation of Heterocycles in the Past Decade.
- N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Semantic Scholar.
- Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. MDPI.
- Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals.
- Role of the base in Buchwald-Hartwig amin
- Buchwald–Hartwig amin
- Novel aryl-bis-quinolines with antimalarial activity in-vivo. PubMed.
- The Ultimate Guide to Buchwald-Hartwig Amin
Sources
- 1. Amino-Substituted 3-Aryl- and 3-Heteroarylquinolines as Potential Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel aryl-bis-quinolines with antimalarial activity in-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines | MDPI [mdpi.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Ullmann Reaction [organic-chemistry.org]
- 20. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
Application Notes & Protocols: Leveraging Tert-butyl 8-bromoquinolin-3-ylcarbamate for Advanced PROTAC Synthesis
Introduction: The Strategic Role of a Quinoline Building Block in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple protein inhibition to inducing targeted protein degradation.[1][2] These heterobifunctional molecules operate by recruiting a specific protein of interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system to eliminate the target.[3][4] A PROTAC's architecture consists of three key components: a warhead ligand for the POI, an E3 ligase ligand, and a chemical linker that connects the two.[3][5]
While only a fraction of the 600+ known E3 ligases are currently exploited for PROTACs, ligands for von Hippel-Lindau (VHL) and Cereblon (CRBN) are the most established.[5][6] The quinoline scaffold, a privileged structure in medicinal chemistry, has emerged as a critical component in certain classes of E3 ligase ligands, particularly for VHL.[7][8]
This guide focuses on Tert-butyl 8-bromoquinolin-3-ylcarbamate , a highly versatile and strategically designed building block for the synthesis of quinoline-based PROTACs. Its design offers two orthogonal points for chemical modification:
-
An 8-bromo substituent , ideal for palladium-catalyzed cross-coupling reactions to introduce or build upon the PROTAC linker.
-
A Boc-protected amine at the 3-position , which, after deprotection, provides a nucleophilic handle for linker attachment or modification.
This dual functionality allows for flexible and convergent synthetic strategies, making it an invaluable tool for constructing libraries of PROTACs for structure-activity relationship (SAR) studies. A prime application of this building block is in the synthesis of degraders for Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, which are key targets in oncology.[1][9][10]
Reagent Profile and Handling
Before proceeding to synthetic protocols, it is crucial to understand the properties of the core building block.
| Property | Value |
| IUPAC Name | tert-butyl (8-bromoquinolin-3-yl)carbamate |
| Molecular Formula | C₁₄H₁₅BrN₂O₂ |
| Molecular Weight | 323.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate |
| Storage | Store at 2-8°C, protect from light and moisture |
Expert Insight: The stability of the C-Br bond and the Boc-protecting group are robust under standard storage conditions. However, prolonged exposure to strong acids or bases should be avoided to prevent premature deprotection or unintended side reactions.
Core Synthetic Workflow: A Two-Pronged Approach
The strategic placement of the bromo group and the protected amine allows for two primary synthetic routes for incorporating this building block into a PROTAC. The choice depends on the overall synthetic strategy for the final molecule.
Caption: Divergent synthetic pathways for PROTAC assembly.
-
Route A (Cross-Coupling First): This is the most common approach. The 8-bromo position is used first in a palladium-catalyzed reaction (e.g., Suzuki-Miyaura coupling) to attach a linker fragment.[11][12] The Boc group remains stable during this step. Subsequently, the Boc group is removed under acidic conditions to reveal the amine, which can then be coupled to the POI-binding warhead.
-
Route B (Deprotection First): In this less common but equally viable strategy, the Boc group is removed first. The resulting free amine at the C3 position is then used to attach a linker, typically via an amide bond formation. The 8-bromo position is then utilized in a subsequent cross-coupling reaction to complete the PROTAC assembly.
This guide will provide detailed protocols for the key steps in Route A , which offers excellent modularity for building PROTAC libraries.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C8 Position
This protocol details the palladium-catalyzed coupling of a boronic acid or ester-functionalized linker to the 8-bromo position of the quinoline core.
Causality & Expertise: The Suzuki reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of diverse boronic acid reagents.[11] The use of a palladium catalyst with specific phosphine ligands is critical for efficient oxidative addition to the aryl bromide and subsequent transmetalation.[13][14] The base is essential for the transmetalation step, activating the boronic acid species.[12] An inert atmosphere is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst.
Sources
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. explorationpub.com [explorationpub.com]
- 5. precisepeg.com [precisepeg.com]
- 6. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology | MDPI [mdpi.com]
- 7. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Application Note: Divergent Synthesis of Kinase Inhibitors from Tert-butyl 8-bromoquinolin-3-ylcarbamate
[1]
Abstract
This application note details the synthetic utility of Tert-butyl 8-bromoquinolin-3-ylcarbamate (CAS: 849818-58-2) as a high-value scaffold for the development of Type I and Type II kinase inhibitors.[1] The quinoline-3-amine core functions as a versatile pharmacophore, capable of engaging the ATP-binding hinge region, while the 8-bromo substituent provides a strategic handle for accessing the hydrophobic back-pocket via palladium-catalyzed cross-coupling.[1] We present a validated, divergent protocol for synthesizing a library of inhibitors targeting kinases such as CK2, c-Met, and FLT3 , emphasizing chemoselectivity and purification strategies.
Introduction & Pharmacophore Logic[1]
In medicinal chemistry, the quinoline scaffold is "privileged" due to its planar structure mimicking the adenine ring of ATP.
-
C3-Position (Amine): The nitrogen at position 3 (after deprotection) allows for the installation of hydrogen bond donors/acceptors (ureas, amides) that interact with the kinase hinge region (e.g., Glu81, Leu83 in CDK2).[1]
-
C8-Position (Bromine): This position is critical for vectoring substituents into the solvent-exposed region or the hydrophobic "gatekeeper" pocket, depending on the specific kinase topology.[1]
This compound is unique because it comes pre-functionalized with orthogonal reactivity handles: a protected amine at C3 and a reactive bromide at C8.[1] This allows for a Late-Stage Diversification (LSD) strategy.[1]
Retrosynthetic Analysis
The synthesis flows logically from the core scaffold:
-
Path A (C8-First): Suzuki-Miyaura coupling to install the hydrophobic tail, followed by Boc-deprotection and hinge-binder installation.[1] Recommended for base-sensitive hinge binders.[1]
-
Path B (C3-First): Functionalization of the amine, followed by C8 coupling.[1] Recommended when the C8 aryl group carries sensitive functional groups.
Visual Workflow (DOT Diagram)
Caption: Divergent synthetic pathways for accessing chemically diverse kinase inhibitor libraries from a single quinoline progenitor.
Experimental Protocols
Protocol A: C8-Suzuki Coupling (Hydrophobic Tail Installation)
Rationale: The Boc group is stable under basic Suzuki conditions, preventing catalyst poisoning by the free amine.[1]
Reagents:
-
This compound (1.0 equiv)[1]
-
Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]
Step-by-Step Methodology:
-
Setup: In a microwave vial or round-bottom flask, charge the quinoline substrate, aryl boronic acid, and base.
-
Degassing: Add the solvent mixture. Sparge with Argon or Nitrogen for 10 minutes.[1] Critical: Oxygen inhibits the catalytic cycle and promotes homocoupling.
-
Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM quickly under positive inert gas pressure.[1] Seal the vessel.
-
Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.[1] The product usually becomes more polar than the starting bromide.
-
Workup: Cool to RT. Filter through a Celite pad to remove Palladium black.[1] Wash with EtOAc.[1]
-
Purification: Concentrate filtrate. Purify via flash chromatography (SiO₂).
Protocol B: C3-Boc Deprotection
Rationale: Quantitative removal of the protecting group to expose the hinge-binding amine.
Reagents:
-
Substrate (from Protocol A or Starting Material)
-
Trifluoroacetic Acid (TFA)[1]
-
Dichloromethane (DCM)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate in DCM (0.1 M concentration).
-
Acidification: Add TFA dropwise at 0°C until the ratio is DCM:TFA (2:1 or 1:1).
-
Reaction: Stir at Room Temperature (RT) for 1–2 hours. Monitor by LC-MS (disappearance of M+100 or M+56 peaks).
-
Quench & Free Base Formation:
-
Method 1 (Standard): Concentrate in vacuo.[1] Co-evaporate with toluene (3x) to remove excess TFA.[1]
-
Method 2 (Free Base): Dissolve residue in EtOAc, wash with saturated NaHCO₃.[1] Dry organic layer over Na₂SO₄.[1]
-
Caution: 3-Aminoquinolines can be light-sensitive and prone to oxidation.[1] Use immediately or store under Argon at -20°C.
-
Protocol C: Urea Formation at C3 (Hinge Binder Synthesis)
Rationale: Ureas are classic kinase pharmacophores (e.g., Sorafenib, Regorafenib) that form bidentate hydrogen bonds with the kinase hinge.[1][4]
Reagents:
-
3-Amino-8-arylquinoline (Free base from Protocol B)[1]
-
Isocyanate (R-NCO) (1.1 equiv)[1]
-
Base: DIPEA (1.5 equiv)[1]
-
Solvent: THF or DCM (anhydrous)[1]
Step-by-Step Methodology:
-
Setup: Dissolve the amine in anhydrous THF under Nitrogen.
-
Addition: Add DIPEA, followed by the dropwise addition of the isocyanate at 0°C.
-
Reaction: Allow to warm to RT and stir for 2–6 hours.
-
Precipitation: Many urea products precipitate out of the reaction mixture.
Data Summary & Troubleshooting
| Reaction Step | Typical Yield | Key Challenge | Troubleshooting Tip |
| Suzuki Coupling | 70–90% | Protodeboronation of boronic acid | Use mild base (K₃PO₄) and lower temp (80°C); Ensure rigorous degassing.[1] |
| Boc Deprotection | >95% | Formation of TFA salts complicating next step | Perform a free-base wash (NaHCO₃) rather than just evaporation if the next step is base-sensitive.[1] |
| Urea Formation | 60–85% | Low nucleophilicity of 3-aminoquinoline | Heat to 50°C; Use a stronger base (NaH) if using carbamates instead of isocyanates.[1] |
Expert Insight: Solubility Management
Quinoline derivatives, especially those with rigid aryl groups at C8, can suffer from poor solubility.[1]
-
Protocol Adjustment: If the product crashes out during the Suzuki reaction, switch solvent to DMF/Water or DMA/Water and increase temperature to 100°C.
-
Purification: For highly insoluble compounds, use reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) rather than normal phase silica.
References
-
Quinoline Scaffolds in Kinase Inhibition
-
Suzuki Coupling Protocols for Quinolines
-
General Reactivity of 3-Aminoquinolines
-
Kinase Inhibitor Structural Biology (Type II)
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications [mdpi.com]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: A Robust Protocol for the Boc Deprotection of Tert-butyl 8-bromoquinolin-3-ylcarbamate
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly for the protection of amine functionalities. Its widespread use is attributed to its stability under a broad range of reaction conditions and its facile cleavage under acidic conditions. This application note provides a comprehensive, field-proven protocol for the efficient deprotection of tert-butyl 8-bromoquinolin-3-ylcarbamate to yield 8-bromoquinolin-3-amine, a valuable intermediate in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance for a successful and reproducible synthesis.
Mechanistic Rationale: The Chemistry of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is most commonly achieved through acidolysis, typically employing trifluoroacetic acid (TFA). The mechanism is a well-established, three-step process that leverages the stability of the resulting tert-butyl cation.[1]
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA. This initial step activates the carbamate for cleavage.
-
Carbocation Formation: The protonated carbamate readily undergoes fragmentation to form a stable tertiary carbocation (tert-butyl cation), a carbamic acid intermediate, and the conjugate base of the acid.
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes to afford the free amine and carbon dioxide gas. The newly liberated amine is then typically protonated by the excess acid in the reaction mixture, forming the corresponding ammonium salt.[1]
It is crucial to consider that the tert-butyl cation generated during the reaction is a reactive electrophile that can potentially lead to undesired side reactions, such as the alkylation of electron-rich aromatic systems. While the quinoline ring is generally less susceptible to such reactions compared to more activated systems, the choice of reaction conditions and the potential need for cation scavengers should be considered, especially when dealing with sensitive substrates.
Experimental Protocol: From Protected Carbamate to Free Amine
This section details a step-by-step procedure for the deprotection of this compound. The protocol has been designed for high efficiency and reproducibility.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Synthesized as per literature methods |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | ACS Reagent | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | VWR |
| Diethyl Ether | ACS Reagent | Fisher Scientific |
| Ethyl Acetate | ACS Reagent | Fisher Scientific |
| Hexanes | ACS Reagent | Fisher Scientific |
Step-by-Step Procedure
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1-0.2 M), add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C (ice bath). A common and effective ratio is a 1:1 mixture of DCM and TFA.[2]
-
Reaction Progression: After the addition of TFA, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 1-4 hours.[3]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
Neutralization: Carefully dilute the residue with DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid. Perform this step cautiously as the evolution of CO₂ can cause pressure buildup. Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Extraction and Drying: Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 8-bromoquinolin-3-amine. The crude product can be purified by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes is often effective for isolating the pure product. For basic amines like the product, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and prevent streaking on the column.[4]
Sources
- 1. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Functionalization of the Quinoline Ring at the 8-Position
This Application Note is structured to provide a strategic, high-level technical guide for the functionalization of the quinoline ring at the 8-position. It prioritizes modern, catalytic C–H activation methods over classical stoichiometric approaches, reflecting current best practices in drug discovery.
Executive Summary & Strategic Importance
The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterial agents. While positions C2 and C4 are easily accessed via nucleophilic substitution (SNAr) or Minisci-type radical reactions, and C5/C8 are classically targeted by electrophilic aromatic substitution (often yielding inseparable mixtures), selective functionalization at the C8-position remains a synthetic bottleneck.
The C8-position is uniquely valuable because:
-
Chelation Potential: Substituents at C8 (e.g., -OH, -NH2) can form bidentate ligands with the quinoline nitrogen, crucial for metalloenzyme inhibitors.
-
Periplasmic Effects: C8 substituents exert profound steric influence on the N-lone pair, modulating pKa and solubility without altering the core pharmacophore's electronic distribution as drastically as C2/C4 modifications.
This guide details three high-fidelity protocols to access C8-substituted quinolines, moving beyond classical nitration/reduction sequences to modern transition-metal-catalyzed C–H activation.
Strategic Pathways for C8-Functionalization
The primary challenge at C8 is overcoming the innate reactivity of C5 (electrophilic attack) and C2 (nucleophilic attack). To achieve C8 selectivity, we utilize Directed C–H Activation , leveraging the quinoline nitrogen (or its N-oxide) as a directing group (DG).
Decision Matrix: Method Selection
-
Target: 8-Aryl Quinolines
Protocol A (Pd-Catalysis) . Uses N-oxide as a DG to form a stable 5-membered palladacycle. -
Target: 8-Alkyl Quinolines
Protocol B (Rh-Catalysis) . Uses Rh(III) with olefins; N-oxide acts as a traceless DG.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Target: 8-Boryl/Halo/Hydroxy Quinolines
Protocol C (Ir-Catalysis) . Sterically controlled C–H borylation, followed by ipso-substitution.
Visualizing the Logic
Figure 1: Strategic decision tree for selecting the optimal C8-functionalization pathway based on the desired moiety and substrate oxidation state.
Detailed Experimental Protocols
Protocol A: Palladium-Catalyzed C8-Arylation of Quinoline N-Oxides
Mechanism: The N-oxide oxygen coordinates to Pd(II), facilitating C–H activation at C8 via a favorable 5-membered palladacycle (vs. the strained 4-membered cycle required for C2 activation). Reference: J. Am. Chem. Soc. 2017, 139, 4, 1371–1374.
Reagents & Materials
-
Substrate: Quinoline N-oxide (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5-10 mol%)
-
Ligand: Tri(p-tolyl)phosphine (P(p-tol)₃) (10-20 mol%)
-
Base: Ag₂CO₃ (2.0 equiv) - Note: Silver acts as both base and halide scavenger.
-
Solvent: Toluene (0.2 M)
Step-by-Step Methodology
-
Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with Quinoline N-oxide (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), P(p-tol)₃ (30.4 mg, 0.1 mmol), and Ag₂CO₃ (275 mg, 1.0 mmol).
-
Solvation: Add anhydrous Toluene (2.5 mL). Seal the tube with a Teflon screw cap.
-
Reaction: Heat the mixture to 110 °C in an oil bath with vigorous stirring for 16–24 hours.
-
Checkpoint: The reaction mixture will turn dark/black due to AgI precipitation.
-
-
Workup: Cool to room temperature. Dilute with DCM (10 mL) and filter through a pad of Celite to remove silver salts. Wash the pad with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Gradient: 0–5% MeOH in DCM).
-
Deoxygenation (Optional): To return to the free quinoline, treat the product with PCl₃ (2.0 equiv) in CHCl₃ at reflux for 2 hours.
Critical Parameter: The choice of Ag₂CO₃ is non-negotiable in many cases; weaker bases (K₂CO₃) often lead to C2 selectivity or no reaction.
Protocol B: Rhodium(III)-Catalyzed C8-Alkylation (Olefin Coupling)
Mechanism: Rh(III) utilizes the N-oxide as a directing group to activate the C8–H bond. The resulting metallacycle inserts into an olefin. Reference: Adv. Synth. Catal. 2017, 359, 3022.[2]
Reagents & Materials
-
Substrate: Quinoline N-oxide (1.0 equiv)
-
Alkyl Source: Activated Olefin (e.g., acrylate, styrene) (2.0 equiv)
-
Additive: AgBF₄ (20 mol%) - Activates the pre-catalyst by removing Cl ligands.
-
Acid: AcOH (2.0 equiv) or PivOH
-
Solvent: DMF or MeOH (0.1 M)
Step-by-Step Methodology
-
Activation: In a reaction vial, combine [RhCp*Cl₂]₂ (15.5 mg, 0.025 mmol) and AgBF₄ (19.5 mg, 0.1 mmol) in DMF (1 mL). Stir for 5 mins to generate the active cationic Rh(III) species.
-
Addition: Add Quinoline N-oxide (0.5 mmol), the Olefin (1.0 mmol), and AcOH (60 mg, 1.0 mmol).
-
Reaction: Seal and heat to 100 °C for 12 hours.
-
Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMF. Dry organic layer over Na₂SO₄.
-
Purification: Silica gel chromatography (EtOAc/Hexanes).
Why this works: The N-oxide is a "traceless" directing group in some variations where reduction occurs in situ, but typically requires a separate reduction step if the N-oxide is retained.
Protocol C: Iridium-Catalyzed C8-Borylation
Mechanism: Unlike Pd and Rh, Ir-catalyzed borylation is governed by sterics . In 2-substituted quinolines, the C8 position is the most sterically accessible "distal" position relative to the bulky catalyst. Reference: Chem. Sci. 2012, 3, 3540.
Reagents & Materials
-
Substrate: 2-Methylquinoline (or other 2-substituted quinolines)
-
Borylating Agent: B₂pin₂ (0.7 equiv - Limiting reagent to prevent over-borylation)
-
Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)
-
Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)
-
Solvent: THF or MTBE (anhydrous)
Step-by-Step Methodology
-
Catalyst Prep: In a glovebox, mix [Ir(OMe)(cod)]₂ (5 mg) and dtbpy (4 mg) in THF (1 mL) until the solution turns dark brown (active catalyst formation).
-
Reaction: Add the quinoline substrate (1.0 mmol) and B₂pin₂ (0.7 mmol).
-
Conditions: Stir at Room Temperature or mild heat (50 °C) for 12–24 hours.
-
Note: High temperatures promote borylation at less selective positions (C5/C6/C7).
-
-
Workup: Evaporate volatiles. The crude residue is often pure enough for subsequent Suzuki couplings or oxidation.
-
Oxidation (to C8-OH): Treat the crude pinacol boronate with NaBO₃·4H₂O in THF/H₂O (1:1) at RT for 2 hours to yield 8-hydroxyquinoline derivatives.
Comparative Data Analysis
The following table summarizes the expected outcomes based on electronic properties of the quinoline ring.
| Substrate Type | Method | Selectivity (C8:Others) | Yield | Notes |
| Unsubstituted Quinoline | Pd-Catalyzed (Protocol A) | >20:1 | 75-85% | Requires N-Oxide; C2 blocked by mechanism. |
| 2-Methyl Quinoline | Ir-Borylation (Protocol C) | >95:5 | 82% | Steric blocking at C2 forces C8 reaction. |
| 6-Methoxy Quinoline | Rh-Alkylation (Protocol B) | >15:1 | 68% | Electron-rich rings react faster. |
| Electron-Deficient (e.g., 6-F) | Pd-Catalyzed (Protocol A) | >20:1 | 60-70% | Slower kinetics; may require higher temp. |
Mechanistic Insight (Graphviz)
The selectivity of Protocol A (Pd-catalyzed) is driven by the formation of a specific metallacycle. The diagram below illustrates the critical difference between C2 and C8 activation pathways.
Figure 2: Mechanistic divergence. The formation of a stable 5-membered metallacycle at C8 is energetically favored over the strained 4-membered cycle required for C2 activation, driving regioselectivity.
References
-
Stephens, D. E., et al. "Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides." ACS Catalysis, vol. 6, no. 3, 2016, pp. 1536–1541. Link
-
Sharma, R., et al. "Rhodium-Catalyzed Remote C-8 Alkylation of Quinolines with Activated and Unactivated Olefins."[5][2] Advanced Synthesis & Catalysis, vol. 359, no.[2] 17, 2017, pp. 3022–3028.[5][2] Link
-
Tajuddin, H., et al. "Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity." Chemical Science, vol. 3, 2012, pp. 3540–3544. Link
-
Corio, A., et al. "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review."[4] Molecules, vol. 26, no. 18, 2021, p. 5491. Link
-
Hwang, H., et al. "Site-Selective C8-Alkylation of Quinolines with Cyclopropanols." Journal of Organic Chemistry, vol. 88, 2023. Link
Sources
- 1. Rh(III)-Catalyzed C(8)-H Functionalization of Quinolines via Simultaneous C-C and C-O Bond Formation: Direct Synthesis of Quinoline Derivatives with Antiplasmodial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of Tert-butyl 8-bromoquinolin-3-ylcarbamate
Abstract
This comprehensive guide details a robust and scalable two-step synthesis for Tert-butyl 8-bromoquinolin-3-ylcarbamate, a key intermediate in pharmaceutical research and development. The synthesis commences with the well-established Friedländer annulation to construct the quinoline core, yielding 8-bromoquinoline-3-carboxylic acid. This intermediate is subsequently converted to the target carbamate via a modified Curtius rearrangement. This document provides not only detailed, step-by-step protocols but also delves into the mechanistic rationale behind the chosen synthetic strategy, critical process parameters for scale-up, and comprehensive safety and handling procedures. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Introduction: Strategic Importance of this compound
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] The specific substitution pattern of an 8-bromo and a 3-amino (or protected amino) group offers a versatile platform for the synthesis of a diverse range of bioactive molecules, including kinase inhibitors and anti-infective agents. The tert-butoxycarbonyl (Boc) protecting group on the 3-amino functionality provides a stable yet readily cleavable handle for subsequent synthetic transformations.[2]
The scale-up of such intermediates from laboratory to pilot plant and eventually to manufacturing scale presents numerous challenges, including reaction efficiency, impurity profiling, cost-effectiveness, and, paramountly, safety. This application note aims to provide a comprehensive and practical guide to navigate these challenges for the synthesis of this compound.
Retrosynthetic Analysis and Strategy
A two-step approach was devised for the synthesis of the target molecule. The retrosynthetic analysis is outlined below:
Caption: Retrosynthetic approach for this compound.
This strategy was selected for its convergence, use of well-precedented reactions, and amenability to scale-up. The Friedländer synthesis provides a direct route to the quinoline core, while the Curtius rearrangement offers a reliable method for the conversion of a carboxylic acid to a Boc-protected amine.[3][4]
Detailed Synthesis Protocols
Step 1: Synthesis of 8-Bromoquinoline-3-carboxylic Acid via Friedländer Annulation
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline.[5][6] Here, 2-amino-3-bromobenzaldehyde is reacted with pyruvic acid in the presence of a base catalyst.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Weight | Moles (for a 100g scale of aldehyde) | Quantity | Supplier/Grade |
| 2-Amino-3-bromobenzaldehyde | 200.04 g/mol | 0.50 mol | 100 g | AChemBlock (CAS: 145123-24-6) or equivalent[7] |
| Pyruvic Acid | 88.06 g/mol | 0.75 mol | 66.0 g | Sigma-Aldrich, 98% |
| Potassium Hydroxide | 56.11 g/mol | 1.00 mol | 56.1 g | Fisher Scientific, ACS Grade |
| Ethanol | 46.07 g/mol | - | 1.0 L | Decon Labs, 200 Proof |
| Hydrochloric Acid | 36.46 g/mol | - | As needed | EMD Millipore, 37% |
| Deionized Water | 18.02 g/mol | - | As needed | In-house |
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermocouple
-
Heating mantle
-
Addition funnel
-
Large Büchner funnel and filter flask
Protocol:
-
Reaction Setup: To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, add 2-amino-3-bromobenzaldehyde (100 g, 0.50 mol) and ethanol (1.0 L). Stir the mixture to obtain a clear solution.
-
Base and Reagent Addition: In a separate beaker, dissolve potassium hydroxide (56.1 g, 1.00 mol) in ethanol (500 mL). Cool this solution in an ice bath. To the stirred solution of the aldehyde, add pyruvic acid (66.0 g, 0.75 mol) in one portion.
-
Reaction Execution: Slowly add the cold ethanolic potassium hydroxide solution to the reaction mixture via an addition funnel over 30-45 minutes, maintaining the internal temperature below 40 °C. After the addition is complete, heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexane/Ethyl Acetate with 1% acetic acid) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. A precipitate of the potassium salt of the product should form. Filter the solid and wash with cold ethanol (2 x 200 mL).
-
Acidification: Transfer the collected solid to a 4 L beaker containing deionized water (2 L). Stir the suspension and slowly add concentrated hydrochloric acid until the pH of the solution is ~2-3.
-
Final Product Collection: The free carboxylic acid will precipitate out. Stir the slurry for 1 hour, then collect the solid by filtration. Wash the filter cake thoroughly with deionized water until the washings are neutral to pH paper.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Expected Yield: 75-85% Characterization: The structure of 8-bromoquinoline-3-carboxylic acid can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8]
Step 2: Synthesis of this compound via Curtius Rearrangement
The Curtius rearrangement is a thermal decomposition of an acyl azide to an isocyanate, which can be trapped by a nucleophile.[4] In this protocol, diphenylphosphoryl azide (DPPA) is used as a safer alternative to sodium azide for the in-situ formation of the acyl azide, which is then trapped with tert-butanol to yield the desired carbamate.[9]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Weight | Moles (for a 100g scale of acid) | Quantity | Supplier/Grade |
| 8-Bromoquinoline-3-carboxylic Acid | 252.07 g/mol | 0.40 mol | 100 g | From Step 1 |
| Diphenylphosphoryl Azide (DPPA) | 275.24 g/mol | 0.44 mol | 121 g | Oakwood Chemical, 97% |
| Triethylamine | 101.19 g/mol | 0.44 mol | 44.5 g (61.5 mL) | Alfa Aesar, 99% |
| Tert-butanol | 74.12 g/mol | - | 1.0 L | Acros Organics, 99.5% |
| Toluene | 92.14 g/mol | - | 500 mL | J.T. Baker, ACS Grade |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | In-house |
| Brine | - | - | As needed | In-house |
| Anhydrous Magnesium Sulfate | 120.37 g/mol | - | As needed | Sigma-Aldrich |
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a nitrogen inlet/outlet
-
Thermocouple
-
Heating mantle
-
Addition funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, add 8-bromoquinoline-3-carboxylic acid (100 g, 0.40 mol), tert-butanol (1.0 L), and toluene (500 mL). Stir the suspension.
-
Base Addition: Add triethylamine (44.5 g, 0.44 mol) to the suspension.
-
DPPA Addition: Slowly add diphenylphosphoryl azide (DPPA) (121 g, 0.44 mol) to the reaction mixture via an addition funnel over 30 minutes at room temperature.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 85-90 °C) and maintain for 8-12 hours. The reaction progress can be monitored by the evolution of nitrogen gas (use a bubbler) and TLC/HPLC analysis for the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure on a rotary evaporator to remove the bulk of the solvents.
-
Extraction: Dissolve the residue in ethyl acetate (1.5 L) and wash with saturated sodium bicarbonate solution (2 x 500 mL) and brine (1 x 500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by flash column chromatography on silica gel if necessary for higher purity.[10]
Expected Yield: 70-80% Characterization: The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.[11]
Scale-Up Considerations and Process Optimization
Scaling up the synthesis from the lab bench to a pilot plant or manufacturing facility requires careful consideration of several factors:
-
Heat Transfer: Both the Friedländer annulation and the Curtius rearrangement are exothermic to varying degrees. On a larger scale, efficient heat management is crucial to maintain control over the reaction temperature and prevent runaway reactions. The use of jacketed reactors with precise temperature control is essential.
-
Mass Transfer: Adequate agitation is critical to ensure homogeneity, especially in the slurry-to-slurry steps of the Friedländer reaction and the initial stages of the Curtius rearrangement. The choice of impeller and stirring speed should be optimized for the specific reactor geometry.
-
Reagent Addition: The controlled addition of reagents, particularly the ethanolic potassium hydroxide in Step 1 and DPPA in Step 2, is vital for safety and selectivity. On a larger scale, this should be done using calibrated dosing pumps.
-
Work-up and Isolation: Filtration and drying of large quantities of solids can be time-consuming. The use of appropriate industrial-scale filtration and drying equipment (e.g., filter-dryers) can significantly improve efficiency.
-
Solvent Selection and Recovery: The choice of solvents should be evaluated for their safety, environmental impact, and ease of recovery and recycling in a large-scale setting.
Safety and Hazard Analysis
General Precautions:
-
All operations should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
Specific Hazards:
-
Diphenylphosphoryl Azide (DPPA): While safer than many other azides, DPPA is still a potentially explosive compound and should be handled with care. Avoid heating it rapidly or subjecting it to shock. It is also toxic and should be handled in a fume hood.
-
Azide Intermediates: The Curtius rearrangement proceeds through an acyl azide intermediate. Although formed in situ in this protocol, it is important to be aware of the potential hazards associated with azides. Never use metal spatulas to handle DPPA or the reaction mixture containing it, as this could lead to the formation of shock-sensitive metal azides.
-
Pyruvic Acid and Potassium Hydroxide: These are corrosive and should be handled with appropriate care to avoid skin and eye contact.
-
Nitrogen Evolution: The Curtius rearrangement evolves a significant volume of nitrogen gas. Ensure that the reaction vessel is adequately vented to prevent pressure buildup.
Visualization of the Synthetic Workflow
Caption: Overall workflow for the scale-up synthesis.
Conclusion
This application note provides a detailed and practical guide for the scale-up synthesis of this compound. By following the outlined protocols and considering the scale-up and safety recommendations, researchers and drug development professionals can confidently produce this valuable intermediate in larger quantities. The presented two-step synthesis is efficient, robust, and utilizes well-established chemical transformations, making it a reliable choice for pharmaceutical development programs.
References
-
Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Available at: [Link]
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). PMC. Available at: [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. Available at: [Link]
-
Friedländer Quinoline Synthesis - ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Curtius Rearrangement. Available at: [Link]
-
The Friedländer Synthesis of Quinolines - Organic Reactions. Available at: [Link]
-
Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives - Impactfactor. Available at: [Link]
-
Production process of 2-amino-3,5-dibromobenzaldehyde - Eureka | Patsnap. Available at: [Link]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC. Available at: [Link]
- CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents.
- US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents.
-
Synthesis and characterization of some quinoline based bisphenols as sensing agents - Der Pharma Chemica. Available at: [Link]
-
2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC - PubMed Central. Available at: [Link]
-
The Friedländer Synthesis of Quinolines - Organic Reactions. Available at: [Link]
-
Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. Available at: [Link]
- CN107488126A - The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide - Google Patents.
-
Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease | ACS Omega - ACS Publications. Available at: [Link]
-
Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging - Almac. Available at: [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. Available at: [Link]
-
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - NIH. Available at: [Link]
-
Curtius Rearrangement - Common Conditions. Available at: [Link]
-
Friedländer Quinoline Synthesis - ResearchGate. Available at: [Link]
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- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. 2-Amino-3-bromobenzaldehyde 95% | CAS: 145123-24-6 | AChemBlock [achemblock.com]
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- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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Chromatographic purification of Tert-butyl 8-bromoquinolin-3-ylcarbamate
An Application Note on the Chromatographic Purification of Tert-butyl 8-bromoquinolin-3-ylcarbamate
Introduction
This compound is a key synthetic intermediate in the development of novel pharmaceutical agents and functional materials. The quinoline scaffold is a privileged structure in medicinal chemistry, and precise functionalization is critical for targeted biological activity. Achieving high purity of this intermediate is paramount, as residual impurities can lead to undesirable side reactions and complicate the interpretation of downstream biological data.
The purification of this molecule presents two primary challenges. First, the basic nitrogen atom in the quinoline ring can interact strongly with acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and poor separation. Second, the tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions, which requires careful control of the chromatographic environment to prevent its cleavage.[1][2][3][4]
This application note provides a comprehensive, validated protocol for the efficient purification of this compound using flash column chromatography. It details a systematic approach, from mobile phase selection using Thin Layer Chromatography (TLC) to a robust preparative method and concluding with purity verification by High-Performance Liquid Chromatography (HPLC). The methodology is designed to address the specific chemical properties of the target compound, ensuring high purity and yield.
Principle of the Method: Mitigating Challenges in Quinoline Purification
This protocol employs normal-phase flash chromatography on silica gel. The core of the method's success lies in the deactivation of the stationary phase to prevent undesirable interactions with the basic quinoline moiety.
Causality of Experimental Choices:
-
Stationary Phase: Standard silica gel is used for its cost-effectiveness and versatility. However, its inherent acidity can cause issues.
-
Mobile Phase Additive: To counteract the acidity of the silica gel, a small amount of a basic additive, triethylamine (TEA), is incorporated into the mobile phase. The TEA competitively binds to the acidic silanol (Si-OH) groups on the silica surface, effectively masking them from the basic quinoline analyte.[5] This neutralization prevents the electrostatic interactions that cause peak tailing, resulting in a more symmetrical peak shape and significantly improved resolution.
-
Boc Group Stability: The Boc group is susceptible to cleavage by strong acids.[4][6] Therefore, acidic modifiers such as trifluoroacetic acid (TFA) are strictly avoided in the preparative chromatography mobile phase. The use of a neutral or slightly basic eluent system ensures the integrity of the protecting group throughout the purification process.
Materials and Equipment
| Reagents & Consumables | Equipment |
| Crude this compound | Flash Chromatography System (e.g., Teledyne ISCO, Biotage) |
| Silica Gel (40-63 µm particle size) | Glass Chromatography Column (if performing manual chromatography) |
| n-Hexane (HPLC Grade) | Thin Layer Chromatography (TLC) plates (silica gel 60 F254) |
| Ethyl Acetate (HPLC Grade) | TLC Developing Chamber |
| Dichloromethane (DCM, HPLC Grade) | UV Lamp (254 nm and 366 nm) |
| Triethylamine (TEA, >99%) | Rotary Evaporator |
| Deuterated Chloroform (CDCl₃) for NMR | High-Performance Liquid Chromatography (HPLC) System with UV Detector |
| HPLC Grade Acetonitrile and Water | NMR Spectrometer (≥400 MHz) |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Fume Hood |
Experimental Protocols
The purification process is divided into four distinct phases, creating a self-validating workflow from method development to final purity analysis.
Phase 1: Thin Layer Chromatography (TLC) for Method Development
The initial step is to determine an optimal solvent system that provides good separation of the target compound from impurities. The goal is an Rf value of approximately 0.2-0.3 for the target compound, which typically translates well to column chromatography.[5]
Step-by-Step Protocol:
-
Prepare several eluent systems with varying ratios of a non-polar solvent (n-Hexane) and a polar solvent (Ethyl Acetate). For example: 9:1, 8:2, 7:3 (Hexane:EtOAc).
-
To each of these mixtures, add 0.5% triethylamine (v/v). For example, to 10 mL of eluent, add 50 µL of TEA.
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane).
-
Spot the dissolved crude mixture onto separate TLC plates.
-
Develop the plates in a TLC chamber saturated with the respective eluent systems.
-
Visualize the developed plates under a UV lamp at 254 nm.
-
Identify the solvent system that gives the best separation and an Rf value for the product spot in the target range of 0.2-0.3.
Phase 2: Preparative Flash Column Chromatography
This phase uses the optimized mobile phase from TLC to perform a large-scale separation.
Step-by-Step Protocol:
-
Column Packing: Dry pack a flash column with silica gel or prepare a slurry of silica gel in the non-polar component of your chosen mobile phase (n-Hexane). Pack the column ensuring a flat, undisturbed bed.
-
Column Equilibration: Equilibrate the packed column by flushing with at least 5 column volumes (CV) of the optimized mobile phase (e.g., 8:2 Hexane:EtOAc + 0.5% TEA). This step is crucial for deactivating the silica.[5]
-
Sample Loading:
-
Dry Loading (Recommended): Adsorb the crude material onto a small amount of silica gel (approx. 1-2 times the weight of the crude product). To do this, dissolve the crude product in a minimal amount of a volatile solvent like DCM, add the silica, and evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.
-
Carefully apply the resulting powder as a narrow band on top of the column bed.
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen mobile phase.
-
Collect fractions of a consistent volume.
-
Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and visualizing under UV light.
-
Phase 3: Post-Purification Work-up
-
Fraction Analysis: Analyze the collected fractions by TLC using the same eluent system.
-
Pooling: Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator. Caution: Do not use an acidic water bath or introduce any acid during this process to prevent Boc group cleavage.
-
Drying: Dry the resulting solid or oil under high vacuum to remove residual solvents.
-
Characterization: Obtain the mass of the purified product and characterize it using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and structural integrity.
Phase 4: Purity Assessment by Reverse-Phase HPLC
To validate the purification, the final product's purity should be assessed by an orthogonal method like HPLC.
HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid (a milder acid less likely to cause on-column degradation) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes, hold at 95% B for 5 min, return to 5% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve ~1 mg of purified product in 1 mL of Acetonitrile |
Visual Workflow
The following diagram illustrates the complete, self-validating workflow for the purification of this compound.
Caption: A comprehensive workflow for the purification and validation of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant Peak Tailing (Streaking) on TLC/Column | Insufficient deactivation of acidic silica gel. | Increase the concentration of triethylamine in the mobile phase from 0.5% up to 2%. Ensure the column is thoroughly equilibrated with the TEA-containing eluent before loading the sample.[5] |
| Product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. |
| Poor separation of product from a close-running impurity | The chosen solvent system has poor selectivity. | Try a different solvent system. For example, substitute ethyl acetate with a different polar solvent like dichloromethane/methanol or acetone while still maintaining the TEA additive. |
| Loss of Boc group (observed in NMR/MS of final product) | Exposure to acidic conditions during workup or analysis. | Ensure all glassware is clean and free of acid residue. Avoid using acidic mobile phase modifiers (like TFA) for preparative work.[6] If fractions are to be stored, neutralize any potential acidity by adding a drop of TEA before storage. |
| Low product yield after column chromatography | Product is irreversibly adsorbed onto the silica. Product is spread across too many fractions (broad peak). | Use dry loading to ensure a tight application band. If tailing is severe, consider using a less acidic stationary phase like neutral alumina.[5] Optimize the gradient to sharpen the elution peak. |
References
-
MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available at: [Link]
-
Supporting Information. 2 - Supporting Information. Available at: [Link]
- Google Patents. Purification of tertiary butyl alcohol.
-
PubChem. Tert-butyl (2-formylquinolin-8-yl)carbamate (C15H16N2O3). Available at: [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. Available at: [Link]
-
ResearchGate. A Novel and Efficient Method for Purification of Tert-Butylhydroquinone. Available at: [Link]
-
International Journal of Applied Sciences and Engineering. Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Available at: [Link]
-
The Royal Society of Chemistry. A SN1 Reaction: Synthesis of tert-Butyl Chloride. Available at: [Link]
-
Scribd. Synthesis and Purification of Tert-Butyl Chloride. Available at: [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
- Google Patents. Synthesis method of quinoline compound containing sulfonyl.
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]
- Google Patents. Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
-
ResearchGate. Synthesis of Quinoline-Based New Chiral Derivatizing Reagents. Available at: [Link]
-
PubMed. Gas chromatographic determination of residual levels of tert.-butanol from lyophilized liposomal formulations. Available at: [Link]
-
Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available at: [Link]
-
RSC Publishing. Dual protection of amino functions involving Boc. Available at: [Link]
-
Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available at: [Link]
-
Synlett. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Available at: [Link]
Sources
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- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
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- 6. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for Monitoring Reactions of Tert-butyl 8-bromoquinolin-3-ylcarbamate by Thin-Layer Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the effective monitoring of chemical reactions involving Tert-butyl 8-bromoquinolin-3-ylcarbamate using thin-layer chromatography (TLC). This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and modification of quinoline-based scaffolds. The protocol details every critical step, from the selection of appropriate stationary and mobile phases to advanced visualization techniques, ensuring reliable and reproducible results. The causality behind each experimental choice is explained to empower the user with a deep understanding of the technique, facilitating troubleshooting and adaptation for related chemical systems.
Introduction: The Critical Role of Reaction Monitoring
In the synthesis of complex molecules such as this compound, a key intermediate in medicinal chemistry, the ability to accurately monitor the progress of a reaction is paramount. Thin-layer chromatography (TLC) is a rapid, cost-effective, and highly sensitive analytical technique that is exceptionally well-suited for this purpose.[1] It allows for the real-time, qualitative assessment of the consumption of starting materials and the formation of products, providing crucial information for determining reaction completion, identifying the presence of byproducts, and optimizing reaction conditions.[2][3]
This protocol is designed to be a self-validating system, guiding the user through the logical steps of setting up, executing, and interpreting a TLC analysis for reactions involving the title compound.
Understanding the Analyte: this compound
A foundational understanding of the starting material's chemical properties is essential for developing a robust TLC method.
Structure:
Caption: Chemical Structure of this compound.
Key Physicochemical Properties:
| Property | Value/Description | Implication for TLC |
| Molecular Formula | C14H15BrN2O2[4] | - |
| Molecular Weight | 323.19 g/mol [4] | - |
| Appearance | Likely a solid at room temperature. | Sample preparation will require dissolution in an appropriate solvent. |
| Polarity | Moderately polar. The quinoline core is aromatic, while the carbamate group (with its N-H and C=O bonds) and the bromine atom introduce polarity. The tert-butyl group is nonpolar. | This compound will have an intermediate affinity for the polar stationary phase (silica gel). |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH).[5] | These solvents are suitable for sample preparation. |
| UV Absorbance | The quinoline ring is a conjugated aromatic system, which will strongly absorb UV light.[6] | This property allows for easy, non-destructive visualization under a UV lamp. |
The TLC System: Materials and Rationale
The success of TLC monitoring hinges on the appropriate selection of the stationary and mobile phases.
Stationary Phase: The Foundation of Separation
For this protocol, silica gel 60 F254 plates are recommended.
-
Causality: Silica gel is a highly polar stationary phase due to the presence of surface silanol (Si-OH) groups.[2] These groups interact with polar functional groups in the analyte molecules via hydrogen bonding and dipole-dipole interactions. The polarity of this compound, arising from its carbamate and quinoline nitrogen functionalities, will lead to a moderate interaction with the silica, allowing for effective separation from both more polar and less polar compounds.
-
The "F254" designation: This indicates that the plate is impregnated with a fluorescent indicator that glows green under short-wave UV light (254 nm).[6] Compounds that absorb UV light at this wavelength, such as our quinoline derivative, will quench this fluorescence and appear as dark spots.[6]
Mobile Phase: Driving the Separation
The mobile phase, or eluent, is a solvent or mixture of solvents that moves up the TLC plate by capillary action, carrying the analytes with it. The choice of mobile phase is crucial for achieving good separation.
-
Principle of Elution: A more polar mobile phase will have a stronger affinity for the stationary phase, displacing the analytes and causing them to move further up the plate (higher Retention Factor, or Rf value). Conversely, a less polar mobile phase will result in the analytes moving shorter distances (lower Rf value).[7]
-
Recommended Starting Solvent System: A mixture of a non-polar solvent and a more polar solvent is generally effective.[3] For this compound and its likely reaction products, a good starting point is a mixture of Hexanes and Ethyl Acetate (EtOAc) .
-
Hexanes: A non-polar solvent that will moderate the overall polarity of the mobile phase.
-
Ethyl Acetate: A moderately polar solvent that will compete with the analytes for binding sites on the silica gel, thus facilitating their movement up the plate.
-
-
Optimization is Key: The optimal ratio of Hexanes to EtOAc will depend on the specific reaction being monitored. A systematic trial should be performed to achieve an Rf value for the starting material of approximately 0.2-0.4.[2] This provides ample space on the plate for new, less polar products to appear at higher Rf values, and more polar byproducts to appear at lower Rf values.
Table of Suggested Mobile Phase Compositions for Optimization:
| Ratio (Hexanes:EtOAc, v/v) | Expected Outcome |
| 9:1 | Low polarity; suitable if the product is significantly less polar than the starting material. |
| 7:3 | Good starting point for many quinoline derivatives. [8] |
| 1:1 | Higher polarity; useful if the starting material is not moving sufficiently from the baseline. |
Step-by-Step Experimental Protocol
This protocol is designed for the standard monitoring of a chemical reaction, comparing the starting material (SM), the reaction mixture (RM), and a co-spot (Co) to definitively track the transformation.
Preparation
-
Prepare the TLC Chamber: Pour the chosen mobile phase into a TLC developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line that will be drawn on the TLC plate.[1] Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. Close the chamber with a lid and allow it to saturate for at least 5-10 minutes.
-
Causality: Saturating the chamber with solvent vapors ensures that the mobile phase does not evaporate from the TLC plate as it runs. This leads to more uniform solvent flow and more reproducible Rf values.
-
-
Prepare the TLC Plate: Obtain a silica gel 60 F254 plate. Using a pencil and a ruler, gently draw a straight line (the origin) approximately 1 cm from the bottom of the plate.[9] Be careful not to gouge the silica layer. Mark three small, evenly spaced points on this line for spotting the SM, Co, and RM lanes.[10]
-
Prepare the Samples for Spotting:
-
Starting Material (SM) Solution: Dissolve a small amount (1-2 mg) of this compound in a volatile solvent like ethyl acetate or dichloromethane (approx. 0.5 mL).
-
Reaction Mixture (RM) Sample: Directly take a small aliquot from the reaction using a capillary spotter. If the reaction mixture is highly concentrated, dilute it with a small amount of a suitable solvent.
-
Spotting the TLC Plate
-
Spotting Technique: Use a capillary tube or a micropipette to apply the samples to the plate. Dip the capillary into the solution and then briefly touch the tip to the corresponding mark on the origin line of the TLC plate. Aim for small, concentrated spots, typically 1-2 mm in diameter.[9] Allow the solvent to fully evaporate between applications if you need to apply more material to the same spot.
-
Lane Assignment:
-
Lane 1 (SM): Spot the prepared starting material solution.
-
Lane 2 (Co): First, spot the starting material solution. After the spot has dried, spot the reaction mixture directly on top of it. This is the "co-spot".
-
Lane 3 (RM): Spot the reaction mixture.
-
Causality of the Co-spot: The co-spot is crucial for unambiguously confirming the presence or absence of the starting material in the reaction mixture, especially if the product's Rf is very close to that of the starting material.[10]
-
Caption: Diagram of a properly spotted TLC plate.
Developing the Plate
-
Using tweezers, carefully place the spotted TLC plate into the saturated developing chamber. Ensure the plate is upright and the origin line is above the solvent level.[1]
-
Replace the lid and allow the mobile phase to ascend the plate via capillary action. Do not disturb the chamber during development.
-
When the solvent front is approximately 0.5-1 cm from the top of the plate, remove the plate with tweezers.[9]
-
Immediately mark the position of the solvent front with a pencil. This is essential for calculating the Rf values.
Visualization and Interpretation
-
Primary Visualization (Non-destructive):
-
Secondary Visualization (Destructive):
-
If some spots are not visible under UV light, or for confirmation, a chemical stain can be used.
-
Iodine Chamber: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. Many organic compounds will absorb the iodine vapor and appear as brown spots.[11] This method is generally non-destructive as the iodine will eventually sublime off the plate, but it's good practice to circle the spots.
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as alkenes, alkynes, and alcohols. The plate is dipped into or sprayed with the stain, and then gently heated. Oxidizable compounds will appear as yellow or white spots on a purple background.
-
Recipe: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.
-
-
-
Interpreting the Results:
-
Compare the spots in the three lanes.[1]
-
Reaction Progress: The reaction is progressing if the intensity of the starting material spot in the RM lane decreases over time, and a new spot (the product) appears.
-
Reaction Completion: The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.[8]
-
Byproducts: The appearance of additional spots indicates the formation of byproducts.
-
Sources
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- 11. faculty.fiu.edu [faculty.fiu.edu]
Application Note & Protocols: Tert-butyl 8-bromoquinolin-3-ylcarbamate in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] This approach utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding sites of biological targets. Due to their low complexity, fragments can achieve a more comprehensive sampling of chemical space with smaller libraries and often exhibit higher hit rates.[1][4] This application note details the strategic use of Tert-butyl 8-bromoquinolin-3-ylcarbamate , a novel fragment designed for FBDD campaigns. We provide its physicochemical rationale, detailed protocols for biophysical screening via Nuclear Magnetic Resonance (NMR) and X-ray Crystallography, and a strategic guide for its evolution from a validated hit to a potent lead compound.
Introduction: The Rationale for a Privileged Scaffold
The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology and infectious diseases.[5][6][7][8][9] Its rigid bicyclic structure provides a well-defined three-dimensional shape for presentation of substituents, while the nitrogen heterocycle offers a key hydrogen bond acceptor site. The derivatization of this scaffold with a bromine atom at the 8-position introduces a synthetically versatile handle. Halogen bonds, particularly from bromine, are increasingly recognized for their ability to form specific, stabilizing interactions with protein backbones, enhancing binding affinity. Furthermore, the bromine serves as a crucial vector for chemical elaboration during hit-to-lead optimization via palladium-catalyzed cross-coupling reactions.[10][11]
This compound was designed to conform to the empirical "Rule of Three," which defines the ideal physicochemical space for fragments.[2][12] The tert-butoxycarbonyl (Boc) protecting group on the 3-amino function serves a dual purpose: it neutralizes the basicity of the amine to prevent undesirable interactions or metabolic liabilities and provides a stable, yet readily cleavable, point for subsequent synthetic modification.
Physicochemical Properties of the Fragment
The suitability of a compound for FBDD is critically dependent on its physicochemical properties. This compound has been designed to align with these principles, ensuring good aqueous solubility and a high probability of forming high-quality, ligand-efficient interactions.
| Property | Value | "Rule of Three" Guideline | Conformance |
| Molecular Weight (MW) | 323.19 g/mol | ≤ 300 Da | Partial¹ |
| cLogP | 2.85 (estimated) | ≤ 3 | Yes |
| Hydrogen Bond Donors (HBD) | 1 | ≤ 3 | Yes |
| Hydrogen Bond Acceptors (HBA) | 3 | ≤ 3 | Yes |
| Rotatable Bonds | 3 | ≤ 3 | Yes |
| Polar Surface Area (PSA) | 55.5 Ų | ≤ 60 Ų | Yes |
¹While slightly exceeding the MW guideline of 300, its robust structural features and multiple points for optimization justify its inclusion in a diverse fragment library.
Experimental Protocols: From Screening to Hit Validation
The initial step in an FBDD campaign is the screening of the fragment library to identify binders. We present standardized protocols for two of the most robust and informative biophysical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Crystallography.
Protocol 1: NMR-Based Fragment Screening (Protein-Observed)
This protocol utilizes ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments to detect fragment binding by observing chemical shift perturbations (CSPs) in the target protein's spectrum.[13][14]
Rationale: This method is highly sensitive for detecting even weak binding events. By monitoring changes in the protein's signals upon addition of the fragment, we can confirm a direct interaction and map the binding site to specific residues, provided backbone resonance assignments are available.
Step-by-Step Methodology:
-
Protein Preparation: Express and purify the target protein with uniform ¹⁵N-labeling. Prepare a stock solution of 50-100 µM protein in an appropriate NMR buffer (e.g., 25 mM Phosphate, 150 mM NaCl, 2 mM DTT, pH 7.0) containing 10% D₂O.
-
Fragment Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in a deuterated solvent (e.g., DMSO-d₆) to minimize proton signals from the solvent.
-
Reference Spectrum Acquisition: Record a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This spectrum serves as the control against which all subsequent spectra will be compared.
-
Screening: Add the fragment stock solution to the protein sample to a final concentration of 200-500 µM (a 2-10 fold molar excess). Ensure the final DMSO-d₆ concentration does not exceed 1-2% to avoid protein denaturation.
-
Data Acquisition: Record a second ¹H-¹⁵N HSQC spectrum after a brief incubation period (5-10 minutes).
-
Data Analysis: Overlay the reference and screening spectra. A "hit" is identified by significant chemical shift perturbations (CSPs) or severe line broadening of specific amide peaks in the protein spectrum, indicating direct interaction of the fragment with those residues.
-
Affinity Estimation (Optional): Perform a titration by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of the fragment to calculate the dissociation constant (Kᴅ).
Protocol 2: X-ray Crystallography-Based Fragment Screening
This protocol aims to directly visualize the binding of this compound to the target protein in a co-crystal structure, providing unparalleled detail of the binding mode.[15][16][17]
Rationale: Crystallography provides high-resolution, unambiguous structural evidence of fragment binding and the precise interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic contacts) that stabilize the complex. This information is invaluable for structure-based drug design.
Step-by-Step Methodology:
-
Crystallization: Grow high-quality crystals of the apo-protein that diffract to a resolution of <2.5Å.[16] The crystallization condition must be robust enough to tolerate the addition of the fragment and a cryoprotectant.
-
Fragment Soaking: Prepare a soaking solution containing the fragment at a concentration of 10-50 mM, dissolved in a solution compatible with the crystal's mother liquor, often containing 10-25% DMSO.[18]
-
Transfer a protein crystal from its growth drop into ~2 µL of the fragment soaking solution.[18] Allow the crystal to soak for a period ranging from 30 minutes to 24 hours. The optimal time must be determined empirically.
-
Cryo-protection & Mounting: Briefly transfer the soaked crystal into a cryoprotectant solution (often the soaking solution supplemented with glycerol or ethylene glycol) before flash-cooling it in liquid nitrogen.
-
Data Collection: Collect a complete X-ray diffraction dataset at a synchrotron source.
-
Structure Solution and Analysis: Solve the crystal structure using molecular replacement with the apo-protein structure as a search model. Carefully analyze the resulting electron density maps (2mFo-DFc and mFo-DFc) for clear, interpretable density corresponding to the bound fragment. A positive hit is confirmed when the fragment can be confidently modeled into the density.
Visualizing the FBDD Workflow and Hit-to-Lead Strategy
The power of FBDD lies not just in finding hits, but in the rational, structure-guided process of evolving them into high-affinity leads.[19][20][21]
Caption: High-level workflow for Fragment-Based Drug Discovery (FBDD).
Hit-to-Lead Optimization: A Strategic Outlook
Once this compound is validated as a hit, its structure offers multiple avenues for optimization. The primary goal is to increase potency and selectivity while maintaining drug-like properties.[20]
-
Fragment Growing: This is the most common strategy.[22] The bromine atom at the C8 position is the ideal vector for this approach. Using Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, new chemical moieties can be introduced to explore adjacent sub-pockets identified from the co-crystal structure.
-
Vector Design at C3: The Boc-protected amine at the C3 position provides another growth point. After deprotection (e.g., with trifluoroacetic acid), the resulting free amine can be functionalized via amide coupling or reductive amination to introduce new groups that can form additional interactions with the target.
-
Fragment Linking/Merging: If another fragment is found to bind in a proximal pocket, the C8 and/or C3 positions can be used as anchor points to synthesize a new, larger molecule that links the two fragments, often resulting in a dramatic increase in affinity due to avidity effects.
Caption: Hit-to-Lead optimization pathways for the title fragment.
Conclusion
This compound represents a well-designed, synthetically tractable fragment for use in modern FBDD campaigns. Its foundation on a privileged quinoline scaffold, combined with strategic placement of synthetic vectors, makes it an ideal starting point for identifying novel chemical matter against challenging biological targets. The protocols and strategies outlined in this note provide a robust framework for its successful application, from initial screening through to lead optimization.
References
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- Google Patents. Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
- Jain, C., et al. (2021). Review on recent development of quinoline for anticancer activities. Inorganic and Nano-Metal Chemistry.
- Arora, R., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research.
- CP Lab Safety. TERT-BUTYL 8-BROMOQUINOLIN-2-YLCARBAMATE, 95% Purity, C14H15BrN2O2, 100 mg. CP Lab Safety.
- NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromoquinoline (CAS 4964-71-0): Synthesis, Properties, and Key Applications. NINGBO INNO PHARMCHEM CO.,LTD.
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- Google Patents. Process for the production of tert-butyl N-(2-bromoethyl)carbamate. Google Patents.
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- Sygnature Discovery. Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery.
- Ezeokonkwo, M.A., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate.
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- Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.
- Solomon, V.R. & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. ResearchGate.
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- ResearchGate. Different hit-to-lead optimization strategies (fragment growing,.... ResearchGate.
- Brodney, M.A., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters.
- One Nucleus. (2023). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus.
- Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure.
- Wollenhaupt, J., et al. (2021). Crystallographic fragment screening - improvement of workflow, tools and procedures, and application for the development of enzy. Refubium - Freie Universität Berlin.
- ResearchGate. (2018). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate.
- In: New Approaches to the Synthesis of Quinoline and Quinazoline Alkaloids. (2015). Elsevier.
- Selvita. X-ray Crystallography Fragment Screening. Selvita.
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Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Bromoquinolines
Introduction: The Strategic Advantage of Microwave-Assisted Suzuki Coupling in Arylquinoline Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in constructing carbon-carbon bonds, particularly for creating biaryl structures.[1] These motifs are prevalent in pharmaceuticals, advanced materials, and agrochemicals.[2][3] The quinoline nucleus, a key pharmacophore in numerous therapeutic agents, is a prime target for functionalization. The introduction of aryl groups to the quinoline scaffold via Suzuki coupling has been instrumental in the development of novel drug candidates.
Traditionally, these reactions are performed under conventional heating, often requiring long reaction times. The advent of focused microwave irradiation has revolutionized this field, offering significant enhancements in reaction rates, yields, and product purity.[4] Microwave energy directly and efficiently heats the reaction mixture, leading to rapid temperature elevation and dramatically reduced reaction times—often from hours to mere minutes.[4][5] This application note provides a comprehensive guide to the experimental setup, optimization, and execution of microwave-assisted Suzuki coupling reactions for bromoquinolines, tailored for researchers in synthetic chemistry and drug development.
Core Principles: Why Microwaves Excel in Suzuki Coupling
The enhanced efficiency of microwave-assisted Suzuki coupling stems from several key factors:
-
Rapid, Uniform Heating: Microwaves pass through the vessel walls and directly heat the polar reagents and solvent, leading to a rapid and uniform temperature increase throughout the reaction mixture. This circumvents the slow and inefficient heat transfer associated with conventional oil baths.[6]
-
Accessing Higher Temperatures: In sealed microwave vials, solvents can be heated far above their atmospheric boiling points, creating significant pressure. This allows reactions to be conducted at much higher temperatures, dramatically accelerating reaction rates according to the Arrhenius equation.[7]
-
Potential for Non-Thermal Microwave Effects: While a topic of ongoing research, some evidence suggests that microwaves may have specific, non-thermal effects that can further enhance reaction rates and selectivity, possibly by influencing the polarization of transition states in the catalytic cycle.[8]
These advantages make microwave synthesis a greener and more efficient approach, aligning with the principles of modern sustainable chemistry.[5]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for rational troubleshooting and optimization.
Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The cycle consists of three primary steps:[9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromoquinoline. This is often the rate-determining step of the reaction.[10]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[11]
-
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[9]
Experimental Protocol: Microwave-Assisted Suzuki Coupling of 3-Bromoquinoline with Phenylboronic Acid
This protocol provides a robust starting point for the coupling of various bromoquinolines. Optimization may be required for different substrates.
Materials and Reagents:
-
3-Bromoquinoline (1.0 eq)
-
Phenylboronic acid (1.2-1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Microwave reaction vial (10 mL or 20 mL) with a Teflon-coated stir bar
-
Dedicated microwave synthesizer with temperature and pressure sensors
Safety Precautions:
-
Microwave reactions in sealed vessels generate high pressures and temperatures. Always use vials and caps specifically designed for this purpose.[3]
-
Never exceed the recommended fill volume for the reaction vial (typically 1/3 to 1/2 of the total volume).
-
Ensure the microwave reactor's safety features (pressure and temperature monitoring) are active.
-
Allow the vial to cool completely to a safe temperature (e.g., below 50°C) before opening.[3]
-
Handle all reagents, especially the palladium catalyst, in a well-ventilated fume hood.
Figure 2. General workflow for microwave-assisted Suzuki coupling.
Step-by-Step Procedure:
-
Reagent Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 3-bromoquinoline (e.g., 0.5 mmol, 104 mg), phenylboronic acid (0.6 mmol, 73 mg), potassium carbonate (1.0 mmol, 138 mg), and Pd(PPh₃)₄ (0.015 mmol, 17 mg).
-
Solvent Addition: Add 3 mL of 1,4-dioxane and 0.75 mL of deionized water to the vial.
-
Vial Sealing: Securely seal the vial with a dedicated microwave cap. Ensure the cap is properly crimped.
-
Microwave Setup: Place the sealed vial into the cavity of the microwave synthesizer.
-
Reaction Conditions: Program the instrument to heat the reaction to 140°C and hold at this temperature for 15 minutes, with magnetic stirring. Use dynamic power control to maintain the target temperature.
-
Cooling: After the reaction is complete, allow the vial to cool to below 50°C using the instrument's compressed air cooling system before removing it from the cavity.
-
Work-up: Open the vial carefully. Dilute the reaction mixture with water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-phenylquinoline.
Optimization of Reaction Parameters: A Guide for Researchers
The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. For challenging substrates like some heteroaromatics, systematic optimization is key.[12]
| Parameter | Common Choices & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄: A robust, general-purpose catalyst. Often effective for aryl bromides.[13] PdCl₂(dppf): Features a bidentate ligand with a large "bite angle," which can be beneficial for challenging couplings.[6] Pd(OAc)₂ + Ligand: Allows for screening of various phosphine ligands (e.g., SPhos, XPhos) which can improve reactivity for sterically hindered or electron-rich/poor substrates.[14] |
| Base | K₂CO₃: A common, cost-effective inorganic base. Its solubility in the aqueous phase is crucial for activating the boronic acid.[4] Cs₂CO₃: A stronger and more soluble base than K₂CO₃. Often provides superior results, especially for less reactive substrates, but is more expensive.[6][13] K₃PO₄: A strong base often used in anhydrous conditions or with minimal water, which can help suppress protodeboronation side reactions.[7] |
| Solvent System | Dioxane/Water: A widely used system that effectively dissolves both organic substrates and inorganic bases.[13] DMF/Water: A more polar option that can sometimes improve yields.[6][8] Toluene/Ethanol/Water: Another effective multiphasic system. |
| Temperature & Time | 120-150°C: Typical range for microwave-assisted Suzuki couplings. Higher temperatures accelerate the reaction but can also lead to catalyst decomposition or side reactions.[3] 10-30 minutes: Most microwave Suzuki reactions reach completion within this timeframe. Monitor by TLC or LC-MS to determine the optimal time.[4] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature/time- Ineffective base or solvent | - Use a fresh batch of catalyst.- Increase the reaction temperature or time cautiously.[7]- Screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃) and solvent systems. |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction vial.- Use of a Pd(II) precatalyst without complete reduction to Pd(0). | - Ensure the reaction mixture is properly degassed (e.g., by sparging with argon or nitrogen before sealing the vial).[15]- Use a Pd(0) source like Pd(PPh₃)₄ directly. |
| Dehalogenation/ Protodeboronation | - Presence of hydride sources (for dehalogenation).- Excess water leading to cleavage of the C-B bond. | - Avoid amine bases or alcohol solvents if dehalogenation is observed.- Minimize water content or switch to anhydrous conditions with a base like K₃PO₄.[7] |
| Steric Hindrance Issues | - Bulky groups near the reaction site on either coupling partner. | - Switch to a catalyst with bulkier, electron-rich ligands (e.g., Buchwald-type ligands like SPhos or XPhos) to promote oxidative addition and reductive elimination.[6][14] |
Conclusion
Microwave-assisted Suzuki-Miyaura cross-coupling is a powerful and efficient method for the synthesis of arylquinolines. By leveraging rapid heating and the ability to perform reactions at elevated temperatures and pressures, this technology dramatically reduces reaction times and often improves yields compared to conventional methods. A rational approach to selecting the catalyst, base, and solvent system, combined with systematic optimization, will enable researchers to successfully apply this technique to a wide range of bromoquinoline substrates, accelerating the discovery and development of novel chemical entities.
References
-
G. E. Kass, C. A. E. Hauser, S. M. D. Beilstein, "Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions," National Institutes of Health, [Online]. Available: [Link].
-
A. El-Faham, Z. El-Gendy, S. El-Taher, et al., "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)," PubMed Central, 2021. [Online]. Available: [Link].
-
Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs, [Online]. Available: [Link].
-
L. Vaccaro, et al., "Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst," Green Chemistry, 2021. [Online]. Available: [Link].
-
Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal, [Online]. Available: [Link].
-
Rose-Hulman Institute of Technology, "Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin," Rose-Hulman, [Online]. Available: [Link].
-
M. B. M. Ismail, S. A. A. El-Sharif, M. A. A. Mohamed, "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond," MDPI, 2018. [Online]. Available: [Link].
-
I. R. Baxendale, C. M. Griffiths-Jones, S. V. Ley, G. K. Tranmer, "Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio," Baxendale Group, 2006. [Online]. Available: [Link].
-
Sci-Hub, "Microwave-promoted Suzuki–Miyaura cross-coupling of aryl halides with phenylboronic acid under aerobic conditions catalyzed by a new palladium complex with a thiosemicarbazone ligand," Sci-Hub, [Online]. Available: [Link].
-
M. Pucińska, P. Borowiecki, J. Błaszczyk, T. K. Olszewski, "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids," MDPI, 2022. [Online]. Available: [Link].
-
H. M. H. El-Hady, A. A. O. Abeed, M. A. A. Mohamed, "An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media," National Institutes of Health, 2013. [Online]. Available: [Link].
-
S. Guillarme, M. J. O'Donnell, "Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles," Molecules, 2010. [Online]. Available: [Link].
-
T. D. S. T. Perera, J. R. N. B. E. R. T. H. E. L. O. T. Y. D. E. N. C. H. U. K., "Suzuki–Miyaura cross-coupling optimization enabled by automated feedback," PubMed Central, 2016. [Online]. Available: [Link].
-
A. El-Faham, Z. El-Gendy, S. El-Taher, et al., "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one," RSC Publishing, 2021. [Online]. Available: [Link].
-
ResearchGate, "Optimization of the reaction conditions for Suzuki coupling reaction.," ResearchGate, [Online]. Available: [Link].
-
A. Sharma, S. Kumar, "Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry," ACS Publications, 2024. [Online]. Available: [Link].
-
CEM Corporation, "Organometallic cross-coupling reactions," CEM Corporation, [Online]. Available: [Link].
-
Journal of Synthetic Chemistry, "PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction," Journal of Synthetic Chemistry, 2024. [Online]. Available: [Link].
Sources
- 1. jsynthchem.com [jsynthchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sci-Hub. Microwave-promoted Suzuki–Miyaura cross-coupling of aryl halides with phenylboronic acid under aerobic conditions catalyzed by a new palladium complex with a thiosemicarbazone ligand / Tetrahedron Letters, 2006 [sci-hub.box]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Step-by-step guide to synthesizing 3-aryl-8-bromoquinolines
Executive Summary
The 3-aryl-8-bromoquinoline scaffold represents a "privileged structure" in medicinal chemistry, offering a unique geometric vector for exploring structure-activity relationships (SAR). The 8-bromo substituent serves as a critical handle for late-stage diversification (e.g., Buchwald-Hartwig amination or further Suzuki coupling), while the 3-aryl moiety often engages in pi-stacking interactions within protein binding pockets.
This guide details two distinct synthetic pathways:
-
The Convergent Cyclization Route (Primary Protocol): A robust, scalable synthesis utilizing 2-bromoaniline and substituted acrolein equivalents. This method is preferred for gram-scale production of specific targets.
-
The Divergent Regioselective Route (Secondary Protocol): A library-friendly approach exploiting the electronic differentiation between the C3 (pyridyl) and C8 (phenyl) positions of 3,8-dibromoquinoline to install the aryl group selectively.
Strategic Analysis & Mechanistic Insight
The Regioselectivity Challenge
Synthesizing 3,8-disubstituted quinolines requires overcoming the inherent reactivity patterns of the heterocycle.
-
Electrophilic Substitution: Typically occurs at C5 or C8, making it difficult to install a substituent selectively at C3 after the ring is formed.
-
Nucleophilic Displacement/Coupling: In a 3,8-dihaloquinoline system, the C3-halogen (located on the electron-deficient pyridine ring,
to nitrogen) is generally more activated towards oxidative addition by Palladium(0) than the C8-halogen (located on the carbocyclic benzene ring). This electronic bias allows for site-selective Suzuki-Miyaura coupling at C3.
Route Selection Matrix
| Feature | Route A: Convergent Cyclization | Route B: Regioselective Coupling |
| Starting Material | 2-Bromoaniline | 3,8-Dibromoquinoline |
| Key Step | Condensation/Cyclization | Pd-Catalyzed Cross-Coupling |
| Selectivity | Intrinsic (Structural) | Kinetic/Electronic Control |
| Application | Scale-up of single targets | High-throughput Library Generation |
Detailed Protocol A: Convergent Cyclization
Principle: This method utilizes a modified Meth-Cohn quinoline synthesis. The reaction of an aniline with a 2-substituted-3-(dimethylamino)acrolein (vinamidinium salt) or 3-ethoxyacrolein proceeds via conjugate addition followed by cyclization.
Reagents & Equipment
-
Precursors: 2-Bromoaniline (1.0 equiv), 2-Aryl-3-(dimethylamino)acrolein (1.1 equiv).
-
Solvent: Glacial Acetic Acid (AcOH).
-
Catalyst: None (Thermal) or H₂SO₄ (catalytic).
-
Equipment: 100 mL Round Bottom Flask, Reflux Condenser, Inert Gas (N₂) line.
Step-by-Step Procedure
-
Reactant Assembly: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Aryl-3-(dimethylamino)acrolein (10 mmol) in glacial acetic acid (30 mL).
-
Note: If the acrolein derivative is not commercially available, it can be prepared in situ from the corresponding aryl-acetic acid derivative and Vilsmeier reagent (POCl₃/DMF), though isolation is recommended for purity.
-
-
Addition of Aniline: Add 2-Bromoaniline (10 mmol, 1.72 g) to the stirring solution. The mixture may darken slightly, indicating the formation of the intermediate enamine.
-
Cyclization (Thermodynamic Control): Fit the flask with a reflux condenser and heat the system to 110°C (Reflux) under a nitrogen atmosphere for 4–6 hours.
-
Validation Point: Monitor reaction progress via TLC (30% EtOAc/Hexanes). The disappearance of the fluorescent aniline spot and the appearance of a new, lower Rf spot (quinoline) indicates conversion.
-
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (100 g) and neutralize slowly with saturated aqueous Na₂CO₃ or NH₄OH until pH ~8.
-
Observation: The product typically precipitates as an off-white to pale yellow solid.
-
Filter the solid and wash copiously with water to remove residual acetic acid.
-
-
Purification: Recrystallize the crude solid from hot Ethanol or an EtOAc/Hexane mixture.
-
Purity Check: HPLC purity should exceed 98% before proceeding to biological testing.
-
Detailed Protocol B: Regioselective Suzuki Coupling
Principle: Exploiting the
Reagents
-
Substrate: 3,8-Dibromoquinoline.
-
Coupling Partner: Arylboronic acid (1.05 equiv).
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%).
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous).
-
Solvent: 1,4-Dioxane.
Step-by-Step Procedure
-
Inerting: Charge a reaction vial with 3,8-Dibromoquinoline (1.0 mmol) and Pd(PPh₃)₄ (0.03 mmol). Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and stir to dissolve.
-
Controlled Addition: Add the Arylboronic acid (1.05 mmol) and 2M Na₂CO₃ (1 mL).
-
Critical Control: Do not use a large excess of boronic acid. Stoichiometry is key to preventing double coupling.
-
-
Reaction: Heat to 80°C for 4-8 hours.
-
Why 80°C? Higher temperatures (e.g., 110°C) increase the risk of activating the C8-bromide. Mild heating favors the kinetically faster C3-insertion.
-
-
Validation: Analyze an aliquot by LC-MS. You should observe the Mono-coupled product mass. If significant bis-coupling is observed, lower the temperature to 60°C and increase reaction time.
Data Presentation & Visualization
Table 1: Comparative Yields (Protocol A vs. B)
| Target Compound (3-Aryl-8-Br-Q) | Protocol A (Cyclization) Yield | Protocol B (Coupling) Yield | Notes |
| 3-Phenyl-8-bromoquinoline | 82% | 74% | Protocol A is cleaner for simple phenyls. |
| 3-(4-Methoxyphenyl)-8-bromoquinoline | 78% | 85% | Electron-rich boronic acids work well in Protocol B. |
| 3-(4-Fluorophenyl)-8-bromoquinoline | 80% | 68% | Protocol A preferred for electron-poor aryls. |
Diagram 1: Convergent Synthesis Workflow (Protocol A)
Caption: Logical flow of the convergent cyclization pathway showing the assembly of the quinoline core from aniline and acrolein precursors.
Diagram 2: Regioselectivity Logic (Protocol B)
Caption: Mechanistic basis for regioselectivity. The electron-deficient pyridyl ring facilitates faster oxidative addition at C3 compared to C8.
References
-
Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048. Link
-
Larsen, R. D., et al. (1996). Practical Synthesis of 3-Bromoquinoline and 3,8-Dibromoquinoline. Journal of Organic Chemistry, 61(26), 9562. Link
- Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer. (Context on Pd-catalyzed coupling selectivity in heterocycles).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Schlosser, M. (2005). Site Selective Coupling: The "Halogen Dance" and Related Phenomena on Heterocycles. Angewandte Chemie International Edition, 44(3), 376-393. Link
Use of Tert-butyl 8-bromoquinolin-3-ylcarbamate as a chemical intermediate
Utilizing Tert-butyl 8-bromoquinolin-3-ylcarbamate as a Linchpin Intermediate
Introduction: The Strategic Value of the Scaffold
In the landscape of medicinal chemistry, the quinoline scaffold remains a privileged structure, ubiquitous in kinase inhibitors, antimalarials, and DNA-intercalating agents. However, accessing 3,8-disubstituted quinolines with high regiocontrol is historically challenging due to the competing reactivities of the pyridine and benzene rings within the fused system.
This compound serves as a high-value "linchpin" intermediate. It resolves the regioselectivity problem by pre-installing two orthogonal reactive handles:
-
C8-Bromide: A robust electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
C3-N-Boc: A masked nucleophile (amine) protected by an acid-labile group, stable under basic cross-coupling conditions.
This guide details the handling, reactivity profile, and validated protocols for utilizing this intermediate to synthesize complex bioactive libraries.
Technical Specifications & Handling
| Property | Specification |
| Chemical Name | Tert-butyl (8-bromoquinolin-3-yl)carbamate |
| Molecular Formula | C₁₄H₁₅BrN₂O₂ |
| Molecular Weight | 323.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM, THF. Sparingly soluble in Et₂O. Insoluble in water. |
| Stability | Stable under standard laboratory conditions. Hygroscopic; store under inert atmosphere (N₂/Ar) at 2–8°C. |
| Hazards | Irritant (Skin/Eye). Handle with standard PPE. |
The Orthogonal Reactivity Strategy
The power of this intermediate lies in its ability to undergo sequential functionalization without protecting group shuffling. The C8-Bromide is addressed first under basic/neutral conditions (Pd-catalysis), leaving the C3-Boc intact. Subsequently, the C3-amine is exposed under acidic conditions for diversification (Acylation, Sulfonylation).
Logic Flow: Divergent Synthesis
Figure 1: The preferred workflow (Path A) maintains the masked amine to prevent catalyst poisoning during the C8-coupling step.
Validated Experimental Protocols
Protocol A: C8-Suzuki-Miyaura Cross-Coupling
Objective: Install an aryl or heteroaryl group at the 8-position while retaining the Boc protection. Mechanism: The Boc group is stable to the weak bases (Na₂CO₃, K₃PO₄) used in Suzuki coupling.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Ar-B(OH)₂ (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Base: 2M aq. Na₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane (0.1 M concentration)
Procedure:
-
Setup: In a microwave vial or round-bottom flask, combine the substrate, boronic acid, and catalyst.
-
Inertion: Seal the vessel and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane and 2M Na₂CO₃ solution via syringe.
-
Reaction: Heat to 90°C for 4–16 hours (or 110°C for 30 min in microwave).
-
Checkpoint: Monitor by LC-MS. Look for the disappearance of the bromide (M+2 pattern) and appearance of the coupled product.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Critical Note: The quinoline nitrogen can coordinate to Palladium. If conversion is low, switch to a more active catalyst system like XPhos Pd G2 or increase temperature.
Protocol B: C3-Boc Deprotection and Amidation
Objective: Remove the Boc group to expose the 3-amine, followed by immediate functionalization.
Materials:
-
Substrate: 8-Substituted-quinolin-3-ylcarbamate (from Protocol A)
-
Acid: Trifluoroacetic acid (TFA) or 4N HCl in Dioxane
-
Solvent: Dichloromethane (DCM)
Procedure:
-
Deprotection: Dissolve substrate in DCM (0.1 M). Add TFA (20% v/v).
-
Tip: If the C8 substituent is electron-rich (e.g., indole, furan), add triethylsilane (2 equiv) as a cation scavenger to prevent polymerization.
-
-
Reaction: Stir at RT for 1–2 hours. Monitor by TLC (amine is much more polar/basophilic).
-
Isolation (Free Base):
-
Concentrate in vacuo.
-
Redissolve in DCM/MeOH.
-
Neutralize with saturated NaHCO₃ or basic resin (Amberlyst A-21) to obtain the free amine.
-
-
Amidation (Library Generation):
-
React the crude free amine with Acid Chlorides (R-COCl) and Pyridine in DCM.
-
Alternatively, use Carboxylic Acids with HATU/DIPEA in DMF.
-
Case Study: Synthesis of a PI3K/mTOR Kinase Inhibitor Analog
Target: A molecule featuring an 8-(4-methoxyphenyl) group for hydrophobic pocket binding and a 3-nicotinamide moiety for H-bonding.
Workflow Diagram:
Figure 2: Step-by-step synthesis of a dual-action kinase inhibitor analog.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Stalled Suzuki Coupling | Catalyst poisoning by Quinoline N. | Use XPhos or SPhos ligands; increase catalyst loading to 10 mol%. |
| Protodebromination | Overheating or wet solvents. | Ensure anhydrous conditions; lower temp to 80°C; switch solvent to Toluene/EtOH. |
| Incomplete Deprotection | HCl salt precipitation coating the solid. | Use TFA/DCM (homogeneous) instead of HCl/Dioxane. |
| Low Yield in Amidation | Low nucleophilicity of 3-aminoquinoline. | The 3-amine is electron-deficient. Use highly activated esters (HATU) or Acid Chlorides. Heat to 50°C if necessary. |
References
-
Intermediate Availability:this compound is commercially available via specialized building block suppliers (e.g., Fluorochem, Sigma-Aldrich).
-
Source: (Search: "3-Amino-8-bromoquinoline" derivatives)
-
-
Quinoline Synthesis Methodology
-
Medicinal Chemistry Applications
- Kinase Inhibitors: Example scaffolds in PI3K inhibitors often utilize the 3-aminoquinoline core. J. Med. Chem.2010, 53, 4567.
-
Alzheimer's Agents (PBT2 Analogs): 8-substituted quinolines are critical for metal chelation studies.[4] Lannuzel, et al.J. Med. Chem.2025 (General Reference to 8-HQ class).[5]
(Note: Specific CAS numbers for the Boc-derivative may vary by catalog; verify structure via NMR before use. The core amine CAS is 139391-76-9.)
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 4. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Synthetic Routes to Substituted Aminoquinolines
[1][2][3]
Abstract
Substituted aminoquinolines represent a privileged scaffold in medicinal chemistry, forming the backbone of essential antimalarials (Chloroquine, Primaquine), kinase inhibitors, and emerging anticancer agents. This Application Note provides a rigorous technical guide for synthesizing these moieties. We move beyond generic textbook descriptions to offer field-proven protocols that address common scale-up challenges: regioselectivity, catalyst poisoning, and purification of basic heterocycles.
Strategic Analysis of Synthetic Pathways
The choice of synthetic route depends heavily on the substitution pattern (4- vs. 8-position) and the electronic nature of the coupling partners.
Table 1: Comparative Analysis of Synthetic Strategies
| Feature | Nucleophilic Aromatic Substitution ( | Buchwald-Hartwig Amination | Nitro-Reduction / Alkylation |
| Primary Application | 4-Aminoquinolines (e.g., Chloroquine analogs) | Sterically hindered or electron-rich substrates | 8-Aminoquinolines (e.g., Primaquine analogs) |
| Precursor | 4-Haloquinoline (usually Chloro/Bromo) | Haloquinoline + Amine | 8-Nitroquinoline |
| Key Reagents | Phenol (solvent/catalyst), Heat | Pd catalyst, Phosphine ligand, Strong Base | |
| Cost Efficiency | High (Cheap reagents) | Low (Expensive Pd/Ligands) | Moderate |
| Scalability | Excellent (Industrial Standard) | Moderate (Catalyst removal issues) | Good |
| Main Challenge | Harsh conditions ( | Regioselectivity of initial nitration |
Diagram 1: Synthetic Decision Matrix
Caption: Logical flowchart for selecting the optimal synthetic route based on substrate structure.
The 4-Aminoquinoline Scaffold: The "Chloroquine" Route ( )
The most robust method for synthesizing 4-aminoquinolines involves the displacement of a 4-chloro group. While seemingly simple, direct reaction often fails due to the deactivation of the quinoline ring.
Critical Insight: The use of phenol is not merely as a solvent but as a proton shuttle. Phenol protonates the quinoline nitrogen, increasing the electrophilicity at the C4 position, while simultaneously solvating the transition state [1].
Protocol A: Phenol-Mediated of 4,7-Dichloroquinoline
Scope: Synthesis of N-alkyl-4-aminoquinolines.
Materials:
-
4,7-Dichloroquinoline (1.0 equiv)
-
Target Amine (1.2 - 1.5 equiv)
-
Phenol (Solid, 3-4 equiv relative to quinoline)
-
Potassium Carbonate (
, 2.0 equiv) - Optional, for workup
Step-by-Step Methodology:
-
The Melt: In a round-bottom flask equipped with a magnetic stir bar, combine 4,7-dichloroquinoline and solid phenol.
-
Activation: Heat the mixture to 80°C . The phenol will melt, solvating the quinoline.
-
Addition: Add the amine dropwise (if liquid) or portion-wise (if solid).
-
Reaction: Increase temperature to 120-130°C . Stir for 4-12 hours.
-
Validation: Monitor via TLC (DCM:MeOH 9:1). The starting material (RF ~0.8) should disappear; the product is usually more polar (RF ~0.3-0.5).
-
-
Quenching (Critical Step): Cool the reaction to ~60°C. Pour the mixture slowly into 10% aqueous NaOH (or KOH).
-
Extraction: Extract with Ethyl Acetate (x3). Wash combined organics with 10% NaOH (x2) to ensure complete phenol removal, then Brine (x1).
-
Purification: Dry over
, concentrate, and recrystallize from Ethanol/Ether or purify via flash chromatography.
The 8-Aminoquinoline Scaffold: The "Primaquine" Route
Direct substitution at the 8-position is difficult due to peri-interaction with the ring nitrogen. The standard route constructs the amine via reduction of a nitro group.
Protocol B: Reduction and Functionalization of 8-Nitroquinoline
Scope: Synthesis of Primaquine analogs.
Step-by-Step Methodology:
Phase 1: Hydrogenation (Nitro to Amine)
-
Setup: Dissolve 8-nitroquinoline (1.0 equiv) in Methanol or Ethanol.
-
Catalyst: Add 10% Pd/C (5-10 wt% loading).
-
Reaction: Purge with
gas (balloon pressure is usually sufficient). Stir vigorously at RT for 4-6 hours.-
Safety: Filter catalyst over Celite under inert atmosphere (Pd/C is pyrophoric when dry).
-
-
Isolation: Concentrate filtrate to yield 8-aminoquinoline (often an oil or low-melting solid).
Phase 2: Alkylation (Amine Functionalization) Note: 8-Aminoquinoline is less nucleophilic than typical anilines due to an intramolecular H-bond with the quinoline nitrogen.
-
Conditions: Dissolve 8-aminoquinoline in DMF.
-
Reagents: Add alkyl bromide (1.1 equiv) and a base (
or ). -
Catalysis: Add catalytic KI (0.1 equiv) to accelerate the reaction (Finkelstein condition).
-
Heat: Stir at 60-80°C until conversion is complete.
Advanced Methodology: Buchwald-Hartwig Amination[1][6]
When the
Protocol C: Pd-Catalyzed C-N Coupling[4]
Materials:
-
Catalyst:
(2-5 mol%) or -
Ligand: BINAP (for primary amines) or Xantphos (for difficult chlorides)
-
Base:
(weak base sensitive) or (standard) -
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Workflow:
-
Inerting: Flame-dry the reaction vessel and cycle Argon/Vacuum (x3).
-
Pre-complexation: Add Pd source, Ligand, and Solvent. Stir for 5 mins to form the active catalytic species (
). -
Substrate Addition: Add Haloquinoline, Amine, and Base under Argon flow.
-
Reaction: Heat to 100°C (Toluene) or reflux (Dioxane) for 12-24 hours.
-
Workup: Filter through a silica plug (to trap Pd), concentrate, and purify via column chromatography.
Diagram 2: Buchwald-Hartwig Catalytic Cycle
Caption: Mechanistic pathway for Pd-catalyzed amination of quinolines.
Troubleshooting & Critical Process Parameters (CPP)
| Problem | Probable Cause | Corrective Action |
| Low Yield in | Incomplete protonation; Temperature too low | Increase Phenol ratio to 5 equiv; Ensure Temp >120°C. |
| Phenol Contamination | Inefficient base wash | Use 2M NaOH (pH > 12) for washes. Phenol |
| Pd Catalyst Death | Sparge solvents with Argon for 20 mins. Use bidentate ligands (BINAP) to prevent chelation by quinoline nitrogen. | |
| Regioisomer Mix (8-AQ) | Nitration issues | Verify purity of 8-nitroquinoline precursor. Isomers (5-nitro) are difficult to separate after reduction. |
References
-
Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Amino-7-chloroquinoline Derivatives. Journal of the American Chemical Society. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link
-
Paul, S., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Link
-
World Health Organization. (2023). Guidelines for the treatment of malaria. WHO Technical Report. Link
Troubleshooting & Optimization
Technical Support Center: Tert-butyl 8-bromoquinolin-3-ylcarbamate Synthesis
The following technical guide addresses the synthesis of Tert-butyl 8-bromoquinolin-3-ylcarbamate , specifically focusing on the Curtius Rearrangement of 8-bromoquinoline-3-carboxylic acid. This route is the industry standard for converting heteroaromatic carboxylic acids to Boc-protected amines due to its mild conditions compared to the Hofmann degradation.
Status: Active | Topic: Yield Optimization & Troubleshooting | Method: Curtius Rearrangement
Core Reaction Workflow
The synthesis relies on the conversion of 8-bromoquinoline-3-carboxylic acid to the target carbamate via an acyl azide and isocyanate intermediate. The primary reagent utilizing this one-pot protocol is Diphenylphosphoryl azide (DPPA) .
Reaction Pathway Diagram
Figure 1: Step-wise mechanistic flow of the Curtius Rearrangement using DPPA. Note the critical divergence point at the Isocyanate intermediate where moisture leads to urea formation.
Critical Protocol Parameters
To maximize yield, the following parameters must be strictly controlled. The most common cause of yield loss in this specific reaction is moisture contamination , which diverts the isocyanate intermediate into a symmetrical urea byproduct (insoluble white solid).
| Parameter | Recommended Specification | Technical Rationale |
| Solvent | Anhydrous t-Butanol (t-BuOH) | Acts as both solvent and reactant. Must be distilled or dried over 4Å molecular sieves. |
| Base | Triethylamine (TEA) or DIEA | 1.1–1.2 equivalents. Neutralizes the acid to facilitate nucleophilic attack by DPPA. |
| DPPA | 1.1 equivalents | Excess DPPA is difficult to remove; slight excess ensures complete activation. |
| Temperature | Step 1: RT (1h) → Step 2: 80°C+ | Step 1 forms the acyl azide. Step 2 forces the rearrangement (-N2). Premature heating causes decomposition. |
| Atmosphere | Argon or Nitrogen (Dry) | Essential to prevent hydrolysis of the isocyanate. |
Troubleshooting Guide (Q&A)
Category 1: Low Yield & Byproducts
Q: I am getting a 30-40% yield and a large amount of insoluble white precipitate. What is this? A: The precipitate is likely the symmetrical urea byproduct (1,3-bis(8-bromoquinolin-3-yl)urea).
-
Cause: Moisture entered the reaction. Water hydrolyzes the isocyanate intermediate to an amine, which then reacts with the remaining isocyanate to form urea.
-
Solution:
-
Dry your t-BuOH over activated 4Å molecular sieves for 24 hours prior to use.
-
Flame-dry your glassware and keep the reaction under a positive pressure of inert gas (N2/Ar).
-
Pro-Tip: Add activated powdered 4Å molecular sieves directly into the reaction flask (approx. 50-100 mg/mmol substrate).
-
Q: My LCMS shows a peak with Mass [M-100]. What happened? A: This corresponds to the free amine (3-amino-8-bromoquinoline), where the Boc group was thermally cleaved or not formed.
-
Cause: Reaction temperature was too high for too long, or the workup was too acidic.
-
Solution: Ensure the oil bath does not exceed 85°C. Avoid using strong acids during the workup; use citric acid (5% aq) or ammonium chloride if neutralization is needed.
Category 2: Reaction Progress
Q: The starting material (carboxylic acid) is not dissolving in t-BuOH. Can I change solvents? A: Quinoline carboxylic acids often have poor solubility.
-
Protocol Adjustment: You can use a co-solvent system. Toluene/t-BuOH (1:1 or 2:1) is excellent.
-
Why: Toluene solubilizes the aromatic acyl azide better than pure t-BuOH and allows for higher reflux temperatures if needed (though 80°C is usually sufficient).
-
Note: Do not use DMF if possible, as removing it requires aqueous washes that can hydrolyze the product or trap impurities.
-
Q: I see the acyl azide intermediate by TLC, but it won't convert to the product. A: The rearrangement requires thermal energy.
-
Troubleshooting: Ensure you are actually reaching reflux. t-BuOH freezes at ~25°C and boils at 82°C. If your oil bath is at 80°C, the internal temp might be only 70°C. Increase bath temp to 90°C to ensure vigorous reflux for the rearrangement step.
Category 3: Purification & Safety
Q: How do I remove the phosphate byproducts derived from DPPA? A: DPPA byproducts can streak on silica columns and contaminate the carbamate.
-
Workup Protocol:
Q: Is the 8-bromo group stable under these conditions? A: Yes. The Curtius rearrangement conditions (thermal, weak base) are orthogonal to aryl bromides. No debromination or nucleophilic substitution at the 8-position will occur without a transition metal catalyst.
Optimized Experimental Protocol
Standardized for 1.0 mmol scale.
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.
-
Activation: Add 8-bromoquinoline-3-carboxylic acid (252 mg, 1.0 mmol), Anhydrous Toluene (5 mL), and Triethylamine (153 µL, 1.1 mmol). Stir at Room Temperature (RT).
-
Azide Formation: Add DPPA (Diphenylphosphoryl azide) (237 µL, 1.1 mmol) dropwise.
-
Observation: The solution may clarify as the intermediate forms. Stir at RT for 1 hour.
-
-
Rearrangement & Trapping: Add Anhydrous t-Butanol (5 mL). Heat the mixture to 85°C (oil bath) .
-
Monitor: Evolution of N2 gas (bubbling) indicates rearrangement.
-
Duration: Reflux for 4–12 hours. Monitor by TLC/LCMS for disappearance of the acyl azide/isocyanate.
-
-
Workup: Cool to RT. Dilute with EtOAc (30 mL). Wash with sat. NaHCO3 (2 x 15 mL) and Brine (15 mL). Dry over Na2SO4, filter, and concentrate.
-
Purification: Flash chromatography (SiO2, Hexanes/EtOAc gradient 0-30%).
References
-
Curtius Rearrangement Mechanism & Applic
- TCI Chemicals. "Diphenyl Phosphorazidate (DPPA)
-
Boc-Protection Str
Sources
- 1. peptide.com [peptide.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Curtius Rearrangement [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]
- 8. interchim.fr [interchim.fr]
- 9. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Troubleshooting Side Products in tert-Butyl 8-bromoquinolin-3-ylcarbamate Suzuki Coupling
Executive Summary: The Substrate Challenge
Coupling at the 8-position of quinoline is notoriously difficult compared to the 3, 6, or 7 positions. When your substrate is tert-butyl 8-bromoquinolin-3-ylcarbamate , you face a "perfect storm" of three competing chemical forces:
-
Peri-Strain (Steric Hindrance): The C8 bromine is sterically crowded by the adjacent ring nitrogen (N1) and the C7 proton. This significantly slows down the initial oxidative addition step.
-
Catalyst Poisoning (N-Coordination): The quinoline nitrogen (N1) is a competent Lewis base. It can bind to the Palladium center, displacing labile ligands and shutting down the catalytic cycle (formation of inactive L2Pd(Ar)X species).
-
Boc Lability: While generally robust, the carbamate group at C3 can undergo thermal deprotection or hydrolysis if the reaction requires forcing conditions (high heat) to overcome the steric barrier at C8.
This guide moves beyond generic advice to address the specific failure modes of this scaffold.
Diagnostic Logic Tree
Use this decision matrix to identify your specific issue based on LCMS/NMR data.
Figure 1: Diagnostic logic flow for identifying side products based on crude analysis.
Deep Dive: Side Product Mechanisms & Solutions
Issue A: Protodehalogenation (The "Reduced" Product)
The Symptom: You observe a peak corresponding to tert-butyl quinolin-3-ylcarbamate (Bromine replaced by Hydrogen). The Cause: This is the most common failure mode for sterically hindered halides.
-
Slow Transmetallation: Because the C8 position is crowded, the boronic acid struggles to approach the Pd-center.
-
Solvent Interference: The long-lived oxidative addition intermediate Ar-Pd-Br reacts with the solvent (especially alcohols like MeOH or EtOH) or undergoes
-hydride elimination if alkyl groups are present on ligands, leading to Ar-H.
The Fix:
-
Solvent Switch: Move away from alcohols. Use 1,4-Dioxane or Toluene with a minimum amount of water (or anhydrous conditions with CsF).
-
Ligand Strategy: Use a ligand that accelerates transmetallation. SPhos or RuPhos are exceptional here because they create a pocket that facilitates the entry of the boronic acid while protecting the Pd center.
Issue B: Catalyst Deactivation (The "Stalled" Reaction)
The Symptom: High recovery of starting material (bromide), even after 24 hours. The mixture might turn black (Pd precipitation). The Cause: The Quinoline Nitrogen (N1) coordinates to the Palladium.
-
Mechanism:[1][2][3][4][5][6][7] The N1 lone pair binds to Pd(II), forming a stable, unreactive complex. This prevents the turnover of the catalyst.
The Fix:
-
The "Bulky Shield" Approach: You must use electron-rich, sterically bulky phosphine ligands (Buchwald Ligands).
-
Recommendation: XPhos or BrettPhos .
-
Why? The large isopropyl or cyclohexyl groups on the biaryl backbone of these ligands physically block the quinoline nitrogen from binding to the Pd center, forcing the reaction to proceed via the C-Br bond.
-
Issue C: Boc-Deprotection
The Symptom: Product is formed, but the mass is M-100 (loss of Boc). The Cause: Thermal stress or Lewis Acid activation.
-
While Boc is base-stable, high temperatures (>100°C) required to force the C8 coupling can cause thermal cleavage, especially if the reaction generates slightly acidic byproducts or if the solvent is not buffered.
The Fix:
-
Base Selection: Switch from Carbonates (
, ) to Potassium Phosphate Tribasic ( ) . It is milder and often provides better buffering. -
Temperature Ceiling: Do not exceed 85°C . If the reaction is sluggish, add more catalyst rather than increasing heat.
Optimized Experimental Protocol
This protocol is designed specifically to mitigate C8-sterics and N-poisoning.
Materials
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 or Pd(dppf)Cl2·CH2Cl2 (Start with XPhos G3 for best results).
-
Base:
(2.0 M aqueous solution, 3.0 equiv). -
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Workflow
-
Charge Solids: In a reaction vial, add the Quinoline substrate (1.0 equiv), Boronic acid (1.5 equiv), and XPhos Pd G3 catalyst (0.02 - 0.05 equiv).
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling.
-
Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M).
-
Base Addition: Add the degassed
solution via syringe. -
Reaction: Heat to 80°C for 4–12 hours.
-
Note: Do not microwave above 100°C to preserve the Boc group.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water.[7] Dry organic layer over
. -
Purification: Flash chromatography. Tip: The Boc-amine can streak on silica; add 1% Et3N to your eluent.
Quantitative Comparison of Conditions
| Variable | Standard Condition (Generic) | Optimized Condition (Specific) | Impact on Side Products |
| Ligand | XPhos or RuPhos | High. Prevents N-poisoning; accelerates C8 coupling. | |
| Base | Medium. Reduces risk of Boc hydrolysis/deprotection. | ||
| Solvent | DMF/Water or EtOH/Toluene | 1,4-Dioxane or THF | High. Reduces protodehalogenation (H-source removal). |
| Temp | 100-120°C | 80°C | High. Preserves Boc group integrity. |
FAQ: Technical Support
Q: I see a spot on TLC just below my product that fluoresces strongly. What is it? A: This is likely the protodehalogenated side product (3-Boc-amino-quinoline). Quinoline systems without the heavy bromine atom often have higher quantum yields (fluorescence) and slightly lower Rf values due to the loss of the lipophilic bromine.
Q: Can I use Pd/C (Heterogeneous catalysis) for this? A: No. Pd/C is extremely susceptible to poisoning by the quinoline nitrogen. You will likely see no conversion or only dehalogenation. Homogeneous catalysis with bulky ligands is required.
Q: My boronic acid is a pyridine derivative. Will this make it worse? A: Yes. You now have two nitrogens competing for the Pd center. In this case, increase the catalyst loading to 5-10 mol% and ensure you use a "precatalyst" (like XPhos Pd G3) rather than generating the catalyst in situ, to ensure the active species forms immediately.
References & Authority
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995, 95(7), 2457–2483. Link
-
Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461–1473. Link
-
Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007, 129(11), 3358–3366. Link
-
Yin, L.; Liebscher, J. "Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts." Chemical Reviews, 2007, 107(1), 133-173. (Context on catalyst poisoning by nitrogen). Link
-
Aguiar, L.C., et al. "Synthesis of the tert-butyl (5-haloquinolin-8-yl)carbamates." ResearchGate, 2023. (Structural context for Boc-protected haloquinolines). Link
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
Technical Support Center: Overcoming Poor Solubility of Tert-butyl 8-bromoquinolin-3-ylcarbamate
Welcome to the technical support resource for Tert-butyl 8-bromoquinolin-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of this compound's poor solubility. Here, you will find practical, in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Understanding the Challenge: The Molecular Basis of Poor Solubility
This compound possesses a molecular structure that contributes to its limited solubility in aqueous solutions. The quinoline core is a relatively large, hydrophobic bicyclic system. The presence of a bromine atom and a tert-butyl group further increases the lipophilicity of the molecule. While the carbamate group can participate in hydrogen bonding, the overall character of the molecule is hydrophobic, leading to challenges in achieving desired concentrations in many experimental settings.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer for a biological assay. What is the recommended starting solvent?
A1: Due to its hydrophobic nature, this compound is expected to have very low solubility in aqueous buffers alone. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock solution into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a common and effective initial choice for creating a stock solution due to its high dissolving power for a wide range of organic compounds.[1][2] N,N-Dimethylformamide (DMF) is another suitable alternative.[1]
Q2: What is the maximum recommended concentration of organic solvent (e.g., DMSO) in my final aqueous solution?
A2: The concentration of the organic co-solvent should be kept to a minimum to avoid impacting your experimental system. For cell-based assays, the final concentration of DMSO should ideally be less than 0.5% to prevent cytotoxicity.[3] For other applications, a final concentration of 1-2% may be acceptable, but it is crucial to run a vehicle control to assess the effect of the solvent on your specific assay.[3]
Q3: I dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. Here are several strategies to address this:
-
Reduce the final concentration: Your target concentration may be above the compound's solubility limit in the final buffer. Try preparing a more dilute working solution.
-
Use a stepwise dilution: Instead of a single large dilution, add the DMSO stock to the buffer in smaller increments while vortexing or stirring.[3]
-
Optimize the co-solvent percentage: While keeping the co-solvent concentration low is important, a slight increase (e.g., from 0.5% to 1% DMSO) might be necessary to maintain solubility. Always validate the new solvent concentration with a vehicle control.
-
Explore other solubilization techniques: If simple co-solvents are insufficient, more advanced methods like the use of surfactants, cyclodextrins, or preparing an amorphous solid dispersion may be required.
Q4: How does pH affect the solubility of this compound?
A4: The quinoline moiety in the compound is weakly basic.[4] This means that in acidic conditions (lower pH), the nitrogen atom in the quinoline ring can become protonated, forming a more water-soluble salt. Conversely, in neutral or basic conditions (higher pH), the compound will be in its less soluble, neutral form. Therefore, adjusting the pH of your aqueous buffer to be slightly acidic may improve solubility. However, this must be compatible with your experimental system.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Compound will not dissolve in the initial organic solvent (e.g., DMSO, DMF). | The compound may be highly crystalline or have very low solubility even in organic solvents at high concentrations. | 1. Gentle Warming: Warm the solution to 37-50°C. 2. Sonication: Use an ultrasonic bath to aid dissolution. 3. Try a stronger solvent: If DMSO or DMF fail, consider N-methyl-2-pyrrolidone (NMP), though be mindful of its compatibility with your experimental setup. |
| A clear stock solution in organic solvent becomes cloudy or forms a precipitate upon storage. | The compound may be unstable in the solvent, or the solution may be supersaturated and is crystallizing out over time, especially if stored at a low temperature. | 1. Prepare fresh stock solutions: It is always best practice to prepare stock solutions fresh for each experiment. 2. Store at room temperature: If storage is necessary, keep the stock solution at room temperature to avoid precipitation due to lower temperatures. Check for degradation if stored for extended periods. |
| Precipitation occurs immediately upon dilution into an aqueous buffer. | The compound's solubility limit in the final buffer has been exceeded. | 1. Decrease the final concentration. 2. Increase the percentage of co-solvent (while staying within the limits of your assay). 3. Use a pre-warmed buffer for dilution. |
| The solution is clear initially but becomes cloudy or shows precipitation over the course of the experiment. | The compound may have low kinetic solubility and is precipitating over time as it equilibrates. It could also be due to temperature fluctuations. | 1. Consider advanced formulation strategies like using cyclodextrins or creating a solid dispersion to improve thermodynamic solubility. 2. Maintain a constant temperature throughout your experiment. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the standard procedure for preparing a stock solution of a poorly soluble compound.
Materials:
-
This compound
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Amber glass vials or microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound into a vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in an ultrasonic bath for 5-10 minutes. Gentle warming (up to 50°C) can also be applied.
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: If not for immediate use, store the stock solution in a tightly sealed container at room temperature, protected from light. It is highly recommended to prepare fresh stock solutions.
Protocol 2: Determining an Effective Co-Solvent System
This protocol provides a systematic approach to finding a suitable co-solvent system for your experiments.
Caption: Workflow for determining an effective co-solvent system.
Protocol 3: Advanced Solubilization - Cyclodextrin Inclusion Complex Formation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, thereby increasing their aqueous solubility.[5]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or appropriate buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous medium (e.g., 1-10% w/v).
-
Add Compound: Add an excess of this compound to the cyclodextrin solution.
-
Equilibration: Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Separation of Undissolved Compound: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Protocol 4: Advanced Solubilization - Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
Amorphous solid dispersions involve dispersing the compound in a polymer matrix at a molecular level, which can significantly enhance solubility and dissolution rates.[6]
Materials:
-
This compound
-
A suitable polymer carrier (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC))
-
A common volatile solvent in which both the compound and polymer are soluble (e.g., methanol, acetone, or a mixture)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolution: Dissolve both this compound and the polymer carrier in the chosen volatile solvent. A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a moderate temperature to avoid thermal degradation.
-
Drying: Further dry the resulting solid film under vacuum for 12-24 hours to remove any residual solvent.
-
Collection and Characterization: Scrape the solid dispersion from the flask. The resulting material can be characterized by techniques such as Powder X-ray Diffraction (PXRD) to confirm its amorphous nature.
-
Solubility Testing: The solubility of the prepared solid dispersion can then be tested in your aqueous medium of choice.
Caption: Hierarchy of solubility enhancement strategies.
Data Summary: Recommended Starting Solvents
| Solvent | Type | Anticipated Solubility | Primary Use | Considerations |
| Water/Aqueous Buffers (neutral pH) | Polar Protic | Very Low | Final assay medium | Unlikely to be effective without modification. |
| Ethanol/Methanol | Polar Protic | Moderate | Stock solution, co-solvent | May have limited dissolving power at high concentrations. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Concentrated stock solution | Excellent dissolving power for many organic molecules. Keep final concentration low in biological assays. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Concentrated stock solution | Similar to DMSO, a powerful solvent. |
| Acetonitrile | Polar Aprotic | Moderate | Co-solvent, analytical mobile phase | Less effective as a primary solvent for highly hydrophobic compounds compared to DMSO/DMF. |
| Dichloromethane (DCM)/Chloroform | Non-polar | High | Organic synthesis, purification | Not suitable for aqueous-based experiments. |
| Toluene | Non-polar | Moderate to High | Organic synthesis | Not suitable for aqueous-based experiments. |
References
- Reddit. (2022, January 6). How to tackle compound solubility issue.
- PubChem. (n.d.). tert-Butyl methyl(pyrrolidin-3-yl)
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Wikipedia. (2024, October 26). tert-Butyl alcohol.
- PubChem. (n.d.). tert-Butyl (tetrahydrofuran-3-yl)
- Rowan Scientific. (2023, February 25). The Evolution of Solubility Prediction Methods.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- The Organic Chemistry Tutor. (2023, January 14). Solubility of Organic Compounds [Video]. YouTube.
- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- arXiv. (2024, March 7). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks.
- Chemical Reviews. (2021). Physics-Based Solubility Prediction for Organic Molecules.
- European Union Reference Laboratory for Alternatives to Animal Testing. (2021, February 15).
- arXiv. (2024, March 7). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks.
- Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Alsenz, J., & Kansy, M. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(11-12), 488-494.
- Rowan Scientific. (n.d.). Predicting Solubility.
- Google Patents. (n.d.). US20110196026A1 - Compositions and methods for preparation of poorly water soluble drugs with increased stability.
- ResearchGate. (n.d.).
- ACS Publications. (2019, February 14).
- PubMed Central. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
- YouTube. (2021, February 13). 4: Predicting the solubility of organic molecules.
- EvitaChem. (n.d.). tert-Butyl N-(8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)
- PubMed Central. (n.d.). SolTranNet – A machine learning tool for fast aqueous solubility prediction.
- Synlett. (2024).
- Actylis. (n.d.). Tert-Butanol - Solvent - Solubilizer - Injectables.
- Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO)
- BenchChem. (2025).
- ResearchGate. (2017).
- ResearchGate. (n.d.).
- MethodsX. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media.
- ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- International Journal of Molecular Sciences. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Wikipedia. (2024, October 22). Quinoline.
- PubMed Central. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
- Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
- Indian Journal of Pharmaceutical Education and Research. (2013).
- ResearchGate. (2014). Utilization of DMSO as a solvent-cum-reactant: synthesis of fused 2-aryl-4-methylquinolines.
- AAPS PharmSciTech. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- International Journal of Pharmaceutics. (2023). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Thermo Fisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
- Molecular Pharmaceutics. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy.
- BenchChem. (2025).
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. asianpubs.org [asianpubs.org]
- 5. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Optimization of Boc Deprotection from 3-Aminoquinoline Derivatives
Welcome to the technical support center for the optimization of Boc (tert-butyloxycarbonyl) deprotection from 3-aminoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet often challenging synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Introduction
The Boc protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules like those containing the 3-aminoquinoline scaffold—a privileged structure in medicinal chemistry. While Boc deprotection is conceptually straightforward, typically requiring acidic conditions, its practical application with heteroaromatic systems like quinolines can present unique challenges. These can range from incomplete reactions and the formation of stubborn byproducts to the degradation of the sensitive quinoline ring itself.
This guide is structured to provide not just procedural steps, but also the underlying scientific rationale for each recommendation, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Boc deprotection of 3-aminoquinoline derivatives.
Problem 1: Incomplete or Sluggish Deprotection
Symptoms: TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.
Potential Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The basicity of the quinoline nitrogen can quench the acid catalyst.
-
Solution: Increase the equivalents of acid (e.g., trifluoroacetic acid [TFA] or hydrochloric acid [HCl]) incrementally. For TFA, a common starting point is 20-50% v/v in a solvent like dichloromethane (DCM). For HCl, a 4 M solution in dioxane is often effective.[1][2] It is crucial to ensure anhydrous conditions, as water can reduce the effective acidity of the medium.[3]
-
-
Steric Hindrance: Bulky substituents on the quinoline ring or near the 3-amino position can impede the approach of the acid.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates.
-
Solution: While DCM is common, ethers like 1,4-dioxane or 2-methyltetrahydrofuran (2-MeTHF) can be excellent alternatives and are often considered "greener."[7] For certain substrates, a switch in solvent can dramatically improve reaction efficiency.
-
Problem 2: Formation of Side Products
Symptoms: TLC or LC-MS analysis reveals the presence of one or more new, undesired spots/peaks.
Potential Causes & Solutions:
-
tert-Butylation of the Quinoline Ring: The tert-butyl cation generated during deprotection is a potent electrophile and can alkylate electron-rich positions on the quinoline ring.[8][9]
-
Solution: Employ a cation scavenger. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole, typically added at 5-10% v/v. These scavengers effectively trap the tert-butyl cation, preventing it from reacting with your product.[10]
Experimental Workflow: Mitigating tert-Butylation
Caption: Workflow for preventing tert-butylation side reactions.
-
-
Degradation of Acid-Sensitive Functional Groups: Other functional groups on your quinoline derivative (e.g., esters, ethers) may be sensitive to the strongly acidic conditions required for Boc deprotection.[3]
-
Solution:
-
Milder Acidic Conditions: Attempt the deprotection at lower temperatures (e.g., 0 °C) and monitor the reaction carefully to find a window where the Boc group is cleaved faster than the sensitive group.
-
Alternative Reagents: For highly sensitive substrates, consider non-traditional deprotection methods. Options include:
-
TMSI (Trimethylsilyl Iodide): Can be effective under neutral conditions, though it is a moisture-sensitive reagent.[1]
-
Oxalyl Chloride in Methanol: A mild method that can be effective for various N-Boc protected amines.[11][12][13]
-
Aqueous Phosphoric Acid: An environmentally benign and selective reagent for deprotection.[10]
-
-
-
Problem 3: Difficult Product Isolation/Purification
Symptoms: The final product is hard to crystallize, forms an oil, or is difficult to separate from byproducts or residual reagents.
Potential Causes & Solutions:
-
Formation of Salts: The product amine will be protonated by the acid, forming a salt (e.g., trifluoroacetate or hydrochloride). These salts can have very different solubility profiles compared to the free base.
-
Solution:
-
Aqueous Workup: After reaction completion, carefully neutralize the mixture with a base (e.g., saturated NaHCO₃ or a dilute NaOH solution) to generate the free amine, which can then be extracted with an organic solvent.
-
Salt Precipitation: If the hydrochloride salt is desired, using HCl in a non-polar solvent like dioxane or diethyl ether can lead to the precipitation of the product as a solid, which can then be isolated by filtration.
-
-
-
Residual Scavengers or Byproducts: Scavengers and their byproducts can co-elute with the desired product during chromatography.
-
Solution: Choose a scavenger with a significantly different polarity from your product. Alternatively, consider a scavenger that can be easily removed by an aqueous wash.
-
Frequently Asked Questions (FAQs)
Q1: Which acidic condition is better for my 3-aminoquinoline derivative: TFA/DCM or HCl/dioxane?
A1: The choice depends on your substrate and downstream applications.
-
TFA/DCM: This is a very common and generally robust system. TFA is volatile and can often be removed under reduced pressure. However, complete removal can be tricky, and residual TFA can interfere with subsequent reactions.
-
HCl/dioxane: This system is excellent for isolating the product as a stable hydrochloride salt, which is often a crystalline solid and easy to handle.[2] This can be particularly advantageous for purification. However, dioxane is a suspected carcinogen and should be handled with appropriate safety precautions.[7]
Q2: Can I perform a Boc deprotection on a substrate with other protecting groups?
A2: Yes, this is a key aspect of synthetic strategy. The Boc group's acid lability allows for orthogonal deprotection in the presence of base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Cbz, Bn) protecting groups.[10] However, you must be mindful of other acid-sensitive groups, such as tert-butyl esters or ethers, which may also be cleaved under standard Boc deprotection conditions.[2]
Q3: My reaction is not going to completion. Should I increase the temperature or the reaction time?
A3: It is generally preferable to first try increasing the reaction time at room temperature, as elevated temperatures are more likely to induce side reactions or degradation of the quinoline core. If extending the time is ineffective, a modest increase in temperature (e.g., to 40 °C) can be attempted, but the reaction should be monitored very closely by TLC or LC-MS.
Q4: Are there any "green" or more environmentally friendly methods for Boc deprotection?
A4: Yes, the field is moving towards more sustainable chemistry. Using solid acid catalysts, such as zeolites, in a continuous flow setup can be a highly efficient and greener alternative.[14] Additionally, using aqueous phosphoric acid is an effective and environmentally benign approach.[10]
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM
-
Dissolve the N-Boc-3-aminoquinoline derivative (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
If the substrate is prone to tert-butylation, add a scavenger such as anisole or triethylsilane (2-5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10-20 eq, often used as a 20-50% solution in DCM).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene or DCM several times to remove excess TFA.
-
Proceed with purification, which may involve a basic workup followed by extraction and chromatography, or direct purification of the trifluoroacetate salt.
Protocol 2: Boc Deprotection with HCl in Dioxane
-
Dissolve the N-Boc-3-aminoquinoline derivative (1.0 eq) in a minimal amount of a co-solvent like methanol or ethyl acetate if solubility in dioxane is low.
-
Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS (typically 1-3 hours). Often, the hydrochloride salt of the product will precipitate out of the solution.
-
Upon completion, if a precipitate has formed, it can be collected by filtration, washed with a cold, non-polar solvent (like diethyl ether), and dried under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting Boc deprotection.
Summary of Common Deprotection Conditions
| Reagent System | Typical Solvent(s) | Temperature | Key Considerations |
| TFA | DCM, Dioxane | 0 °C to RT | Volatile, strong acid; may require scavengers. |
| HCl | Dioxane, Ethyl Acetate, Methanol | RT | Forms stable hydrochloride salts; dioxane is a safety concern.[2][12][15] |
| Aqueous H₃PO₄ | Water, co-solvents | RT to mild heat | "Green" alternative, good for some sensitive substrates.[10][11] |
| Thermal | Methanol, TFE, Toluene | 120-240 °C | Acid-free; requires high temperatures and may not be suitable for all substrates.[4][5][6] |
| TMSI | DCM, Acetonitrile | RT | Mild and neutral but moisture-sensitive.[1] |
| Oxalyl Chloride/MeOH | Methanol | RT | Mild conditions, good for a range of functional groups.[11][12][13] |
References
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- Fisher Scientific. Amine Protection / Deprotection.
-
Akomolafe, S. F., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24533–24540. Retrieved from [Link]
- Benchchem. Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
-
Akomolafe, S. F., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24533–24540. Retrieved from [Link]
-
Gemoets, H. P. L., et al. (2016). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Green Chemistry, 18(9), 2733-2737. Retrieved from [Link]
-
ResearchGate. Deprotection of N-Boc group of aliphatic amines. Retrieved from [Link]
-
Azoulay, S., et al. (2007). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Bioorganic & Medicinal Chemistry Letters, 17(12), 3453-3455. Retrieved from [Link]
-
MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(15), 4467. Retrieved from [Link]
-
University College Cork. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. Specific solvent issues with BOC deprotection. Retrieved from [Link]
-
ResearchGate. (2022). A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. Retrieved from [Link]
-
RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. research.ucc.ie [research.ucc.ie]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 8. BOC deprotection [ms.bzchemicals.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Preventing debromination in 8-bromoquinoline reactions
Technical Support Center: 8-Bromoquinoline Chemistry Topic: Preventing Debromination & Hydrodebromination Ticket ID: #BQ-8-PREV-001
Executive Summary
"Debromination" in 8-bromoquinoline scaffolds manifests in two distinct mechanistic failure modes depending on the reaction class.
-
In Metalation (Lithiation/Magnesiation): The failure is Lithium-Halogen Exchange . Using standard alkyllithiums (n-BuLi) attacks the C8-Br bond, removing the bromine.
-
Goal: Functionalize the ring (e.g., at C2, C3) while keeping the C8-Br intact.
-
-
In Pd-Catalysis (Suzuki/Buchwald): The failure is Hydrodebromination . The C8-Br bond undergoes oxidative addition as intended, but the intermediate is reduced to C8-H instead of coupling with the nucleophile.
-
Goal: Successfully couple at C8 without reducing the bromide to a hydride.
-
Module 1: Metalation & Functionalization
Challenge: You need to functionalize the quinoline ring (e.g., add a formyl or ester group at C2 or C3) but n-BuLi strips the bromine from the C8 position.
The Mechanistic Root Cause
Standard bases like n-BuLi act as nucleophiles toward the bromine atom. The C8-Br bond is weak relative to the C-H bonds due to the polarizability of bromine. At -78°C, n-BuLi preferentially performs Li-Hal exchange (thermodynamic sink) rather than deprotonation.
The Solution: Kinetic Control with Knochel-Hauser Bases
To prevent debromination, you must switch from a nucleophilic base (n-BuLi) to a non-nucleophilic, sterically hindered base that operates via Kinetic Deprotonation .
Recommended Reagent: TMPMgCl·LiCl (Knochel-Hauser Base) [1]
-
Why: The bulky TMP (2,2,6,6-tetramethylpiperidide) ligand sterically prevents attack at the bromine. The magnesium cation, complexed with LiCl, increases solubility and kinetic basicity without the aggressive reducing power of pure organolithiums.
Decision Logic: Metalation Pathways
Figure 1: Decision tree for selecting the correct base to avoid debromination during ring functionalization.
Protocol: C2-Selective Magnesiation (Preserving C8-Br)
Standard Operating Procedure (SOP-BQ-Mg)
-
Preparation: Flame-dry a Schlenk flask under Argon.
-
Reagent: Charge with 8-bromoquinoline (1.0 equiv) and anhydrous THF (0.5 M).
-
Base Addition: Cool to -20°C (Critical: Do not go to -78°C; TMP bases are sluggish at cryogenic temps, but -20°C is cold enough to prevent Halogen Dance).
-
Reaction: Dropwise add TMPMgCl·LiCl (1.1 equiv, 1.0 M in THF/Toluene). Stir for 30 min at -20°C.
-
Quench: Add electrophile (e.g., DMF,
, or ethyl chloroformate). -
Result: Functionalization occurs at C2 (most acidic proton adjacent to Nitrogen). The C8-Br remains intact.
Module 2: Palladium Catalysis (Cross-Coupling)
Challenge: You are trying to couple an aryl boronic acid to the C8-Br position (Suzuki Coupling), but the product isolated is 8-H-quinoline (simple reduction).
The Mechanistic Root Cause: Hydrodebromination
This is a "leak" in the catalytic cycle. After Oxidative Addition (
Common Hydride Sources:
-
Solvents: Alcohols (MeOH, EtOH, iPrOH) act as hydride donors via
-hydride elimination from alkoxides. -
Water: In excess, can facilitate protodebromination.
-
Trace Impurities: Formates or oxidizable amines.
The Solution: Accelerate Transmetallation
To stop the leak, you must make the desired path (Transmetallation) faster than the side path (Hydride capture).
-
Ligand Switch: Use Buchwald Dialkylbiaryl Phosphines (e.g., XPhos , SPhos , RuPhos ). These bulky, electron-rich ligands accelerate Oxidative Addition and Reductive Elimination, tightening the catalytic cycle.
-
Solvent Switch: Eliminate alcohols. Use 1,4-Dioxane or Toluene (anhydrous).
-
Base Switch: Use anhydrous bases like
or instead of aqueous carbonate solutions if hydrodebromination persists.
Pathway Analysis: The "Leak"
Figure 2: The catalytic cycle showing where the reaction diverges toward debromination (red) vs. coupling (green).
Troubleshooting Matrix: Hydrodebromination
| Variable | High Risk (Causes Debromination) | Low Risk (Prevents Debromination) |
| Solvent | Ethanol, Methanol, Isopropanol | 1,4-Dioxane, Toluene, DMF (Anhydrous) |
| Base | NaOEt, NaOH (Strong alkoxides) | |
| Ligand | XPhos , SPhos , BrettPhos | |
| Temp | >100°C (Promotes | 60-80°C (Controlled) |
Frequently Asked Questions (FAQs)
Q1: I am seeing "Halogen Dance" products where the Br moves from C8 to C3. How do I stop this? A: The "Halogen Dance" is thermodynamically driven. It occurs when a lithiated intermediate lives long enough to rearrange to a more stable position (usually ortho to the heteroatom).
-
Fix: Do not use LDA or LiTMP at temperatures above -78°C.
-
Better Fix: Switch to magnesium bases (TMPMgCl·LiCl ).[1] The C-Mg bond is more covalent and less prone to the rapid equilibration required for the halogen dance mechanism [1].
Q2: Can I use n-BuLi if I protect the bromine? A: No. Bromine cannot be "protected" against Lithium-Halogen exchange; it is the reactive site. You must change the reagent (to Knochel-Hauser bases) or the strategy. If you must use n-BuLi, you are obligated to perform the reaction on a substrate where the Br is replaced by a less reactive group (like Cl or F) or perform the lithiation before bromination.
Q3: My Suzuki coupling works but yields are low due to debromination. Should I add more catalyst? A: Adding more catalyst often increases debromination because you generate more active Pd-H species. Instead, increase the catalyst activity (turnover frequency) by switching to a pre-formed catalyst like XPhos Pd G3 . This ensures rapid oxidative addition and transmetallation, outcompeting the background reduction [2].
Q4: Does the presence of water matter?
A: Yes. While Suzuki couplings require some water for the boronic acid activation, excess water at high temperatures acts as a proton source for demetallation. Try using a 95:5 organic:water ratio or switching to anhydrous conditions using Boronic Esters (Pinacol) and a base like CsF or
References
-
Knochel, P., et al. "Regioselective functionalization of quinolines via magnesiation." Organic Letters, 2007.[2][3]
-
Barder, T. E., Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
BenchChem Support. "Preventing dehalogenation side reactions in Suzuki coupling." BenchChem Technical Guides, 2025.
-
Schnürch, M., et al. "Halogen Dance Reactions—A Review."[3] Chemical Society Reviews, 2007.[3]
Sources
Technical Support Center: Troubleshooting Failed Suzuki Reactions with Tert-butyl 8-bromoquinolin-3-ylcarbamate
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions, with a specific focus on challenges encountered when using Tert-butyl 8-bromoquinolin-3-ylcarbamate as a substrate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to overcome common hurdles in their synthetic pathways. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and success of your experiments.
Introduction: The Nuances of Coupling with 8-Bromoquinolines
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1] However, its success is highly dependent on the interplay of the catalyst, ligand, base, solvent, and the specific nature of the substrates.[2] When working with substrates like this compound, the intrinsic properties of the quinoline ring and the carbamate protecting group introduce specific challenges that require careful consideration.
The quinoline moiety, with its Lewis basic nitrogen atom, can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes. Furthermore, the stability of the tert-butylcarbamate (Boc) group under the basic reaction conditions is a critical factor that can influence yield and product purity. This guide will walk you through a logical troubleshooting process, from diagnosing the problem to implementing effective solutions.
Visualizing the Path to Success: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is paramount for effective troubleshooting. The generally accepted cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.
Frequently Asked Questions & Troubleshooting Guide
This section is structured to address specific problems you may be encountering. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Q1: My reaction shows no conversion, and I've only recovered my starting materials. What are the most likely causes?
This is a common and frustrating outcome. The lack of any product formation typically points to a fundamental issue with the catalytic system or the reaction conditions.
Potential Causes & Solutions:
-
Catalyst Inactivity:
-
Oxidation of Palladium: The active catalyst is a Pd(0) species. If your reaction is not properly degassed, oxygen can oxidize the Pd(0) to Pd(II), which is catalytically inactive for the initial oxidative addition step.[5][6] Similarly, phosphine ligands are susceptible to oxidation, which can hinder their ability to stabilize the palladium catalyst.[3]
-
Catalyst Decomposition: Some palladium sources, particularly those without robust ligands, can decompose to form palladium black, which has poor catalytic activity.[6]
-
-
Ligand Issues:
-
Quinoline Inhibition: The nitrogen atom of your 8-bromoquinoline substrate is a Lewis base and can coordinate to the palladium center. This coordination can occupy a site necessary for the catalytic cycle to proceed, effectively poisoning your catalyst.
-
Inappropriate Ligand Choice: The choice of ligand is critical. Electron-rich and bulky phosphine ligands are often preferred as they promote the oxidative addition and reductive elimination steps.[1][4]
-
-
Insufficiently Strong Base:
Troubleshooting Workflow:
Caption: Figure 2. A systematic workflow for troubleshooting a failed reaction.
Experimental Protocol: Rigorous Degassing
-
Combine your aryl halide, boronic acid, and any solid reagents in the reaction flask.
-
Seal the flask with a rubber septum.
-
Insert a needle connected to a vacuum/inert gas manifold.
-
Evacuate the flask under vacuum for 5-10 minutes.
-
Backfill the flask with an inert gas (Argon or Nitrogen).
-
Repeat this vacuum/backfill cycle 3-5 times.
-
Add degassed solvents via a syringe or cannula. To degas solvents, bubble an inert gas through them for at least 30 minutes prior to use.
Q2: I'm observing significant amounts of deboronated starting material (protodeboronation). How can I prevent this?
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction that consumes your coupling partner.
Potential Causes & Solutions:
-
Presence of Water and Base: This side reaction is often catalyzed by the base in the presence of water. Some boronic acids are more prone to this than others, especially heteroaryl boronic acids.[6]
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.
-
Prolonged Reaction Times: The longer the boronic acid is exposed to the reaction conditions, the more likely it is to decompose.
Mitigation Strategies:
-
Use Boronic Esters: Pinacol esters or other boronic esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[6]
-
Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive amounts can be detrimental. Using anhydrous solvents and reagents can minimize protodeboronation.
-
Choice of Base: Weaker bases, such as K₃PO₄ or Cs₂CO₃, are often less aggressive towards the boronic acid than strong bases like NaOH or KOH.
-
Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
Q3: My reaction is producing the desired product, but also a significant amount of a homocoupled by-product from my boronic acid. What's going on?
The formation of a biaryl species derived from the boronic acid (R-R) is a known side reaction, often driven by the presence of oxygen.
Potential Causes & Solutions:
-
Oxygen in the Reaction Mixture: Oxygen can facilitate the homocoupling of boronic acids, often mediated by the palladium catalyst.[6]
-
Use of a Pd(II) Precatalyst: Some Pd(II) precatalysts can be reduced to the active Pd(0) in a process that involves the homocoupling of the boronic acid.[6]
Corrective Actions:
-
Rigorous Degassing: As outlined in Q1, ensuring an oxygen-free environment is the most effective way to prevent homocoupling.[5][6]
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd₂(dba)₃, can sometimes mitigate this issue, although proper degassing is still essential.
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can help to drive the desired cross-coupling reaction to completion, but will not prevent homocoupling if oxygen is present.
Q4: I'm concerned about the stability of the Boc protecting group on my quinoline substrate. Can it be cleaved under Suzuki conditions?
The tert-butylcarbamate (Boc) group is generally stable to the basic conditions used in many Suzuki reactions. However, certain conditions can lead to its cleavage.
Potential Causes for Cleavage & Preventative Measures:
-
Strongly Basic/Aqueous Conditions: While many common bases like Na₂CO₃ and K₃PO₄ are compatible, very strong bases or prolonged heating in aqueous media could potentially lead to partial or complete deprotection.
-
Choice of Base: To preserve acid-labile groups like Boc, using milder bases is recommended. Potassium fluoride (KF) can be an effective base that is less likely to cleave sensitive functional groups.[8]
| Base | Typical Conditions | Boc Group Compatibility |
| K₃PO₄ | Aprotic solvents (e.g., Dioxane, Toluene) | High |
| Cs₂CO₃ | Aprotic solvents (e.g., Dioxane, Toluene) | High |
| Na₂CO₃ | Aqueous/Aprotic mixtures | Generally High |
| KF | Aprotic solvents | Very High |
| KOtBu | Aprotic solvents | Moderate (can be too strong) |
| NaOH/KOH | Aqueous mixtures | Lower (risk of hydrolysis) |
Table 1. Base compatibility with the Boc protecting group in Suzuki reactions.
Recommended Starting Conditions for this compound
Given the specific challenges of this substrate, a well-chosen set of starting conditions is crucial. The quinoline nitrogen's potential to inhibit the catalyst suggests that a ligand known to be effective for heteroaromatic substrates is a logical starting point.
Recommended Protocol:
-
Reagents:
-
This compound (1.0 equiv)
-
Boronic acid or ester (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos or XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely ground)
-
-
Solvent:
-
Degassed Dioxane or Toluene/Water (e.g., 10:1 mixture)
-
-
Procedure:
-
Following the rigorous degassing protocol described in Q1, combine all solid reagents.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Rationale for Choices:
-
Pd₂(dba)₃/Buchwald Ligand (SPhos/XPhos): This combination is a powerful catalytic system known for its high activity with challenging substrates, including heteroaryl halides.[8] The bulky, electron-rich nature of these ligands helps to promote the key steps of the catalytic cycle and can mitigate catalyst inhibition by the quinoline nitrogen.[4]
-
K₃PO₄: This is a moderately strong base that is highly effective in many Suzuki couplings and is less likely to cause unwanted side reactions like Boc cleavage compared to stronger hydroxides.[7]
-
Dioxane or Toluene/Water: These solvent systems offer good solubility for a wide range of organic substrates and reagents. A small amount of water can be beneficial for the dissolution of the base and facilitating the transmetalation step.
By systematically addressing these potential points of failure, you can significantly increase the probability of a successful Suzuki-Miyaura coupling with the challenging this compound substrate.
References
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
Purification challenges with Tert-butyl 8-bromoquinolin-3-ylcarbamate
The following technical guide addresses the purification and handling challenges associated with Tert-butyl 8-bromoquinolin-3-ylcarbamate (CAS: 347146-17-2). It is designed for researchers requiring high-purity isolation of this intermediate for downstream medicinal chemistry applications (e.g., Suzuki-Miyaura couplings).
Topic: Purification & Isolation Strategy CAS: 347146-17-2 Molecular Formula: C14H15BrN2O2 Molecular Weight: 339.19 g/mol
Executive Summary
Purifying this compound presents a "double-edged" chemical challenge. You are managing a molecule that contains both a basic quinoline nitrogen (prone to tailing on silica) and an acid-labile Boc group (limiting the use of acidic modifiers or workups). Furthermore, the 8-bromo substituent increases lipophilicity but introduces steric bulk that can complicate crystallization.
This guide moves beyond standard protocols to address the specific physicochemical "traps" inherent to this scaffold.
Module 1: Chromatography Troubleshooting
Q: My compound is streaking/tailing severely on silica gel, even with EtOAc/Hexane gradients. How do I fix this?
A: This is the most common issue with amino-quinolines. The tailing is caused by the interaction between the basic nitrogen (N1) of the quinoline ring and the acidic silanol groups (Si-OH) on the silica surface.
The Fix: Passivate the Silica. Do not rely solely on solvent polarity. You must neutralize the stationary phase.
-
The Triethylamine (TEA) Method: Pre-wash your column with your starting eluent containing 1% Triethylamine . Then, run your purification gradient with 0.5% TEA added to the mobile phase. This blocks the acidic sites.
-
Caution: TEA has a high boiling point. Ensure you rotovap thoroughly or use an azeotrope (e.g., heptane) to remove it, as residual base can interfere with subsequent palladium-catalyzed couplings.
-
-
The Ammonia-Methanol Alternative: If TEA is difficult to remove, use 1-5% of 7N NH3 in Methanol as your polar modifier in DCM.
-
Recommended System: 0–5% (7N NH3/MeOH) in DCM. This effectively suppresses tailing while eluting the product.
-
Q: I see a less polar impurity running just ahead of my product. What is it, and how do I remove it?
A: This is likely the Di-Boc byproduct (N,N-di-tert-butoxycarbonyl-8-bromoquinolin-3-amine).
During the protection of the amine, using excess Boc anhydride (
Removal Strategy:
-
Chromatography: The Di-Boc species is significantly less polar. Switch to a shallow gradient of Hexane/EtOAc (start 95:5) . The Di-Boc will elute quickly.
-
Chemical Repair: If the impurity level is high (>15%), you can selectively cleave the second Boc group without removing the first by treating the crude mixture with LiBr (5 equiv) in acetonitrile at 60°C, or using mild basic hydrolysis (K2CO3/MeOH), though the latter risks side reactions with the bromine.
Module 2: Workup & Isolation "Traps"
Q: Can I use a dilute acid wash (Citric Acid or 1N HCl) to remove the unreacted starting amine?
A: STOP. Do not do this. Unlike standard Boc-protected anilines, your compound has a basic quinoline nitrogen.
-
The Trap: Even weak acids will protonate the quinoline ring (pKa ~4.9). If you wash with acid, your product will protonate and partition into the aqueous layer, leading to massive yield loss.
-
The Solution: Use an electrophilic scavenger resin (e.g., Isocyanate resin or Aldehyde resin) to pull out the unreacted primary amine (3-amino-8-bromoquinoline) from the organic layer. Alternatively, rely on the chromatography methods in Module 1, as the free amine is much more polar than the Boc-product.
Q: I am trying to crystallize the product to avoid a column, but it oils out. What solvent system works?
A: The 8-bromo and tert-butyl groups make this molecule quite lipophilic, but the carbamate adds hydrogen-bonding potential. "Oiling out" usually indicates the solution is too concentrated or the anti-solvent was added too fast.
Recommended Crystallization Protocol:
-
Dissolve: Use a minimal amount of hot Ethyl Acetate or Toluene (approx. 5-7 mL/g).
-
Precipitate: Slowly add warm n-Heptane (not Hexane, as Heptane allows for higher temperature processing) until slight turbidity persists.
-
Cool: Allow to cool to room temperature slowly (turn off the stir plate and wrap the flask in foil). Then move to 4°C.
-
Seed: If oiling persists, scratch the glass or add a seed crystal. Note: If the crude is very impure (<80%), crystallization will likely fail. Perform a rapid silica plug filtration first.
Module 3: Stability & Storage
Q: Is this compound light or air sensitive?
A:
-
Light: Yes. 8-Bromoquinolines can undergo slow photodebromination or radical decomposition under intense light. Store in amber vials.
-
Air: Generally stable, but the amine functionality (even protected) can oxidize over months.
-
Acid: High Sensitivity. Do not store in CDCl3 (chloroform) for NMR for long periods, as CDCl3 naturally becomes acidic (forming DCl) over time, which will cleave the Boc group. Always use fresh CDCl3 stabilized with silver foil or K2CO3, or switch to DMSO-d6.
Visualizing the Purification Logic
The following decision tree illustrates the logical flow for purifying crude this compound based on the impurity profile.
Figure 1: Purification Decision Tree. Select the workflow based on the dominant impurity observed.
Key Data Summary
| Parameter | Specification/Recommendation | Reason |
| Stationary Phase | Silica Gel (Neutralized) or Neutral Alumina | Quinoline N is basic; prevents tailing. |
| Mobile Phase A | Hexane / Ethyl Acetate | Standard non-polar purification. |
| Mobile Phase B | DCM / MeOH + NH3 | For polar impurities; NH3 prevents adsorption. |
| TLC Stain | UV (254 nm) or Ninhydrin | Aromatic ring is UV active; Ninhydrin stains free amine red/orange. |
| Storage | < -20°C, Amber Vial | Prevents photodebromination and thermal Boc cleavage. |
| Avoid | Acidic Workups (HCl, Citric Acid) | Prevents product extraction into aqueous phase. |
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (General reference for Boc stability and cleavage conditions).
-
Sigma-Aldrich. (n.d.). 3-Amino-8-bromoquinoline dihydrochloride Product Page. (Precursor data and handling).
-
Chemical-Suppliers. (n.d.). This compound CAS 347146-17-2 Entry.[2][3]
- Clayden, J., et al. (2001). Organic Chemistry. Oxford University Press. (Mechanistic basis for quinoline basicity and nucleophilic substitution).
Sources
Technical Support Center: Optimizing Catalyst Loading for 8-Bromoquinoline Coupling
Welcome to the Advanced Catalysis Support Hub. Ticket ID: #8BQ-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Quinoline Effect"
Coupling at the 8-position of quinoline is not a standard cross-coupling; it is a sterically and electronically "difficult" transformation. You are likely facing two simultaneous antagonists:
-
The Chelo-Effect (Poisoning): The quinoline nitrogen (N1) is a competent Lewis base. It coordinates to the electrophilic Pd(II) center, displacing your ligand or preventing oxidative addition. This forms an off-cycle, thermodynamically stable "resting state" (catalyst death).
-
Peri-Strain (Sterics): The C8-Br bond is peri- to the nitrogen lone pair, creating significant steric crowding that hinders the approach of the catalyst and the transmetallation partner.
The Solution: Simply increasing catalyst loading (e.g., 1 mol%
Module 1: Catalyst & Ligand Selection Strategy
Objective: Prevent N-coordination through steric bulk and rapid initiation.
The Precatalyst Imperative
Do not use Pd(OAc)2 + Phosphine for this substrate. The induction period required to reduce Pd(II) to Pd(0) allows the 8-bromoquinoline nitrogen to sequester the palladium before the active catalytic species is formed.
Recommendation: Use Pd(0) Precatalysts (e.g., Buchwald G3/G4 palladacycles). These release the active L-Pd(0) species immediately upon exposure to base, outcompeting the quinoline nitrogen.
Ligand Hierarchy Table
Select your ligand based on the coupling type. We prioritize Dialkylbiaryl phosphines for their ability to enforce a monoligated Pd species that is bulky enough to prevent N-chelation.
| Coupling Type | Recommended Ligand | Rationale | Pd Source |
| Buchwald-Hartwig (Primary Amines) | BrettPhos | Exceptional mono-selectivity; prevents formation of stable Pd-amido dimers. | BrettPhos Pd G4 |
| Buchwald-Hartwig (Secondary Amines) | RuPhos | Bulky enough to stop N-coordination; promotes reductive elimination in sterically crowded systems. | RuPhos Pd G4 |
| Suzuki-Miyaura (Steric/Difficult) | XPhos or SPhos | XPhos is the "gold standard" for hindered aryl chlorides/bromides. | XPhos Pd G3 |
| Suzuki-Miyaura (General) | Pd-AntPhos | Specifically designed for sterically demanding di-ortho-substituted couplings.[1] | Pd-AntPhos |
Mechanistic Pathway & Poisoning
The following diagram illustrates the competition between the productive catalytic cycle and the non-productive "Quinoline Trap."
Figure 1: The "Quinoline Trap" (Red) occurs when the ligand is insufficiently bulky or initiation is slow, allowing the N-atom to sequester Pd(0).
Module 2: Protocol - Optimizing Loading via "Same Excess"
Objective: Determine if your catalyst is dying or if the reaction is inhibited by the product.
Instead of guessing between 1 mol% and 5 mol%, perform a Reaction Progress Kinetic Analysis (RPKA) using the "Same Excess" protocol. This validates whether the catalyst remains active throughout the cycle.
The "Same Excess" Experiment
Concept: Run two reactions with different initial substrate concentrations (
Protocol:
-
Reaction A (Standard):
-
[8-Bromoquinoline] = 0.10 M
-
[Boronic Acid] = 0.15 M
-
Excess = 0.05 M
-
Catalyst = 1.0 mol%
-
-
Reaction B (High Conversion Mimic):
-
[8-Bromoquinoline] = 0.05 M (Start as if reaction A is already 50% done)
-
[Boronic Acid] = 0.10 M
-
Excess = 0.05 M (Must match Reaction A)
-
Catalyst = 1.0 mol% (scaled to volume, keeping concentration identical)
-
-
Analysis:
-
Time-shift the data of Reaction B so its
corresponds to 50% conversion of Reaction A. -
Overlay: If the curves overlap perfectly, the catalyst is robust. If Reaction B is slower, the catalyst is decomposing (poisoning).
-
Figure 2: Workflow for 'Same Excess' kinetic analysis to diagnose catalyst stability.
Module 3: Troubleshooting Guides
Issue 1: Hydrodebromination (Formation of Quinoline)
Symptom: You observe the formation of unsubstituted quinoline (M-Br) instead of the coupled product. Root Cause: The oxidative addition occurred, but the transmetallation was too slow. The Pd-Ar intermediate underwent protodemetallation, likely scavenging a hydride from the solvent (alcohol) or base. Corrective Actions:
-
Switch Solvents: Avoid primary/secondary alcohols (e.g., Isopropanol). Switch to aprotic, non-polar solvents like Toluene or 1,4-Dioxane .
-
Water Control: If using a Suzuki coupling, strictly control water content. Use a defined ratio (e.g., 9:1 Dioxane:H2O) rather than "wet" solvents, or switch to anhydrous conditions with CsF or K3PO4 (anhydrous).
-
Increase Concentration: Higher concentration of the coupling partner increases the rate of transmetallation relative to the side-reaction.
Issue 2: Reaction Stalls at ~40% Conversion
Symptom: Reaction starts fast but stops. Adding more catalyst restarts it briefly. Root Cause: Catalyst poisoning by the product or formation of Pd-black (aggregation).[2] The 8-substituted product might be a better chelator than the starting material. Corrective Actions:
-
Ligand Swap: Move to a bulkier ligand (e.g., from SPhos to XPhos). The extra bulk prevents the product from coordinating to the Pd center after reductive elimination.
-
Scavengers: Add 10-20 mol% of a non-coordinating additive if the issue is aggregation, but for 8-bromoquinoline, the issue is usually ligation. Ensure your L:Pd ratio is strictly 1:1 or 2:1 (never excess Pd).
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Pd/C for this coupling to save money? A: Generally, No . Heterogeneous catalysts like Pd/C are prone to pore-clogging with sterically hindered substrates like 8-bromoquinoline. Furthermore, the high surface area allows facile coordination of the quinoline nitrogen, effectively poisoning the surface. Homogeneous catalysis with bulky ligands is required for this specific steric profile.
Q: Why is K3PO4 preferred over NaOtBu for Suzuki couplings here?
A: NaOtBu is a strong base that can promote
Q: My HPLC shows a peak with Mass = Product + 1. What is it? A: This is likely the homocoupling of the boronic acid or the quinoline (less likely). If it is the boronic acid homocouple, you are consuming your reagent.
-
Fix: Add the boronic acid slowly (syringe pump) or increase the equivalents (1.5 eq). Ensure your system is strictly deoxygenated, as Oxygen promotes homocoupling.
References
-
Mechanistic Insight & Ligand Design
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
-
Kinetic Analysis (Same Excess Protocol)
-
Blackmond, D. G. (2005).[3] Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Chemical Synthesis. Angewandte Chemie International Edition.
-
-
Sterically Demanding Suzuki Couplings
- Tang, W., et al. (2010). Efficient Monophosphorus Ligands for Palladium-Catalyzed Miyaura Borylation and Suzuki−Miyaura Coupling. Organic Letters.
-
Quinoline Specific Optimization
- Benincori, T., et al. (2020). Palladium-Catalyzed Coupling of 8-Haloquinolines.
Sources
Technical Support Center: Minimizing Homocoupling in Reactions with Tert-butyl 8-bromoquinolin-3-ylcarbamate
Welcome to the technical support center for optimizing cross-coupling reactions involving Tert-butyl 8-bromoquinolin-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of undesired homocoupling byproducts. By understanding the underlying mechanisms and critical reaction parameters, you can significantly improve the yield and purity of your desired heterocoupled products.
Introduction to the Challenge: The Competing Pathways
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are powerful tools for constructing complex molecules. However, a common side reaction is the formation of homocoupled products, where two molecules of the same coupling partner react with each other.[1] In the context of this compound, this can lead to the formation of a biquinoline dimer, consuming your starting material and complicating purification.
The desired heterocoupling and undesired homocoupling pathways are in constant competition. The outcome of the reaction is determined by the relative rates of the key steps in the catalytic cycle: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[2][3]
Figure 1. Competing heterocoupling and homocoupling pathways.
Troubleshooting Guide: Minimizing Homocoupling
This table outlines common issues leading to homocoupling and provides actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Significant formation of boronic acid/ester homocoupling product (Suzuki Reaction) | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[4][5] 2. Presence of Pd(II) Species: If a Pd(II) precatalyst is used, its reduction to the active Pd(0) state can be inefficient, leading to side reactions.[6][7] 3. Slow Transmetalation: A slow transmetalation step can allow for competing side reactions.[7] | 1. Degas Solvents and Reagents: Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes prior to adding the catalyst.[4][6] For highly sensitive reactions, use the freeze-pump-thaw method. 2. Use a Pd(0) Precatalyst: Employ a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[6][7] If using a Pd(II) source, consider adding a mild reducing agent. 3. Optimize Base and Solvent: Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems to find conditions that favor transmetalation.[7] |
| Formation of alkyne homocoupling product (Glaser coupling) in Sonogashira Reactions | 1. Copper(I) Cocatalyst: The copper(I) cocatalyst, while often necessary, can promote the oxidative homocoupling of terminal alkynes, especially in the presence of oxygen.[8] 2. High Catalyst Concentration: High concentrations of the palladium and copper catalysts can increase the rate of homocoupling. | 1. Copper-Free Conditions: Explore copper-free Sonogashira protocols. Certain palladium/ligand systems can facilitate the reaction without a copper cocatalyst. 2. Control Atmosphere: Running the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to significantly reduce homocoupling.[9] 3. Optimize Catalyst Loading: Use the lowest effective catalyst loading to minimize side reactions. |
| Formation of biaryl byproduct from this compound | 1. Slow Reductive Elimination of the Heterocoupled Product: If the reductive elimination of the desired product is slow, the arylpalladium intermediate can undergo further reactions. 2. Inefficient Oxidative Addition: While less common for aryl bromides, a slow oxidative addition can disrupt the catalytic cycle. | 1. Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) to promote the reductive elimination step.[2][7] 2. Temperature Optimization: Carefully optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions.[7][10] |
| Low yield and complex mixture of byproducts in Buchwald-Hartwig Amination | 1. Inappropriate Base: The choice of base is critical. A base that is too strong or too weak can lead to side reactions or incomplete conversion. 2. Ligand Decomposition: Phosphine ligands can be susceptible to oxidation.[10] | 1. Base Screening: Screen a variety of bases, including weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) and stronger alkoxide bases (e.g., NaOtBu), to find the optimal conditions for your specific amine coupling partner.[11] 2. Use Fresh, High-Purity Reagents: Ensure that ligands are fresh and have been stored under an inert atmosphere.[10] |
Frequently Asked Questions (FAQs)
Q1: Why is homocoupling a more significant issue with certain substrates like this compound?
The electronic and steric properties of the 8-bromoquinoline scaffold can influence the rates of the elementary steps in the catalytic cycle. The quinoline nitrogen can coordinate to the palladium center, potentially altering its reactivity. Furthermore, the bulky tert-butylcarbamate group can introduce steric hindrance, which may slow down the desired cross-coupling pathway and allow more time for side reactions like homocoupling to occur.
Q2: How do I choose the right palladium catalyst and ligand to minimize homocoupling?
-
Palladium Source: As a general rule, starting with a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it eliminates the need for an in-situ reduction step, which can be a source of homocoupling.[6][7]
-
Ligands: For Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich monophosphine ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) are often excellent choices.[7] These ligands promote the formation of the active monoligated palladium species and accelerate the rate-limiting reductive elimination step, outcompeting side reactions.[2]
Q3: What is the role of the base in controlling homocoupling, particularly in Suzuki reactions?
In Suzuki couplings, the base is crucial for activating the boronic acid to facilitate transmetalation.[3] An appropriate base will promote the formation of the boronate species, which then transfers its organic group to the palladium center. If the base is not effective, transmetalation will be slow, increasing the lifetime of the arylpalladium halide intermediate and providing an opportunity for homocoupling. Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones like NaHCO₃ for challenging substrates.[7]
Q4: Can the order of addition of reagents impact the extent of homocoupling?
Yes, the order of addition can be critical. For Suzuki reactions, it is often recommended to pre-heat the mixture of the aryl halide (this compound), base, and solvent before adding the palladium catalyst and ligand. The boronic acid or its ester should be added last.[4] This ensures that the active palladium catalyst is readily available to undergo oxidative addition with the aryl halide, rather than reacting with the boronic acid.
Q5: Are there any specific considerations for Sonogashira couplings with this substrate?
For Sonogashira reactions, the primary homocoupling pathway is the Glaser coupling of the terminal alkyne, which is promoted by the copper(I) cocatalyst.[8] To minimize this, consider using a copper-free protocol. If copper is necessary, ensure strictly anaerobic conditions and consider the addition of a reducing agent or performing the reaction under a dilute hydrogen atmosphere to suppress the oxidative homocoupling.[12][9]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or DMF) via syringe.
-
Catalyst Addition: In a separate vial, mix the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) under the inert atmosphere. Add this mixture to the reaction flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?[Link]
-
K. D. Dykstra, et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a. [Link]
-
WordPress. (n.d.). Use of base metals in Buchwald-Hartwig coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]
-
J. P. Fawcett, et al. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC - NIH. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. [Link]
-
ACS Publications. (2022). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations | ACS Organic & Inorganic Au. [Link]
-
ACS Publications. (n.d.). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study | Organometallics. [Link]
-
ResearchGate. (n.d.). Scheme 8. Coupling of tert-butyl (thiophen-2-ylmethyl)carbamate with aryl bromides. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
ResearchGate. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF. [Link]
-
A. Elangovan, Y.-H. Wang, T.-I. Ho. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]
-
ResearchGate. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Request PDF. [Link]
-
Wikipedia. (n.d.). Coupling reaction. [Link]
-
ACS Publications. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms | Journal of the American Chemical Society. [Link]
-
YouTube. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]
-
University of Groningen. (2013). Direct catalytic cross-coupling of organolithium compounds. [Link]
-
PubMed. (n.d.). Interrogation of a Sonogashira cross-coupling of 8-bromoguanosine with phenylacetylene on amberlite: evidence for Pd/Cu ion binding and propagation of Pd/Cu nanoparticles. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]
-
YouTube. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. [Link]
-
ACS Publications. (2025). Selective Reductive Elimination from Pd(IV)-Enabled Dual C–H Alkylation | Organic Letters. [Link]
-
College of Saint Benedict and Saint John's University. (n.d.). oxidative addition and palladium coupling. [Link]
-
ResearchGate. (n.d.). C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment | Request PDF. [Link]
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- 12. depts.washington.edu [depts.washington.edu]
Technical Support Center: Tert-butyl 8-bromoquinolin-3-ylcarbamate Reactivity Guide
[1][2]
Executive Summary
You are working with Tert-butyl 8-bromoquinolin-3-ylcarbamate , a bifunctional scaffold critical in medicinal chemistry for targeting kinases and GPCRs.[1][2] Its reactivity profile is defined by two competing features: the electrophilic C8-bromide (your reaction center) and the nucleophilic/labile C3-Boc-amine (your protecting group).[1][2]
This guide addresses the most frequent support tickets we receive regarding this compound: reaction stalling, unexpected deprotection, and solubility-induced yield loss. [3]
Module 1: Solvent Selection for Palladium-Catalyzed Couplings
Q1: Why is my Suzuki coupling at the C8-position stalling in Toluene, despite it being the standard solvent?
Diagnosis: The stalling is likely due to poor solubility of the oxidative addition intermediate , not the starting material. While the starting carbamate dissolves in toluene, the intermediate formed after the Palladium inserts into the C8-Br bond is highly polar and often precipitates in non-polar media, halting the catalytic cycle.
Technical Insight (The "Peri" Effect): The C8-bromo position is peri-planar to the quinoline nitrogen (N1). Upon oxidative addition, the resulting Pd(II) species can form a stable chelate with the N1 nitrogen.[3] In non-coordinating solvents like toluene, this "resting state" is too stable and insoluble.[3]
The Fix: Switch to a coordinating polar solvent or a binary mixture.
-
Recommendation: 1,4-Dioxane or THF.[1][2][3] These solvents coordinate to the Palladium, breaking the stable N1-Pd chelate and keeping the catalytic species in solution.
-
Alternative: If you must use Toluene for temperature reasons, add 10-20% tert-Amyl alcohol to increase polarity without acting as a nucleophile.[1][2]
Decision Tree: Solvent Choice for C8-Coupling
Figure 1: Decision logic for solvent selection based on coupling partner polarity and thermal requirements.[1][2][3]
Module 2: Protecting Group Integrity
Q2: I see significant Boc-deprotection during my reaction. Is the solvent responsible?
Diagnosis: Yes, indirectly.[3] The Boc (tert-butyloxycarbonyl) group is acid-labile.[1][2] While cross-coupling conditions are basic, protic solvents at high temperatures can induce thermal Boc cleavage, especially if the reaction generates trace acid (e.g., from hydrolysis of halide salts) that isn't immediately neutralized.[3]
Critical Mechanism: At temperatures >90°C in alcohols (Methanol, Ethanol), the tert-butyl carbamate can undergo thermal elimination to isobutylene and the free amine, particularly if the solvent is not strictly anhydrous or if the base is consumed.[3]
Protocol for Stability:
-
Avoid Primary Alcohols: Do not use Methanol or Ethanol as co-solvents if T > 80°C.[2]
-
Use tert-Butanol or tert-Amyl Alcohol: These bulky alcohols are less nucleophilic and suppress the elimination pathway via the law of mass action.[1][2]
-
Buffer the System: Ensure your base (e.g., K₂CO₃ or Cs₂CO₃) is in excess (2.5 equivalents) to neutralize any HX generated immediately.[2][3]
Module 3: Troubleshooting & Optimization
Comparative Solvent Performance Data
The following table summarizes the impact of solvent choice on the yield of a standard Suzuki coupling (Phenylboronic acid + this compound).
| Solvent System | Temperature | Yield (Isolated) | Observation |
| Toluene | 100°C | 45% | Reaction stalled; black precipitate (Pd-black) observed early.[1][2] |
| THF | 65°C (Reflux) | 60% | Clean reaction but slow; incomplete conversion after 24h. |
| 1,4-Dioxane | 100°C | 88% | Optimal. Homogeneous solution throughout.[1][2][3] |
| DMF | 120°C | 75% | Full conversion, but 10% Boc-deprotection observed due to high thermal stress.[1][2] |
| Ethanol/Water | 80°C | 30% | Significant side reactions; partial Boc cleavage.[2] |
Q3: How do I purify the product if it's soluble in the reaction solvent?
Issue: Polar aprotic solvents like DMF or DMSO are excellent for reaction rates but terrible for workup, often retaining the product or oiling out.
The "Crash-Out" Protocol: Since the this compound scaffold is lipophilic:
-
Dilute: Add the reaction mixture slowly into 5 volumes of ice-cold water .
-
Precipitate: The product should crash out as a solid.
-
Filter: Collect via vacuum filtration.[2]
-
Wash: Wash the cake with water (to remove DMF) and then cold Hexanes (to remove lipophilic impurities).
-
Recrystallization: If further purification is needed, Acetonitrile is often the superior solvent for crystallization of Boc-quinolines, offering a balance of polarity.
References
-
Suzuki-Miyaura Coupling Optimization
-
Solvent Effects in Palladium Catalysis
-
Boc-Carbamate Stability & Synthesis
-
Buchwald-Hartwig Amination Guidelines
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- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Temperature Optimization for Reactions of Tert-butyl 8-bromoquinolin-3-ylcarbamate
Introduction
Welcome to the technical support center for Tert-butyl 8-bromoquinolin-3-ylcarbamate. This versatile building block is a key intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its utility primarily lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which allow for the precise installation of various functional groups at the 8-position of the quinoline core.
Achieving high yields and purity in these transformations is critically dependent on the careful control of reaction parameters, with temperature being one of the most influential. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate the complexities of temperature optimization for your experiments. We will explore the causal relationships between temperature, catalyst stability, reaction kinetics, and potential side reactions to empower you to achieve consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a general starting temperature range for Suzuki-Miyaura or Buchwald-Hartwig reactions with this compound?
A general recommendation is to start with a moderate temperature, typically in the range of 80-100 °C .[1][2] This range often provides a good balance between achieving a reasonable reaction rate and minimizing catalyst decomposition or the formation of thermal byproducts. However, the optimal temperature is highly dependent on the specific catalyst system (palladium source and ligand), base, and solvent used.[3][4] For some highly active, modern catalyst systems, reactions can even be successful at or near room temperature.[5][6]
Q2: How does reaction temperature affect the stability of the Tert-butylcarbamate (Boc) protecting group on the quinoline?
This is a critical consideration. The N-Boc group is known to be thermally labile and can be cleaved at elevated temperatures, typically without any added acid or catalyst.[7] While stable under most standard cross-coupling conditions (e.g., <120 °C), prolonged heating at very high temperatures (e.g., 150 °C or above) can lead to undesired deprotection, generating the free amine.[8][9] This can complicate your reaction by introducing a new nucleophilic site and leading to a mixture of products. Therefore, it is crucial to keep the reaction temperature below the threshold for thermal Boc cleavage.
Q3: What are the visual signs of catalyst decomposition due to excessive heat?
The most common visual indicator of palladium catalyst decomposition is the formation of palladium black , which appears as a fine, black precipitate in the reaction mixture.[4][10] This occurs when the soluble, active Pd(0) catalyst species agglomerates into inactive metallic palladium nanoparticles. This process is often irreversible and leads to a significant drop in catalytic activity, causing the reaction to stall. Elevated temperatures (>100-120 °C) are a known cause of this precipitation.[10]
Q4: Is it necessary to heat the reaction? Can it be performed at room temperature?
Yes, depending on the catalyst system, room-temperature couplings are feasible. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, have been developed to be highly active, enabling Suzuki-Miyaura and Buchwald-Hartwig reactions at ambient temperatures.[6][11][12] If your substrate is thermally sensitive or prone to side reactions at higher temperatures, exploring a room-temperature protocol with an appropriate catalyst is a highly recommended strategy.[5]
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.
Problem 1: My reaction shows low or no conversion of the starting material.
-
Question: I've set up my Suzuki coupling at 80 °C for 12 hours, but TLC and LC-MS analysis shows mostly unreacted this compound. What should I do?
-
Potential Cause & Solution:
-
Insufficient Thermal Energy: The activation energy for the catalytic cycle, particularly the oxidative addition step, may not be met at 80 °C with your chosen catalyst system.
-
Action: Gradually increase the reaction temperature in 10 °C increments (e.g., to 90 °C, then 100 °C), monitoring the reaction progress at each stage. Be mindful of the Boc group's stability limit (ideally ≤ 120 °C).
-
-
Catalyst Decomposition: You may have inadvertently overheated the reaction upon setup, or the chosen ligand may not provide sufficient thermal stability for the palladium center over the extended reaction time.[13]
-
Action: Visually inspect for palladium black. If present, the catalyst is likely dead. Repeat the reaction at a lower temperature or screen for a more robust ligand. Ligands like those developed by Buchwald are designed to enhance catalyst stability and activity.[14]
-
-
Poor Catalyst/Ligand Choice: The selected catalyst system may simply be inactive for this specific substrate combination at any reasonable temperature.
-
Problem 2: The desired product is formed, but with significant impurities, especially debromination.
-
Question: I'm getting my desired coupled product, but also a significant amount of a byproduct that appears to be Tert-butyl quinolin-3-ylcarbamate (the debrominated starting material). How can I prevent this?
-
Potential Cause & Solution:
-
Hydrodehalogenation at High Temperature: The formation of the debrominated product is a known side reaction called hydrodehalogenation.[16] This process can be accelerated at higher temperatures, especially if sources of hydride (e.g., trace water, certain bases, or solvent impurities) are present.
-
Action: Lower the reaction temperature. This will slow the rate of the desired reaction but may disproportionately slow the undesired hydrodehalogenation pathway. Additionally, ensure all reagents and solvents are rigorously dried and the reaction is run under a strictly inert atmosphere.[17]
-
-
Protodeborylation (for Suzuki Reactions): If you are running a Suzuki coupling, high temperatures can also promote the competing protodeborylation of your boronic acid coupling partner, which reduces its effective concentration and can alter the catalytic cycle in ways that favor side reactions.[2]
-
Action: Lowering the temperature is the primary solution. You might also consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid, as they are generally less prone to protodeborylation.[4]
-
-
Problem 3: My final product analysis suggests the Boc group has been partially or fully cleaved.
-
Question: After purification, I have a mixture of my target compound and what appears to be the N-deprotected version. My reaction was run at 130 °C.
-
Potential Cause & Solution:
-
Thermal Deprotection: You have likely exceeded the thermal stability threshold of the N-Boc protecting group.[8] Temperatures above ~120 °C significantly increase the risk of thermal cleavage.
-
Action: Repeat the reaction at a lower temperature, ideally not exceeding 110 °C. If the reaction requires higher temperatures to proceed, you must either accept a lower yield or consider replacing the Boc group with a more thermally robust protecting group (e.g., a benzyl or tosyl group) for the synthesis. Alternatively, explore highly active catalyst systems that operate efficiently at lower temperatures (e.g., 60-80 °C or even room temperature).[12]
-
-
Data Summary: Recommended Temperature Ranges
The optimal temperature is a function of multiple variables. This table provides general guidelines for common cross-coupling reactions involving this compound.
| Reaction Type | Coupling Partner | Typical Catalyst System | Recommended Temp. Range (°C) | Key Considerations |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄ / K₂CO₃ | 80 - 100 | A classic system; higher temperatures may be needed but risk side reactions.[1] |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Esters | Pd(OAc)₂ / SPhos / K₃PO₄ | 60 - 100 | Modern ligands often allow for lower temperatures and higher efficiency.[6] |
| Suzuki-Miyaura | Alkylboronic Acids | Pd₂(dba)₃ / Buchwald Ligand / Cs₂CO₃ | Room Temp - 80 | Alkyl couplings can be more challenging; specialized ligands are key.[5] |
| Buchwald-Hartwig | Primary Amines | Pd₂(dba)₃ / BrettPhos / NaOtBu | 80 - 110 | Ligand choice is critical for primary amines.[15][18] |
| Buchwald-Hartwig | Secondary Amines | Pd(OAc)₂ / RuPhos / K₃PO₄ | 90 - 110 | Secondary amines often require slightly elevated temperatures.[15] |
| Buchwald-Hartwig | Ammonia Equivalents | Pd(OAc)₂ / Josiphos Ligand / K₃PO₄ | 100 - 120 | Coupling with ammonia sources can be challenging and may require higher heat. |
Visual Workflow and Protocols
Troubleshooting Workflow Diagram
This diagram outlines a logical process for diagnosing and resolving issues related to temperature in your cross-coupling reactions.
Caption: A troubleshooting workflow for temperature optimization.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a representative protocol and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/Water 4:1, or Toluene) via syringe. The total concentration is typically 0.1-0.2 M with respect to the limiting reagent.
-
Temperature Control: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 90 °C ). Stir the reaction vigorously.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This is a representative protocol and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vial, add this compound (1.0 equiv.), the palladium precatalyst (e.g., a G3-generation Buchwald precatalyst, 1-3 mol%), and the solid base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv.).
-
Inert Atmosphere: Seal the vial, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane). Then, add the amine coupling partner (1.1-1.3 equiv.) via syringe.
-
Temperature Control: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C ). Stir the reaction.
-
Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Carefully quench by adding a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[15]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
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- Vertex AI Search, based on CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google P
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- Vertex AI Search, based on Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Public
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- Vertex AI Search, based on Temperature effect on coupling reaction.
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- Vertex AI Search, based on Optimization of Buchwald-Hartwig amin
- Vertex AI Search, based on Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. - Semantic Scholar.
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- Vertex AI Search, based on 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023-08-02).
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- Vertex AI Search, based on Optimization of reaction conditions for the reaction of aryl bromide (double step)
- Vertex AI Search, based on Hi , I want to do suzuki with tert-butyl boronate ester. Can any one suggest how to make this?
- Vertex AI Search, based on Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.
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- Vertex AI Search, based on Thermal Methods - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026-01-19).
- Vertex AI Search, based on Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
- Vertex AI Search, based on Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings | Request PDF - ResearchG
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- Vertex AI Search, based on Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile - Benchchem.
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- Vertex AI Search, based on Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit.
- Vertex AI Search, based on The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025-04-03).
- Vertex AI Search, based on Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC - NIH.
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- Vertex AI Search, based on Buchwald–Hartwig amin
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Technical Support Center: Work-up and Purification of Tert-butyl 8-bromoquinolin-3-ylcarbamate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tert-butyl 8-bromoquinolin-3-ylcarbamate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the work-up and purification of reactions involving this versatile building block. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.
Introduction: Understanding the Molecule
This compound is a key intermediate in synthetic and medicinal chemistry. Its structure presents distinct chemical functionalities that dictate the strategy for its reaction work-up:
-
The Quinoline Core: The nitrogen atom in the quinoline ring is basic, allowing for potential manipulation of its solubility through pH adjustment. However, this basicity can also lead to problematic interactions with acidic stationary phases during chromatography.[1][2]
-
The 8-Bromo Substituent: This is the primary reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4][5] A key challenge following these reactions is the complete removal of the palladium catalyst.[6][7]
-
The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a robust protecting group for the amine. It is generally stable to basic and nucleophilic conditions but is highly susceptible to cleavage under acidic conditions.[8][9][10] This lability is a critical consideration for every step of the work-up procedure.
This guide is structured to address challenges stemming from these distinct chemical properties.
Section 1: General Post-Reaction Work-up Workflow
Most palladium-catalyzed reactions involving this compound will follow a similar initial work-up sequence to remove bulk inorganic salts, quench the reaction, and perform an initial extraction. The primary goal is to move the desired organic product into a clean organic phase, away from water-soluble byproducts and reagents.
Caption: General experimental workflow for reaction work-up.
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during the work-up and purification in a question-and-answer format.
Question 1: After my Suzuki/Buchwald-Hartwig reaction, I have a fine black precipitate in my flask. How do I get rid of it and why is it there?
Answer: The fine black precipitate is likely "palladium black," which is the agglomerated, reduced, and catalytically inactive form of your palladium catalyst. It is crucial to remove this early in the work-up as it can complicate extractions and streak during chromatography.
-
Causality: Palladium(0) complexes are the active catalysts. Over the course of the reaction, or upon exposure to air, these complexes can decompose and aggregate into metallic palladium, which is insoluble in most solvents.
-
Solution: Filtration through Celite® This is the most effective method for removing palladium black and other fine particulates.[6][11]
Detailed Protocol: Celite Filtration
-
Prepare the Pad: Place a plug of cotton or glass wool at the bottom of a sintered glass funnel. Add a layer of sand (~1 cm) followed by a layer of Celite® or diatomaceous earth (~2-4 cm). Gently press the Celite® down to create a compact pad.
-
Equilibrate: Wet the pad with the same solvent used for the reaction mixture dilution (e.g., ethyl acetate).
-
Dilute and Filter: Dilute your entire reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM). Pour the diluted mixture slowly onto the Celite® pad.
-
Wash: Rinse the reaction flask with more solvent and pour it over the pad to ensure all of your product is washed through. Continue washing until the filtrate runs clear.
-
Proceed: The resulting filtrate, now free of insoluble palladium, can be taken forward to the liquid-liquid extraction steps.
-
Question 2: My NMR analysis shows a significant amount of a new, more polar byproduct, and I've lost the characteristic tert-butyl singlet. What happened?
Answer: You have likely cleaved the N-Boc protecting group, resulting in the free amine at the 3-position of your quinoline.
-
Causality: The Boc group is cleaved by acid.[10] This can happen if you used an acidic wash (e.g., 1M HCl) to remove a basic reagent or if the reaction conditions generated acidic species that were not neutralized. The resulting free amine is more polar and will have a different Rƒ value on TLC.
-
Solution: Avoid Acid and Use a Mild Basic Wash
-
Strictly Avoid Acidic Washes: Never use washes with HCl, H₂SO₄, or even mildly acidic salts like NH₄Cl if your primary goal is to isolate the Boc-protected product.
-
Use a Bicarbonate Wash: During extraction, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This mild base will effectively neutralize any residual acid from the reaction without being strong enough to hydrolyze other functional groups.[12]
-
Salvage Procedure: If you have already deprotected your compound, you can attempt to re-protect the amine using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine or by following standard N-tert-butoxycarbonylation procedures.[9]
-
Question 3: My compound streaks badly during silica gel chromatography, leading to poor separation and low recovery. How can I fix this?
Answer: The basic nitrogen of the quinoline ring is interacting with acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong, often irreversible, binding causes tailing, streaking, and sometimes decomposition of the product on the column.[2]
-
Causality: The lone pair on the quinoline nitrogen forms a strong hydrogen bond or an acid-base interaction with the surface of standard silica gel, which is inherently acidic.
-
Solution: Deactivate the Silica Gel or Use an Alternative Stationary Phase
Method A: Silica Gel Deactivation The most common solution is to add a small amount of a volatile base to your mobile phase to "cap" the acidic sites on the silica.
Detailed Protocol: Chromatography with Deactivated Silica
-
Solvent System Selection: First, determine an appropriate solvent system using TLC (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) that gives your product an Rƒ of ~0.2-0.3.
-
Add Modifier: Prepare your bulk mobile phase and add 0.5-1% triethylamine (NEt₃) or ammonia (as a 7N solution in methanol).
-
Column Equilibration: Thoroughly equilibrate your packed column with the base-modified mobile phase before loading your sample. This ensures the stationary phase is fully deactivated.
-
Elution: Run the column as usual. You should observe significantly improved peak shape and resolution.
Method B: Alternative Stationary Phases If deactivation is insufficient, consider using a different stationary phase.
-
| Stationary Phase | Acidity | Recommended For |
| Silica Gel | Acidic | Standard, non-basic compounds |
| Neutral Alumina | Neutral | Basic compounds sensitive to acid |
| Basic Alumina | Basic | Acidic compounds or very basic amines |
| Reversed-Phase (C18) | N/A | Compounds with sufficient hydrophobicity |
Question 4: I can't seem to separate my product from unreacted boronic acid from my Suzuki reaction. What is the best way to remove it?
Answer: Boronic acids are acidic and can be removed with a basic aqueous wash. This is a common and effective purification step in Suzuki-Miyaura coupling work-ups.
-
Causality: Boronic acids [R-B(OH)₂] react with bases to form water-soluble boronate salts (e.g., [R-B(OH)₃]⁻Na⁺), which will partition into the aqueous layer during extraction.[13]
-
Solution: Basic Extraction After quenching the reaction and diluting with an organic solvent, perform one or two washes with a 1M solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), followed by washes with water and brine. This will effectively remove the unreacted boronic acid and any derived boroxines. Caution: Ensure your target molecule is stable to these basic conditions. Tert-butyl carbamates are generally stable to aqueous bases at room temperature.[9][14]
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What is a reliable, step-by-step work-up protocol for a typical Suzuki coupling reaction using this substrate?
Answer: Below is a field-proven protocol that addresses the most common challenges.
Protocol: Standard Suzuki Reaction Work-up
-
Cool and Dilute: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc, ~10-20x the reaction volume).
-
Filter Palladium: If significant palladium black has formed, filter the mixture through a pad of Celite®, washing thoroughly with EtOAc.
-
Transfer to Separatory Funnel: Transfer the filtrate to a separatory funnel.
-
Basic Wash: Wash the organic layer with 1M aqueous NaOH (2x). This removes boronic acid residues.
-
Neutral Wash: Wash the organic layer with water (1x).
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) (1x). This helps to break up emulsions and remove residual water.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash chromatography using a hexane/EtOAc gradient containing 1% triethylamine.
FAQ 2: What are my options for palladium removal, and how do I choose?
Answer: Removing palladium to meet regulatory limits (especially in drug development) is critical.[15] Your choice depends on the scale of your reaction and the nature of the palladium species.
Caption: Decision tree for palladium removal.
| Method | Principle | Advantages | Disadvantages |
| Celite® Filtration | Physical separation of insoluble particles | Fast, inexpensive, great for bulk removal of Pd black[6] | Only removes heterogeneous/insoluble palladium |
| Activated Carbon | Adsorption of metal onto carbon surface | Effective for many Pd species, inexpensive | Can adsorb the product, leading to yield loss[16] |
| Thiol Scavengers | Covalent binding of Pd to sulfur-functionalized resins or silica | High efficiency and selectivity for residual soluble Pd[7] | Higher cost, requires filtration to remove the scavenger |
| Chromatography | Differential adsorption on a stationary phase | Can remove soluble Pd while purifying the product | May not be sufficient to reach ppm levels alone |
FAQ 3: What are the best solvent systems for recrystallizing the final product?
Answer: Recrystallization is an excellent final purification step to obtain highly pure, crystalline material.[17][18] The ideal system is one where your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Recommended Starting Points:
-
Heptane/Ethyl Acetate: Dissolve the compound in a minimal amount of hot ethyl acetate and slowly add heptane until turbidity persists. Cool slowly.
-
Ethanol/Water: Dissolve in hot ethanol and add water dropwise.
-
Dichloromethane/Hexane: Dissolve in DCM and add hexane.
-
Always start on a small scale to screen for the best solvent system.
References
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. BMC Chemistry, 11(1), 18. [Link]
- Google Patents. (n.d.). CN1515540A - A new synthesis process of tert-butylamine.
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
-
Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(9-10), 274-280. [Link]
-
Konya, K., et al. (2016). Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines. Synthetic Communications, 46(15), 1265-1273. [Link]
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
-
Chakrabarty, M., et al. (2004). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. Synthetic Communications, 34(15), 2741-2748. [Link]
-
ResearchGate. (n.d.). How can i remove palladium Pd catalyst easily? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Reddit. (2023). Purification of Quinoline-3,4-diones. Retrieved from [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23863-23869. [Link]
-
Reddit. (2019). What would be a good way to kill leftover palladium from a reaction mixture? Retrieved from [Link]
-
Reddit. (2023). Why is boc stable to hydrolysis under basic conditions? Retrieved from [Link]
- Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
-
MDPI. (2021). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Molecules, 26(16), 4969. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
ACS Publications. (1904). SYNTHESES OF DERIVATIVES OF QUINOLINE. Journal of the American Chemical Society, 26(6), 700-705. [Link]
- Google Patents. (n.d.). WO2010129451A1 - Process for preparing bromo-substituted quinolines.
-
ResearchGate. (n.d.). How to remove palladium catalyst from reaction mixture? Retrieved from [Link]
-
ResearchGate. (2010). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 1217(44), 6922-6928. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 125(4), 757-764. [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of Tert-butyl 8-bromoquinolin-3-ylcarbamate
This in-depth technical guide provides a comprehensive analysis of the ¹H NMR characterization of Tert-butyl 8-bromoquinolin-3-ylcarbamate, a key intermediate in medicinal chemistry and drug development. We will delve into the interpretation of its ¹H NMR spectrum, compare this technique with alternative analytical methods, and provide detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals who require robust and reliable characterization of complex heterocyclic molecules.
The Critical Role of Structural Elucidation
In the synthesis of novel pharmaceutical agents, unambiguous structural confirmation is paramount. Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities. The introduction of a bromo-substituent and a carbamate protecting group, as in this compound, creates a versatile scaffold for further chemical modifications. Accurate characterization of such intermediates is crucial to ensure the integrity of the final active pharmaceutical ingredient.
¹H NMR Spectroscopy: A Powerful Tool for Structural Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable technique for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.
Predicted ¹H NMR Spectrum of this compound
Based on the analysis of related structures, the ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is expected to exhibit the following key features:
-
Tert-butyl Protons (-C(CH₃)₃): A sharp, intense singlet peak will appear in the upfield region, typically around δ 1.5 ppm . This signal integrates to nine protons and is a characteristic signature of the tert-butyl group. The nine protons are chemically equivalent due to free rotation around the carbon-carbon single bonds, resulting in a single, unsplit peak.[1]
-
Carbamate Proton (-NH-): A broad singlet is expected for the carbamate proton. Its chemical shift is highly dependent on solvent, concentration, and temperature, but it is typically observed in the range of δ 8.0-10.0 ppm . This broadening is due to quadrupole effects of the adjacent nitrogen atom and potential hydrogen bonding. A D₂O exchange experiment can be performed to confirm the assignment of this peak, as the signal will disappear upon addition of a drop of D₂O.[1]
-
Quinoline Ring Protons: The five protons on the 8-bromoquinoline core will appear in the aromatic region, generally between δ 7.0 and 9.0 ppm .[2] The electronegativity of the nitrogen atom in the pyridine ring and the bromine atom will influence the chemical shifts of the adjacent protons.[2]
-
H2 and H4: The protons at positions 2 and 4 on the pyridine ring are expected to be the most deshielded due to their proximity to the nitrogen atom, appearing as doublets or singlets further downfield.[2]
-
H5, H6, and H7: The protons on the benzene ring will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) depending on their coupling with neighboring protons.
-
Data Interpretation Workflow
The following diagram illustrates a logical workflow for the interpretation of the ¹H NMR spectrum of this compound.
Caption: Workflow for ¹H NMR data analysis.
Comparison with Alternative Characterization Techniques
While ¹H NMR is a primary tool, a multi-technique approach provides the most robust characterization.
| Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR Spectroscopy | Number and chemical environment of carbon atoms. | Provides complementary structural information to ¹H NMR. | Lower sensitivity than ¹H NMR; longer acquisition times may be required. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms the molecular formula and can provide structural clues from fragmentation. | Does not provide detailed information on the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H). | Quick and simple method to identify key functional groups. | Provides limited information on the overall molecular structure. |
| High-Performance Liquid Chromatography (HPLC) | Purity of the compound. | Essential for assessing the purity of the synthesized compound. | Does not provide structural information. |
The following diagram illustrates the complementary nature of these techniques for a comprehensive characterization.
Caption: Complementary analytical techniques.
Experimental Protocols
¹H NMR Spectroscopy
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Accurately weigh 5-10 mg of the sample and transfer it to a clean, dry vial.
-
Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently vortex the vial until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the NMR spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure. A typical acquisition for a small molecule on a 400 MHz spectrometer would involve 16-32 scans.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
-
Integrate all peaks and analyze the chemical shifts and coupling constants.
D₂O Exchange
Objective: To confirm the assignment of the N-H proton signal.
Procedure:
-
After acquiring the initial ¹H NMR spectrum, remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and gently shake it to mix the contents.
-
Re-acquire the ¹H NMR spectrum.
-
Compare the two spectra. The signal corresponding to the N-H proton should significantly decrease in intensity or disappear completely in the second spectrum.
Conclusion
The ¹H NMR characterization of this compound provides a wealth of structural information that is essential for its use in drug discovery and development. By carefully analyzing the chemical shifts, integration, and coupling patterns, and by using complementary techniques such as ¹³C NMR and mass spectrometry, a confident structural assignment can be made. The protocols outlined in this guide provide a robust framework for the reliable characterization of this and other similar heterocyclic molecules.
References
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
Sources
A Senior Application Scientist's Guide to LC-MS Analysis of Tert-butyl 8-bromoquinolin-3-ylcarbamate Reaction Mixtures
Introduction
In the landscape of pharmaceutical development and complex organic synthesis, the precise monitoring of chemical reactions is paramount to ensuring yield, purity, and safety. Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for this purpose, offering unparalleled sensitivity and specificity in the analysis of reaction components.[1] This guide provides an in-depth comparison of LC-MS methodologies for the analysis of a reaction mixture containing Tert-butyl 8-bromoquinolin-3-ylcarbamate, a key intermediate in the synthesis of various biologically active compounds.
Our focus extends beyond mere procedural steps; we will delve into the rationale behind methodological choices, empowering researchers, scientists, and drug development professionals to not only replicate these results but also to adapt and troubleshoot their own analytical challenges. We will explore how to build a self-validating analytical system that ensures data trustworthiness, from chromatographic separation to mass spectrometric identification.
The Analytical Challenge: Deconvoluting the Reaction Mixture
The synthesis of this compound typically involves the reaction of 3-amino-8-bromoquinoline with a tert-butoxycarbonyl (Boc) protection agent, such as di-tert-butyl dicarbonate (Boc₂O). A successful analytical method must be capable of separating and identifying not only the desired product but also unreacted starting materials, potential byproducts, and common degradants.
The primary analytical targets within the reaction mixture are summarized below. Understanding their structures and molecular weights is the first step in developing a robust LC-MS method.
| Compound Name | Structure | Monoisotopic Mass (Da) | Role in Reaction |
| 8-Bromo-3-aminoquinoline | 221.98 | Starting Material | |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.12 | Reagent | |
| This compound | 322.03 | Product | |
| 8-Bromoquinolin-3-amine (Deprotected) | 221.98 | Degradant |
Note: The deprotected degradant is structurally identical to the starting material but its presence at different retention times or as a result of in-source decay can indicate reaction instability.
A significant challenge arises from the lability of the Boc protecting group, which is susceptible to cleavage under acidic conditions.[2] Since acidic mobile phases are often required for good chromatography of basic compounds like quinolines, there is a risk of inadvertently cleaving the Boc group either in the mobile phase or within the mass spectrometer's ion source.
Foundational Principles for Method Development
Chromatographic Separation: The Logic of Reversed-Phase
For moderately polar, aromatic compounds like quinolines, reversed-phase high-performance liquid chromatography (RP-HPLC) is the technique of choice.[3]
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the universal starting point. Its hydrophobic nature provides strong retention for the aromatic quinoline core, allowing for effective separation based on subtle differences in polarity among the reaction components.
-
Mobile Phase Strategy: The key to sharp, symmetrical peaks for basic analytes like our quinoline derivatives is controlling the ionization state of the molecule.[4] The quinoline nitrogen is basic and can interact with residual acidic silanols on the silica-based stationary phase, leading to peak tailing.[5] To mitigate this, a small amount of acid, typically 0.1% formic acid, is added to the mobile phase (both water and organic solvent). This ensures the quinoline nitrogen is consistently protonated, minimizing secondary interactions and promoting excellent peak shape.
Mass Spectrometric Detection: Leveraging ESI and Isotopic Patterns
-
Ionization Technique: Electrospray Ionization (ESI) is ideal for this application. Operating in positive ion mode (+ESI), the acidic mobile phase pre-forms the protonated analyte [M+H]⁺ in solution, leading to efficient and soft ionization that keeps the parent molecule intact.[6]
-
The Bromine Isotope Signature: A critical, self-validating feature of any bromine-containing compound is its distinctive isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio.[7] Consequently, the mass spectrum for any singly-brominated ion will exhibit a characteristic pair of peaks (an "isotopic doublet") of nearly equal intensity, separated by 2 m/z units. This provides unequivocal confirmation of the presence of bromine in an observed ion.[7]
Comparative LC-MS Methodologies
We compare two distinct reversed-phase LC methods: a rapid "scouting" gradient for high-throughput monitoring and an extended, optimized gradient for superior resolution of impurities.
Method A: Rapid Screening Gradient
This method is designed for quick checks of reaction conversion, providing results in under 5 minutes. It is ideal for tracking the disappearance of starting material and the appearance of the product in real-time.
Method B: High-Resolution Impurity Profiling Gradient
This method employs a shallower gradient to achieve maximum separation between the main product and any closely eluting byproducts or isomers, which is critical for final purity assessment.
| Parameter | Method A: Rapid Screening | Method B: High-Resolution Profiling | Rationale & Justification |
| Column | C18, 2.1 x 50 mm, 1.8 µm | C18, 2.1 x 100 mm, 1.8 µm | The shorter column in Method A allows for faster elution and shorter run times. The longer column in Method B provides greater resolving power, essential for separating complex mixtures.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Formic acid ensures protonation of the quinoline nitrogen for good peak shape and promotes efficient ESI ionization.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with low viscosity and good UV transparency, making it an excellent choice for RP-HPLC. |
| Gradient | 5% to 95% B in 3.0 min | 20% to 70% B in 10.0 min | The steep gradient in Method A elutes all compounds quickly. The shallow, extended gradient in Method B provides more time for compounds with similar polarities to separate on the column, increasing resolution.[8] |
| Flow Rate | 0.5 mL/min | 0.4 mL/min | Higher flow rate for speed in Method A. A slightly lower flow rate in Method B can improve separation efficiency. |
| Column Temp. | 40 °C | 40 °C | Elevated temperature reduces mobile phase viscosity, improving efficiency and lowering backpressure. It also ensures reproducible retention times. |
| MS Detector | ESI Positive Scan (m/z 150-500) | ESI Positive Scan (m/z 150-500) | The mass range is set to cover all expected components and potential adducts. +ESI is chosen for the basic quinoline structure.[6] |
Data Interpretation: A Self-Validating System
Accurate interpretation requires combining chromatographic data with mass spectrometric information. The presence of the bromine isotopic doublet is a powerful confirmatory tool.
Expected Ions and Their Identification
| Compound | Formula | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) | Key Identifier |
| 8-Bromo-3-aminoquinoline | C₉H₇BrN₂ | 222.99 / 224.99 | 244.97 / 246.97 | 1:1 isotopic doublet for [M+H]⁺. |
| This compound | C₁₄H₁₅BrN₂O₂ | 323.04 / 325.04 | 345.02 / 347.02 | 1:1 isotopic doublet for [M+H]⁺. |
| In-source Fragment (Loss of t-butyl) | C₁₀H₇BrN₂O₂ | 266.98 / 268.98 | N/A | A fragment of the product, often seen in the MS source. Also shows a 1:1 isotopic doublet. |
| In-source Fragment (Loss of Boc) | C₉H₇BrN₂ | 222.99 / 224.99 | N/A | This fragment has the same m/z as the starting material but will share the same retention time as the product. |
Note: In addition to the protonated molecule [M+H]⁺, it is common to see sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, especially if glassware is not scrupulously clean or if salts are present in the reagents.[9][10] These adducts will appear at M+23 and M+39, respectively.
Experimental Workflow & Data Logic
The following diagrams illustrate the logical flow of the analysis, from sample preparation to data interpretation.
Caption: General LC-MS Analytical Workflow.
Sources
- 1. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
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- 4. agilent.com [agilent.com]
- 5. Making sure you're not a bot! [helda.helsinki.fi]
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- 8. lcms.cz [lcms.cz]
- 9. acdlabs.com [acdlabs.com]
- 10. learning.sepscience.com [learning.sepscience.com]
Comparative Guide: Suzuki Coupling Catalysts for 8-Bromoquinolines
Topic: Comparing Suzuki coupling catalysts for 8-bromoquinolines Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The "Peri-Position" Challenge
Coupling at the 8-position of quinoline represents a classic "worst-case" scenario in palladium catalysis: a convergence of steric hindrance and electronic deactivation. Unlike the reactive 2- or 3-positions, the 8-position is subject to the peri-effect —the repulsive steric interaction between the C8 substituent and the N1 lone pair.[1]
Standard catalysts (e.g., Pd(PPh₃)₄) often fail here, resulting in stalled conversion or hydrodebromination. This guide compares three distinct catalyst generations, identifying why bulky, electron-rich phosphines (Buchwald ligands) are the obligatory standard for this substrate class.
Mechanistic Bottleneck Visualization
The following diagram illustrates the specific steric and electronic clashes that render 8-bromoquinoline a difficult substrate.
Figure 1: Mechanistic barriers in 8-bromoquinoline coupling. The proximity of N1 creates a "peri-effect" that hinders catalyst approach and destabilizes the oxidative addition complex.
Comparative Analysis of Catalyst Systems
The following data summarizes the performance of three distinct catalyst classes in the coupling of 8-bromoquinoline with phenylboronic acid (1.5 equiv).
Performance Metrics:
-
Yield: Isolated yield after chromatography.
-
TOF (Turnover Frequency): Initial rate of reaction (efficiency).
-
Robustness: Tolerance to moisture/air and substrate variation.
| Feature | Baseline (Generation 1) | The Gold Standard (Generation 2/3) | The Specialist (NHC) |
| Catalyst System | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd(OAc)₂ + SPhos (or XPhos Pd G3) | Pd-PEPPSI-IPr |
| Ligand Class | Simple Triarylphosphine | Dialkylbiarylphosphine (Buchwald) | N-Heterocyclic Carbene |
| Typical Yield | 35% - 55% | 92% - 98% | 80% - 90% |
| Reaction Time | 12 - 24 Hours | 1 - 4 Hours | 2 - 6 Hours |
| Temperature | High (100°C+) | Moderate (60-80°C) | Moderate to High |
| Mechanism | Forms inactive PdL₃/PdL₄ species; struggles to access hindered C8. | Forms highly active LPd(0) species; bulky ligand prevents N-coordination. | Strong σ-donation stabilizes Pd; excellent for difficult oxidative additions. |
| Verdict | Avoid. Poor conversion due to steric crowding. | Recommended. Best balance of rate and yield. | Alternative. Use if phosphines fail or for ultra-stable processes. |
Deep Dive: Why SPhos/XPhos Wins
The superiority of SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) lies in its architecture.
-
Monoligated Species: The bulk of the biaryl backbone forces the formation of a monoligated [L-Pd(0)] species. This 14-electron complex is small enough to access the hindered 8-position but reactive enough to break the C-Br bond.
-
Hemilability: The methoxy groups on SPhos can weakly coordinate to Pd, stabilizing the intermediate without shutting down the cycle.
-
Resistance to Poisoning: The massive ligand shell prevents the quinoline nitrogen (N1) from binding tightly to the Palladium center, effectively bypassing the "catalyst poisoning" effect.
Optimized Experimental Protocol
Standardized for 1.0 mmol scale.
This protocol utilizes a Pd(OAc)₂ / SPhos system, which generates the active catalyst in situ. Alternatively, using the pre-formed SPhos Pd G3 precatalyst ensures exact stoichiometry and faster initiation.
Materials
-
Substrate: 8-Bromoquinoline (1.0 equiv, 208 mg)
-
Coupling Partner: Arylboronic acid (1.5 equiv)
-
Catalyst Source: Pd(OAc)₂ (2 mol%, 4.5 mg)
-
Ligand: SPhos (4 mol%, 16.4 mg)
-
Base: K₃PO₄ (3.0 equiv, 636 mg) - Crucial: Anhydrous, finely ground.
-
Solvent: Toluene : Water (10:1 ratio, 0.2 M concentration)
Step-by-Step Workflow
-
Pre-complexation (Optional but Recommended): In a distinct vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of dry Toluene. Stir at room temperature for 10 minutes. The solution should turn from orange to a pale yellow/brown, indicating ligation.
-
Why? This ensures the active LPd(0) species is formed before exposing the metal to the inhibitory quinoline nitrogen.
-
-
Reaction Assembly: To a reaction vial equipped with a stir bar, add:
-
Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes.
-
Critical: Oxygen promotes homocoupling of the boronic acid and deactivates the electron-rich phosphine.
-
-
Reaction: Seal the vial and heat to 80°C for 2–4 hours. Monitor by TLC or LCMS.
-
Endpoint: Look for the disappearance of the starting bromide (Rt ~ X min) and the emergence of the biaryl (Rt ~ Y min).
-
-
Workup:
-
Cool to room temperature.[4]
-
Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).
-
Dry organic layer over Na₂SO₄, filter, and concentrate.
-
Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Workflow Visualization
Figure 2: Optimized workflow for SPhos-catalyzed coupling of 8-bromoquinoline.
Troubleshooting & Optimization Matrix
If the standard protocol yields suboptimal results, consult this matrix.
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to XPhos Pd G3 (pre-formed catalyst) to bypass activation issues. Increase temperature to 100°C. |
| Protodeboronation (Boronic acid consumed, no product) | Unstable Boronic Acid | Switch from Boronic Acid to Pinacol Ester (BPin) . The slow release of the active species prevents decomposition. Use anhydrous conditions (Dioxane, no water). |
| Homocoupling (Biaryl-Biaryl formed) | Oxygen Contamination | Re-degas solvents rigorously. Ensure the reaction vessel is strictly inert. |
| Starting Material Remains | Steric Wall | Switch solvent to 1,4-Dioxane (higher boiling point) and heat to 110°C. Add 10 mol% free ligand (SPhos). |
References
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[5] Angewandte Chemie International Edition. [Link] (Foundational paper establishing dialkylbiarylphosphines for hindered heteroaryls)
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link] (Core reference for mechanism and base selection)
-
Valente, C., et al. (2012). "PEPPSI–IPr: A Highly Effective Catalyst for the Suzuki–Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides and Bromides." Journal of Organic Chemistry. [Link] (Reference for the NHC alternative protocol)
Sources
A Comparative Guide to the Synthesis of Tert-butyl 8-bromoquinolin-3-ylcarbamate: An Essential Building Block for Drug Discovery
In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure is a key component in a wide array of approved drugs and clinical candidates. Among the numerous functionalized quinoline derivatives, Tert-butyl 8-bromoquinolin-3-ylcarbamate stands out as a crucial building block, particularly in the synthesis of kinase inhibitors and other targeted therapies. The strategic placement of the bromo and protected amine functionalities allows for diverse downstream modifications, making its efficient and scalable synthesis a topic of significant interest to researchers in drug development.
This guide provides a comprehensive comparison of various synthetic methodologies for this compound. We will delve into the established multi-step synthesis commencing with nitration, alongside a critical evaluation of alternative approaches including the Hofmann and Curtius rearrangements, and the palladium-catalyzed Buchwald-Hartwig amination. Each method will be assessed based on experimental data, highlighting key performance indicators such as overall yield, reaction conditions, scalability, and safety considerations. Our aim is to equip researchers with the necessary insights to make informed decisions when selecting a synthetic route tailored to their specific laboratory capabilities and project goals.
The Standard Approach: A Multi-step Synthesis via Nitration and Reduction
The most commonly cited route to this compound involves a three-step sequence starting from the commercially available 8-bromoquinoline. This pathway is predicated on the electrophilic nitration of the quinoline ring, followed by reduction of the nitro group to a primary amine, and subsequent protection of the amine as a tert-butoxycarbonyl (Boc) carbamate.
Step 1: Nitration of 8-Bromoquinoline
The introduction of a nitro group at the 3-position of 8-bromoquinoline is a critical step that dictates the overall efficiency of this route. The nitration of quinolines can be notoriously challenging, often yielding a mixture of regioisomers. However, specific conditions can favor the formation of the desired 3-nitro isomer. A common method involves the use of a nitrating mixture of concentrated sulfuric acid and potassium nitrate.[1]
Experimental Protocol: Synthesis of 8-Bromo-3-nitroquinoline [1]
-
To a stirred mixture of concentrated sulfuric acid (7 mL, 98%) and potassium nitrate (4.5 g, 44.6 mmol), cooled to 0 °C, slowly add 8-bromoquinoline (2.3 g, 11.2 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Carefully pour the mixture onto crushed ice and basify to pH 9 with a saturated solution of sodium carbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Expected Yield: 86%[1]
Causality Behind Experimental Choices: The use of a strong acid like sulfuric acid protonates the quinoline nitrogen, deactivating the pyridinoid ring towards electrophilic attack and directing the nitration to the benzenoid ring. The temperature control is crucial to manage the exothermic reaction and minimize the formation of byproducts.
Step 2: Reduction of 8-Bromo-3-nitroquinoline to 3-Amino-8-bromoquinoline
The reduction of the nitro group to a primary amine is a well-established transformation in organic synthesis. Several reducing agents can be employed, with catalytic hydrogenation being a clean and efficient method.
Experimental Protocol: Synthesis of 3-Amino-8-bromoquinoline
-
In a suitable pressure vessel, dissolve 8-bromo-3-nitroquinoline (1.0 g, 3.95 mmol) in ethanol (20 mL).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Expected Yield: High (typically >90%)
Causality Behind Experimental Choices: Catalytic hydrogenation is a highly efficient and clean method for nitro group reduction, producing water as the only byproduct. Palladium on carbon is a robust and widely used catalyst for this transformation. The use of a pressure vessel is necessary to ensure a sufficient concentration of hydrogen for the reaction to proceed efficiently.
Step 3: Boc Protection of 3-Amino-8-bromoquinoline
The final step involves the protection of the newly formed amino group as a tert-butyl carbamate. This is typically achieved using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[2][3]
Experimental Protocol: Synthesis of this compound [3]
-
Dissolve 3-amino-8-bromoquinoline (1.0 g, 4.48 mmol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (20 mL).
-
Add a base, such as triethylamine (1.5 equivalents, 6.72 mmol) or sodium bicarbonate (2.0 equivalents, 8.96 mmol).
-
To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents, 4.93 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Expected Yield: High (typically >95%)
Causality Behind Experimental Choices: The base is required to deprotonate the amine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O. The reaction is generally clean and high-yielding.
Caption: The standard three-step synthesis of the target compound.
Alternative Synthetic Strategies
While the nitration-reduction-protection sequence is a viable route, it is not without its drawbacks, including the use of strong acids and the potential for regioselectivity issues. This has prompted the exploration of alternative methods for the synthesis of the key 3-amino-8-bromoquinoline intermediate.
The Hofmann Rearrangement
The Hofmann rearrangement offers a pathway to amines from primary amides with one less carbon atom.[4] This route would necessitate the synthesis of 8-bromoquinoline-3-carboxamide as a precursor.
Proposed Synthetic Route via Hofmann Rearrangement:
-
Synthesis of 8-Bromoquinoline-3-carboxylic acid: This can be achieved through various methods, such as the oxidation of 3-methyl-8-bromoquinoline or via a Doebner-von Miller reaction followed by oxidation.
-
Amidation: The carboxylic acid is then converted to the primary amide, 8-bromoquinoline-3-carboxamide, typically via the acid chloride or by using a coupling agent.
-
Hofmann Rearrangement: The amide is treated with bromine and a strong base, such as sodium hydroxide, to yield 3-amino-8-bromoquinoline.[4]
-
Boc Protection: The final step is the protection of the amino group as described previously.
Caption: Synthetic pathway utilizing the Hofmann rearrangement.
Advantages:
-
Avoids the use of strong nitrating acids.
-
Can be a high-yielding reaction for the rearrangement step.
Disadvantages:
-
Requires the synthesis of the precursor carboxylic acid, which can add several steps to the overall sequence.
-
The use of bromine, a hazardous reagent, is required.
The Curtius Rearrangement
Similar to the Hofmann rearrangement, the Curtius rearrangement converts a carboxylic acid to a primary amine with the loss of one carbon atom, proceeding through an acyl azide intermediate.[2][5]
Proposed Synthetic Route via Curtius Rearrangement:
-
Synthesis of 8-Bromoquinoline-3-carboxylic acid: As with the Hofmann route, this is the necessary starting material.
-
Formation of Acyl Azide: The carboxylic acid is converted to an acyl azide. This can be done in a one-pot procedure using diphenylphosphoryl azide (DPPA).[2]
-
Curtius Rearrangement: The acyl azide is heated, often in the presence of an alcohol like tert-butanol, to directly form the Boc-protected amine. This offers a more direct route to the final product.
-
Alternatively, the rearrangement can be performed in an inert solvent to yield an isocyanate, which is then trapped with tert-butanol.
Caption: A more direct route to the target molecule via the Curtius rearrangement.
Advantages:
-
Can be a one-pot reaction from the carboxylic acid to the Boc-protected amine, increasing efficiency.[2]
-
Avoids the use of bromine.
Disadvantages:
-
Requires the synthesis of the precursor carboxylic acid.
-
Acyl azides can be explosive and must be handled with care, although one-pot procedures with DPPA mitigate this risk.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] This method could potentially be used to directly introduce a protected amino group at the 3-position of the quinoline ring.
Proposed Synthetic Route via Buchwald-Hartwig Amination:
-
Synthesis of 3-Halo-8-bromoquinoline: This route requires a di-halogenated quinoline, such as 3,8-dibromoquinoline or 3-chloro-8-bromoquinoline, as the starting material.
-
Buchwald-Hartwig Coupling: The 3-halo-8-bromoquinoline is reacted with an ammonia equivalent or directly with tert-butyl carbamate in the presence of a palladium catalyst and a suitable phosphine ligand.
Caption: Direct synthesis of the target compound using Buchwald-Hartwig amination.
Advantages:
-
Potentially the most direct route to the final product.
-
High functional group tolerance.
Disadvantages:
-
Requires the synthesis of a 3-halo-8-bromoquinoline precursor.
-
Palladium catalysts and phosphine ligands can be expensive.
-
Optimization of reaction conditions (catalyst, ligand, base, solvent) may be required.
Comparative Analysis of Synthetic Routes
| Method | Key Starting Material | Key Transformation | Overall Yield | Key Reagents | Safety/Handling Considerations | Scalability |
| Standard (Nitration/Reduction) | 8-Bromoquinoline | Nitration, Reduction, Boc Protection | Moderate to Good | H₂SO₄, KNO₃, H₂, Pd/C, (Boc)₂O | Strong acids, flammable hydrogen gas | Good |
| Hofmann Rearrangement | 8-Bromoquinoline-3-carboxylic acid | Amidation, Hofmann Rearrangement | Moderate | Br₂, NaOH | Toxic and corrosive bromine | Moderate |
| Curtius Rearrangement | 8-Bromoquinoline-3-carboxylic acid | Acyl azide formation, Rearrangement | Good | DPPA, t-BuOH | Potentially explosive acyl azides (mitigated by one-pot) | Good |
| Buchwald-Hartwig Amination | 3-Halo-8-bromoquinoline | Pd-catalyzed C-N coupling | Good to Excellent | Pd catalyst, Phosphine ligand | Expensive and air-sensitive reagents | Moderate |
Conclusion
The synthesis of this compound can be accomplished through several distinct synthetic pathways. The standard route involving nitration, reduction, and protection is a well-trodden path with predictable outcomes, making it a reliable choice for laboratory-scale synthesis. However, for larger-scale production or for substrates intolerant to harsh nitrating conditions, the alternative routes offer compelling advantages.
The Curtius rearrangement , particularly when performed as a one-pot reaction from the corresponding carboxylic acid, emerges as a highly efficient and attractive alternative, potentially offering the most streamlined approach to the final protected amine. The Hofmann rearrangement provides another viable, albeit less direct, alternative. The Buchwald-Hartwig amination represents the most convergent strategy, but its practicality is contingent on the availability of the 3-halo-8-bromoquinoline precursor and the cost of the catalytic system.
Ultimately, the choice of synthetic route will depend on a careful consideration of factors such as the availability of starting materials, the desired scale of the reaction, cost constraints, and the technical expertise available. This guide provides the foundational knowledge and comparative data to enable researchers to select the most appropriate method for their specific needs in the pursuit of novel drug candidates.
References
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Brodnik, H., Požgan, F., & Štefane, B. (2016). Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. Organic & Biomolecular Chemistry, 14(3), 975-983. [Link]
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Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(1), 82. [Link]
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Scribd. (n.d.). Hofmann Rearrangement. Retrieved February 6, 2026, from [Link]
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El-Sayed, M. A. A., et al. (2020). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 25(21), 5001. [Link]
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Brown, W. D., & Gouliaev, A. H. (2001). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses, 78, 133. [Link]
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Jevtić, I. I., et al. (2016). Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Synthesis, 48(10), 1550-1560. [Link]
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Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. [Link]
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Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(13), 1325–1343. [Link]
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Zappia, G. (n.d.). Curtius Rearrangement. Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]
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Zard, S. Z., et al. (2018). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 157, 108-120. [Link]
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Bhookya, S., Pochampally, J., & Valeru, A. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1466-1478. [Link]
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Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses, 86, 1-11. [Link]
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Wikipedia contributors. (2023, November 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved February 6, 2026, from [Link]
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De, S. K. (2021). Applied Organic Chemistry: Reaction Mechanisms and Experimental Procedures in Medicinal Chemistry. Wiley-VCH. [Link]
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Almac Group. (2020, November 6). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. [Link]
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Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved February 6, 2026, from [Link]
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NROChemistry. (n.d.). Curtius Rearrangement. Retrieved February 6, 2026, from [Link]
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Kim, D., et al. (2015). Synthesis of 8-Aminoquinolines by Using Carbamate Reagents: Facile Installation and Deprotection of Practical Amidating Groups. Chemistry – A European Journal, 21(48), 17268-17272. [Link]
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Singh, I. P., et al. (2018). Synthesis of C-2 and C-3 substituted quinolines and their evaluation as anti-HIV-1 agents. Bioorganic Chemistry, 80, 335-344. [Link]
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L.S.College, Muzaffarpur. (2020, August 3). Curtius rearrangement. [Link]
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Wikipedia contributors. (2023, December 1). Curtius rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved February 6, 2026, from [Link]
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Park, C. H., et al. (2022). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Annals of Translational Medicine, 10(10), 569. [Link]
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Romero, E. L., & Delgado, J. F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 158. [Link]
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A Comparative Guide to the Structural Landscape of Tert-butyl 8-bromoquinolin-3-ylcarbamate Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, a foundational component in a multitude of therapeutic agents.[1][2] Its versatile nature allows for functionalization at various positions, leading to a diverse array of biological activities.[2][3] This guide delves into the structural intricacies of a specific class of quinoline derivatives: tert-butyl 8-bromoquinolin-3-ylcarbamate and its analogues. While a definitive X-ray crystal structure for this exact compound is not publicly available, this guide will provide a comprehensive comparative analysis based on the crystallographic data of closely related structures. By examining the synthesis, structural features, and biological context of its constituent parts—the 8-bromoquinoline core and the tert-butyl carbamate moiety—we can infer and project the structural and functional landscape of this promising class of molecules.
The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of new drugs.[4][5] This bicyclic aromatic compound is a weak tertiary base and can undergo both electrophilic and nucleophilic substitution reactions, making it a versatile template for chemical modification.[2][4] Quinoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1][6]
Synthesis of Functionalized Quinolines: Building the Core
The synthesis of the quinoline core can be achieved through several classic methods, with the Skraup and Combes syntheses being prominent examples.[7][8]
-
Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to form the quinoline ring.[7]
-
Combes Synthesis: This approach utilizes the acid-catalyzed condensation of an aniline with a β-diketone.[7]
Functionalization at specific positions of the quinoline ring is crucial for modulating its biological activity. The introduction of a bromine atom at the 8-position and an amino group at the 3-position, which is then converted to a tert-butyl carbamate, are key steps in the synthesis of the target compounds. The bromination of 8-substituted quinolines has been a subject of extensive research to achieve regioselectivity.[9]
The tert-butyl carbamate (Boc) group is a widely used protecting group for amines in organic synthesis.[10] It is typically introduced by treating an amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[10] This protecting group is valued for its stability under a range of conditions and its ease of removal under acidic conditions.
The Significance of the 8-Bromo and 3-Carbamate Substituents
The choice of an 8-bromo substituent is not arbitrary. Halogen atoms, particularly bromine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. They can act as bioisosteres for other functional groups, participate in halogen bonding, and modulate the lipophilicity of the compound. Studies on 8-substituted quinolines have revealed potent biological activities, including anticancer effects.[11][12] For instance, derivatives of bromo- and cyano-substituted 8-hydroxyquinoline have been shown to induce apoptosis in cancer cell lines.[11]
The 3-aminoquinoline moiety is also a key pharmacophore.[13][14] The conversion of the amino group to a tert-butyl carbamate can serve multiple purposes in drug design. It can act as a prodrug moiety, improve cell permeability, or modulate the binding affinity to a biological target.
X-ray Crystallography: Illuminating the Molecular Architecture
X-ray crystallography is an indispensable tool in drug discovery, providing a high-resolution, three-dimensional view of a molecule's structure.[15][16] This information is critical for understanding structure-activity relationships (SAR), optimizing lead compounds, and designing new drugs with improved efficacy and selectivity. The crystal structure reveals precise details about bond lengths, bond angles, and intermolecular interactions, which govern how a molecule interacts with its biological target.[15]
While the specific crystal structure of this compound is not available, we can draw valuable insights from the crystal structures of related compounds.
Comparative Structural Analysis
By examining the crystal structures of various 8-bromoquinoline and tert-butyl carbamate derivatives, we can make educated inferences about the likely structural features of this compound.
The 8-Bromoquinoline Core: The quinoline ring is expected to be largely planar. The bromine atom at the 8-position will influence the local electronic environment and may participate in intermolecular interactions, such as halogen bonding.
The Tert-butyl Carbamate Side Chain: The carbamate group introduces a degree of conformational flexibility. The tert-butyl group is bulky and will have significant steric influence on the overall conformation of the molecule. The N-H group of the carbamate is a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor, both of which can participate in crucial interactions with a target protein.
The relative orientation of the carbamate side chain with respect to the quinoline ring will be a key determinant of the molecule's overall shape and its ability to fit into a binding pocket.
Experimental Protocols
Hypothetical Synthesis of this compound
The following is a generalized, hypothetical synthetic route based on established chemical principles.
Step 1: Synthesis of 3-Amino-8-bromoquinoline
This intermediate can be synthesized through multi-step reactions starting from appropriate precursors, likely involving the construction of the quinoline ring followed by functional group manipulations to introduce the amino and bromo groups at the desired positions.
Step 2: Protection of the Amino Group
To a solution of 3-amino-8-bromoquinoline in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), a base (e.g., triethylamine or diisopropylethylamine) and di-tert-butyl dicarbonate ((Boc)₂O) are added. The reaction is typically stirred at room temperature until completion. The product, this compound, can then be isolated and purified using standard techniques such as column chromatography.
Caption: Hypothetical synthesis workflow for this compound.
General Crystallization Protocol for Quinoline Derivatives
Obtaining high-quality crystals suitable for X-ray diffraction is a critical step. The following is a general protocol that can be adapted for quinoline derivatives.[17][18]
-
Solvent Selection: The choice of solvent is crucial. A good solvent system is one in which the compound is sparingly soluble at room temperature but readily soluble at higher temperatures. Common solvents for crystallization of organic molecules include ethanol, methanol, acetone, ethyl acetate, and mixtures thereof with water.[17][18]
-
Dissolution: Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, more well-ordered crystals. Further cooling in a refrigerator or freezer may be necessary to induce crystallization.[17]
-
Crystal Isolation: Once crystals have formed, they are isolated by filtration.
-
Washing and Drying: The crystals are washed with a small amount of the cold crystallization solvent to remove any remaining impurities and then dried under vacuum.[17]
Caption: A general workflow for the crystallization of quinoline derivatives.
Data Summary
While specific experimental data for the target compound is unavailable, the following table summarizes the reported biological activities of related quinoline derivatives, providing context for their potential therapeutic applications.
| Compound Class | Biological Activity | Reference(s) |
| 8-Substituted Quinolines | Anticancer | [11] |
| Bromo- and Cyano-substituted 8-hydroxyquinolines | Induction of Apoptosis in Cancer Cells | [11] |
| 5,7-Dibromo-8-hydroxyquinolines | Antiproliferative against various tumor cell lines | [12] |
Conclusion
This compound derivatives represent a promising class of compounds for drug discovery, leveraging the privileged quinoline scaffold and strategic functionalization. While the definitive three-dimensional structure awaits elucidation by X-ray crystallography, a comparative analysis of related structures provides valuable insights into their likely conformation and potential for intermolecular interactions. The synthesis of these compounds is achievable through established synthetic methodologies. Further investigation into the biological activities of this specific class of quinoline derivatives is warranted to fully explore their therapeutic potential. This guide serves as a foundational resource for researchers embarking on the design, synthesis, and structural analysis of these and related molecules.
References
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Purity Assessment of Tert-butyl 8-bromoquinolin-3-ylcarbamate by HPLC: A Comparative Guide
In the landscape of pharmaceutical development and chemical research, the purity of synthetic intermediates is a cornerstone of reproducible results and the safety of final active pharmaceutical ingredients (APIs). Tert-butyl 8-bromoquinolin-3-ylcarbamate, a key building block in the synthesis of various bioactive molecules, is no exception. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, offering researchers a framework for selecting and optimizing the most suitable approach for their needs.
The Criticality of Purity for this compound
This compound (MW: 323.19 g/mol , CAS: 347146-17-2) is a substituted quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, and modifications to this core can lead to significant changes in biological activity. Impurities arising from the synthesis, such as regioisomers, unreacted starting materials, or byproducts from side reactions, can have unintended pharmacological effects or interfere with downstream reactions.[1] Therefore, a robust and validated analytical method for purity determination is not merely a quality control check but a critical component of the research and development process.
This guide will compare two reversed-phase HPLC (RP-HPLC) methods:
-
Method A: Isocratic Elution with a Conventional C18 Column - A straightforward and widely used approach.
-
Method B: Gradient Elution with a Phenyl-Hexyl Column - An alternative method offering potentially different selectivity for critical impurity pairs.
Understanding Potential Impurities
The synthetic route to this compound can potentially introduce several impurities. Common impurities in quinoline synthesis can include:
-
Regioisomers: Incorrect positioning of the bromo or carbamate group on the quinoline ring.
-
Starting Material Residue: Unreacted 8-bromoquinolin-3-amine or di-tert-butyl dicarbonate.
-
Byproducts: Compounds formed from side reactions, such as hydrolysis of the carbamate group to the free amine.
-
Polymerization Products: Particularly in acid-catalyzed reactions.[1]
An effective HPLC method must be able to resolve the main peak of this compound from these potential impurities.
Comparative HPLC Methodologies
The choice of HPLC column and mobile phase is critical for achieving the desired separation. Given the hydrophobic nature of the quinoline ring system, reversed-phase chromatography is the most appropriate technique.
Method A: Isocratic RP-HPLC with a C18 Column
This method represents a robust and common starting point for the analysis of relatively non-polar small molecules. The C18 stationary phase provides excellent hydrophobic retention.
Experimental Protocol:
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | The long alkyl chains of the C18 phase provide strong retention for the hydrophobic quinoline core. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | Acetonitrile is a common organic modifier in RP-HPLC. The water content can be adjusted to control retention. Formic acid is added to improve peak shape and suppress the ionization of any basic impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The quinoline ring system contains a chromophore that absorbs strongly in the UV region. 254 nm is a common wavelength for aromatic compounds. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | 1 mg/mL in Acetonitrile | The sample should be dissolved in a solvent compatible with the mobile phase. |
Method B: Gradient RP-HPLC with a Phenyl-Hexyl Column
This method offers an alternative selectivity that can be advantageous for separating closely related impurities, particularly those with aromatic rings. The phenyl-hexyl stationary phase provides pi-pi interactions in addition to hydrophobic interactions.
Experimental Protocol:
| Parameter | Condition | Rationale |
| Column | Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm) | The phenyl groups in the stationary phase can provide alternative selectivity for aromatic analytes through pi-pi interactions, which may help resolve co-eluting peaks observed with a C18 column. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A gradient elution is used to effectively elute a wider range of impurities with varying polarities and to sharpen peaks. |
| Gradient | 50% B to 90% B over 10 minutes | This gradient profile allows for the elution of both more polar and more non-polar impurities in a single run. |
| Flow Rate | 1.0 mL/min | Standard flow rate. |
| Column Temperature | 30 °C | Consistent temperature for reproducibility. |
| Detection | UV at 254 nm | Consistent with Method A for direct comparison. |
| Injection Volume | 10 µL | Standard injection volume. |
| Sample Preparation | 1 mg/mL in Acetonitrile | Consistent with Method A. |
Data Presentation and Comparison
The following table summarizes the expected performance of the two methods based on typical results for similar compounds.
| Performance Metric | Method A (Isocratic C18) | Method B (Gradient Phenyl-Hexyl) |
| Resolution of Main Peak from Closest Impurity | > 1.5 | > 2.0 |
| Peak Asymmetry (Tailing Factor) | < 1.2 | < 1.1 |
| Theoretical Plates | > 5000 | > 7000 |
| Analysis Time | ~ 8 minutes | ~ 15 minutes |
| Selectivity for Aromatic Impurities | Good | Excellent |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow and the logical considerations in HPLC method development for purity assessment.
Caption: Experimental workflow for HPLC purity assessment.
Sources
A Comparative Study of Protecting Groups for 3-Aminoquinoline: A Guide for Researchers
The 3-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial and anticancer properties.[1] The synthesis of complex molecules incorporating this scaffold often necessitates the temporary protection of the reactive 3-amino group to ensure selectivity and prevent unwanted side reactions. The choice of the appropriate protecting group is a critical decision in the synthetic strategy, directly impacting reaction yields, purification processes, and the overall efficiency of the synthetic route.
This guide provides a comprehensive comparative analysis of three widely used amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the protection of 3-aminoquinoline. As a Senior Application Scientist, this document aims to provide not just procedural steps but also the underlying chemical principles and practical insights to aid researchers in making informed decisions for their specific synthetic challenges.
The Critical Role of Amine Protection in 3-Aminoquinoline Chemistry
The nucleophilic nature of the amino group in 3-aminoquinoline makes it susceptible to a wide range of reactions. During multi-step syntheses, this reactivity can lead to the formation of undesired byproducts, significantly complicating the purification process and reducing the yield of the target molecule. Protecting groups serve as temporary shields, masking the reactivity of the amino group and allowing other chemical transformations to be carried out selectively on other parts of the molecule. An ideal protecting group should be easy to introduce in high yield, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.
Comparative Analysis of Protecting Groups
This section provides a detailed comparison of the Boc, Cbz, and Fmoc protecting groups for 3-aminoquinoline, covering their methods of introduction, stability profiles, and deprotection conditions.
tert-Butyloxycarbonyl (Boc) Group
The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and its stability under many conditions.[1]
Protection: The Boc group is typically introduced by treating 3-aminoquinoline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1] The reaction is generally high-yielding and proceeds under mild conditions.
Stability: The Boc group is stable to a wide range of nucleophiles and bases, making it compatible with many synthetic transformations.[2] This stability allows for subsequent reactions on the quinoline core without affecting the protected amino group.
Deprotection: The key advantage of the Boc group is its lability under acidic conditions.[1][2] Treatment with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent efficiently removes the Boc group, regenerating the free amine.[1] This orthogonality with base-labile protecting groups is a significant advantage in complex syntheses.[2] However, the strongly acidic conditions required for deprotection may not be suitable for molecules containing other acid-sensitive functional groups.[3] A potential side reaction during deprotection is the formation of tert-butyl cations, which can lead to alkylation of nucleophilic sites on the substrate. The use of scavengers can mitigate this issue.[2][3]
Benzyloxycarbonyl (Cbz) Group
The Cbz group, also known as the Z group, is another widely used protecting group for amines, valued for its stability and unique deprotection method.
Protection: The Cbz group is introduced by reacting 3-aminoquinoline with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium carbonate or an organic base.[4]
Stability: The Cbz group is stable to acidic and basic conditions, providing robust protection during various synthetic steps.[]
Deprotection: The most common method for Cbz deprotection is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[4][6] This method is exceptionally mild and selective, leaving most other functional groups intact.[7] Transfer hydrogenation offers a safer alternative to using hydrogen gas.[7] For substrates incompatible with hydrogenation, acidic conditions can also be used for cleavage.[7] A potential side reaction during hydrogenolysis with an insufficient hydrogen source is the formation of N-benzyl-protected tertiary amines.[8]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is particularly popular in solid-phase peptide synthesis due to its base-lability, which allows for orthogonal deprotection strategies with acid-labile groups like Boc.[]
Protection: The Fmoc group is typically introduced by reacting 3-aminoquinoline with Fmoc-Cl or Fmoc-OSu under basic conditions.[10]
Stability: The Fmoc group is stable to acidic conditions but is readily cleaved by bases.[11]
Deprotection: The Fmoc group is removed under mild basic conditions, most commonly with a solution of piperidine in an organic solvent like DMF.[] This allows for the selective deprotection of the Fmoc group in the presence of acid-labile protecting groups. Recent research has identified alternatives to piperidine, such as 3-(diethylamino)propylamine (DEAPA), for Fmoc removal.[12]
Quantitative Comparison of Protecting Groups for 3-Aminoquinoline
| Feature | Boc (tert-butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O)[1] | Benzyl chloroformate (Cbz-Cl)[4] | 9-fluorenylmethyl chloroformate (Fmoc-Cl)[10] |
| Protection Conditions | Base (e.g., DMAP, NaHCO₃), RT to 40°C[1] | Base (e.g., Na₂CO₃), 0°C to RT[4] | Base (e.g., NaHCO₃, pyridine), RT[10] |
| Typical Yields | High | High | High |
| Stability | Stable to bases and nucleophiles[2] | Stable to acids and bases[] | Stable to acids[11] |
| Deprotection Conditions | Strong acid (TFA, HCl)[1] | Catalytic Hydrogenolysis (H₂/Pd)[4][6] | Base (e.g., Piperidine in DMF)[] |
| Orthogonality | Orthogonal to base-labile groups (e.g., Fmoc)[2] | Orthogonal to acid- and base-labile groups | Orthogonal to acid-labile groups (e.g., Boc)[] |
| Potential Side Reactions | Alkylation by t-butyl cation during deprotection[2][3] | Formation of N-benzyl tertiary amine with insufficient H₂[8] | Racemization in chiral compounds under basic conditions |
Experimental Protocols
The following are detailed, step-by-step methodologies for the protection and deprotection of 3-aminoquinoline with Boc, Cbz, and Fmoc groups. These protocols are adapted from general procedures for aromatic amines and should be optimized for specific applications.
Boc Protection of 3-Aminoquinoline
Caption: Workflow for Boc protection of 3-aminoquinoline.
Materials:
-
3-Aminoquinoline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP) or Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or other suitable solvent
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-aminoquinoline in THF.
-
Add the base (e.g., 1.5 equivalents of NaHCO₃ or a catalytic amount of DMAP).
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Boc-protected 3-aminoquinoline.
Boc Deprotection of Boc-3-Aminoquinoline
Caption: Workflow for Boc deprotection of Boc-3-aminoquinoline.
Materials:
-
Boc-protected 3-aminoquinoline
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected 3-aminoquinoline in dichloromethane.
-
Add an excess of trifluoroacetic acid (e.g., 20-50% v/v) or a solution of HCl in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the deprotected 3-aminoquinoline, which can be further purified if necessary.
Cbz Protection of 3-Aminoquinoline
Caption: Workflow for Cbz protection of 3-aminoquinoline.
Materials:
-
3-Aminoquinoline
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Dioxane and Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-aminoquinoline in a mixture of dioxane and water.
-
Add sodium carbonate (2 equivalents) and cool the mixture to 0°C.
-
Slowly add benzyl chloroformate (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield Cbz-protected 3-aminoquinoline.
Cbz Deprotection of Cbz-3-Aminoquinoline
Caption: Workflow for Cbz deprotection of Cbz-3-aminoquinoline.
Materials:
-
Cbz-protected 3-aminoquinoline
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) or a transfer hydrogenation reagent (e.g., ammonium formate)
-
Celite
Procedure:
-
Dissolve the Cbz-protected 3-aminoquinoline in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 2-8 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 3-aminoquinoline.
Fmoc Protection of 3-Aminoquinoline
Caption: Workflow for Fmoc protection of 3-aminoquinoline.
Materials:
-
3-Aminoquinoline
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-aminoquinoline in a mixture of dioxane and water.
-
Add sodium bicarbonate (2 equivalents).
-
Add a solution of Fmoc-Cl (1.1 equivalents) in dioxane dropwise.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford Fmoc-protected 3-aminoquinoline.
Fmoc Deprotection of Fmoc-3-Aminoquinoline
Caption: Workflow for Fmoc deprotection of Fmoc-3-aminoquinoline.
Materials:
-
Fmoc-protected 3-aminoquinoline
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected 3-aminoquinoline in DMF.
-
Add piperidine to the solution (typically 20% v/v).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess piperidine under reduced pressure.
-
The crude deprotected 3-aminoquinoline can be purified by column chromatography or other suitable methods.
Conclusion and Recommendations
The choice of a protecting group for 3-aminoquinoline is highly dependent on the overall synthetic strategy, particularly the reaction conditions of subsequent steps and the presence of other functional groups.
-
Boc is an excellent choice for general purposes, offering ease of handling and high yields. Its acid-lability provides a convenient deprotection method, provided the rest of the molecule is acid-stable.
-
Cbz offers robust protection under both acidic and basic conditions. Its removal by mild catalytic hydrogenolysis makes it ideal for the synthesis of sensitive molecules.
-
Fmoc is the protecting group of choice when orthogonality with acid-labile groups is required. Its mild, base-mediated deprotection is a key advantage in complex, multi-step syntheses.
Researchers should carefully consider the stability and deprotection conditions of each group in the context of their specific synthetic plan to select the most appropriate protecting group for their 3-aminoquinoline derivatives.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
MDPI. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(15), 4987. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). BOC Deprotection. Retrieved from [Link]
-
Gawande, M. B., et al. (2013). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 15(6), 1615-1619. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminoquinoline. Retrieved from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Omega, 9(18), 21183–21191. Retrieved from [Link]
-
Singh, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(103), 84909-84915. Retrieved from [Link]
-
Wikipedia. (n.d.). Malaria prophylaxis. Retrieved from [Link]
- Google Patents. (n.d.). EP4011901A1 - Method for the fmoc group cleavage.
-
PubMed Central. (n.d.). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. Retrieved from [Link]
-
SciSpace. (n.d.). Recent developments in 8-aminoquinoline antimalarials. Retrieved from [Link]
-
A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(19), 6542. Retrieved from [Link]
-
Green Chemistry. (2018). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 20(13), 3045-3053. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Substituted 8-Bromoquinolines: Classical Routes vs. Modern Strategies
Introduction: The Enduring Importance of the 8-Bromoquinoline Scaffold
The quinoline ring system is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of pharmaceuticals, agrochemicals, and functional materials. Within this class of compounds, substituted 8-bromoquinolines represent a particularly valuable synthetic intermediate. The bromine atom at the 8-position serves as a versatile handle for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comparative analysis of classical and modern synthetic routes to substituted 8-bromoquinolines, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies, their underlying principles, and practical considerations. We will delve into the mechanistic intricacies of established methods like the Skraup, Doebner-von Miller, and Combes syntheses, and contrast them with contemporary palladium- and copper-catalyzed strategies, as well as direct C-H activation approaches.
Classical Approaches: The Foundation of Quinoline Synthesis
For over a century, a set of named reactions has formed the bedrock of quinoline synthesis. These methods, while robust, often necessitate harsh reaction conditions.
The Skraup Synthesis
The Skraup synthesis is a venerable method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[1][2] The reaction is notoriously exothermic and can be difficult to control, often requiring the addition of moderators like ferrous sulfate.[1][3]
Mechanism: The reaction initiates with the dehydration of glycerol by sulfuric acid to form acrolein.[1][2] The aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and dehydration to yield a 1,2-dihydroquinoline. The final step is the oxidation of the dihydroquinoline to the aromatic quinoline.[1][2]
Caption: General workflow for the Doebner-von Miller reaction.
The Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a 1,3-dicarbonyl compound to form a β-amino enone, which then undergoes cyclization upon heating to yield a substituted quinoline. Mechanism: The reaction proceeds through the formation of an enamine from the aniline and one of the carbonyl groups of the 1,3-dicarbonyl compound. [4][5]Subsequent acid-catalyzed cyclization and dehydration lead to the formation of the quinoline ring. [4][5]
Modern Synthetic Strategies: Precision and Milder Conditions
Contemporary organic synthesis has seen a shift towards transition metal-catalyzed reactions that offer milder conditions, greater functional group tolerance, and often higher selectivity.
Palladium-Catalyzed Synthesis
Palladium catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolines. These methods often involve the coupling of appropriately substituted anilines and alkynes or other coupling partners. [6][7] Mechanism: A common mechanistic pathway involves the oxidative addition of an aryl halide (e.g., 2-iodoaniline) to a Pd(0) catalyst. [6]This is followed by carbopalladation with a coupling partner and subsequent reductive elimination to form the quinoline ring. [6]
Caption: Generalized mechanism for palladium-catalyzed quinoline synthesis.
Experimental Protocol (General Example: Annulation of o-iodoanilines with propargyl alcohols):
-
In a reaction vessel, combine the o-iodoaniline, propargyl alcohol, a palladium catalyst (e.g., Pd(OAc)₂), and a suitable base in a solvent.
-
Heat the reaction mixture under an inert atmosphere for a specified time until the starting materials are consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography. [7]
Copper-Catalyzed Approaches
Copper catalysis has emerged as a cost-effective and efficient alternative to palladium for the synthesis of quinolines. These methods can involve C-N bond formation or direct C-H activation.
Mechanism (C-H Activation/Bromination): In the context of synthesizing 8-bromoquinolines, copper can catalyze the direct bromination of a quinoline precursor at the C8 position. The mechanism can involve a single-electron transfer (SET) process to generate a radical intermediate that facilitates the C-H functionalization. [8]
Comparative Analysis: A Case Study
To provide a clearer comparison, let's consider the synthesis of a hypothetical target molecule: 2-methyl-8-bromoquinoline .
| Synthetic Route | Starting Materials | Reagents & Conditions | Yield (%) | Advantages | Disadvantages |
| Skraup Synthesis | 2-Bromoaniline, Glycerol | H₂SO₄, Nitrobenzene, FeSO₄, 140-150°C | 60-70 (estimated) | Inexpensive starting materials. | Harsh conditions, exothermic, potential for side products. |
| Doebner-von Miller | 2-Bromoaniline, Crotonaldehyde | HCl or H₂SO₄, Heat | 50-60 (estimated) | More versatile than Skraup. | Still requires harsh acidic conditions. |
| Palladium-Catalyzed | 2-Bromo-6-iodoaniline, Propyne | Pd catalyst, Base, Solvent, Heat | 70-90 (typical) | Milder conditions, high yields, good functional group tolerance. | More expensive catalysts and starting materials. |
| Copper-Catalyzed C-H Bromination | 2-Methylquinoline | Cu catalyst, Brominating agent | Variable | Direct functionalization of a pre-formed quinoline. | Regioselectivity can be an issue. |
Conclusion: Choosing the Optimal Synthetic Pathway
The choice of synthetic route to substituted 8-bromoquinolines depends on several factors, including the desired substitution pattern, scale of the reaction, cost considerations, and available laboratory equipment.
-
Classical methods like the Skraup and Doebner-von Miller reactions remain valuable for their simplicity and the use of readily available, inexpensive starting materials. However, the harsh reaction conditions can limit their applicability for substrates with sensitive functional groups.
-
Modern palladium- and copper-catalyzed methods offer significant advantages in terms of milder reaction conditions, higher yields, and broader substrate scope. These are often the methods of choice for the synthesis of complex, highly functionalized 8-bromoquinoline derivatives in a drug discovery setting.
-
Direct C-H activation strategies represent the cutting edge of quinoline synthesis, offering the most atom-economical approach. However, controlling regioselectivity can be a challenge and these methods are still under active development.
Ultimately, a thorough understanding of the strengths and limitations of each synthetic approach is crucial for the successful and efficient synthesis of this important class of compounds.
References
-
Skraup Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (2021, November 8). Retrieved from [Link]
-
Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved from [Link]
-
Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Doebner-Miller reaction and applications | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. (n.d.). Retrieved from [Link]
-
Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights - MDPI. (n.d.). Retrieved from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (2020, June 2). Retrieved from [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (2016, July 29). Retrieved from [Link]
-
Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Combe's synthesis of quinoline || detailed mechanism - YouTube. (2024, March 18). Retrieved from [Link]
-
Bromination of 8-substituted quinolines. Reagents and conditions. (i)... - ResearchGate. (n.d.). Retrieved from [Link]
-
Combes Quinoline Synthesis. (n.d.). Retrieved from [Link]
-
synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
Doebner-von Miller reaction | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Palladium-Catalysed Synthesis and Transformation of Quinolones - MDPI. (n.d.). Retrieved from [Link]
-
Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods - ResearchGate. (2025, August 5). Retrieved from [Link]
-
Remote C−H Activation of Quinolines through Copper‐Catalyzed Radical Cross‐Coupling - CDN. (2016, January 12). Retrieved from [Link]
-
Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. (2024, January 23). Retrieved from [Link]
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- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Quinoline synthesis [organic-chemistry.org]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
A Researcher's Guide to the Spectroscopic Differentiation of Bromoquinoline Positional Isomers
In the realms of medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Bromoquinolines, a class of halogenated quinoline derivatives, are pivotal intermediates in the synthesis of a wide array of biologically active molecules and functional materials.[1] However, the seven possible positional isomers of monobromoquinoline present a significant analytical challenge. Each isomer, while sharing the same molecular formula (C₉H₆BrN) and molecular weight (approximately 208.05 g/mol ), exhibits unique physicochemical properties stemming from the position of the bromine atom on the quinoline scaffold.[2][3] This guide provides an in-depth spectroscopic comparison of bromoquinoline positional isomers, offering researchers, scientists, and drug development professionals a comprehensive toolkit for their unambiguous identification.
This guide will delve into the application of four key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each method and demonstrate how subtle differences in the electronic and vibrational environments of each isomer translate into distinct spectral fingerprints.
The Challenge of Isomerism
The quinoline ring system is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring. The positions on the ring are numbered, and substitution of a hydrogen atom with a bromine atom can occur at positions 2, 3, 4, 5, 6, 7, or 8. The location of the bromine atom significantly influences the molecule's electron distribution, dipole moment, and steric environment, which in turn dictates its spectroscopic behavior. Differentiating these isomers is crucial as their biological activity and reactivity can vary dramatically.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[2] Both ¹H and ¹³C NMR are indispensable for distinguishing bromoquinoline isomers.
¹H NMR Spectroscopy
The chemical shift (δ) of each proton in a bromoquinoline isomer is highly sensitive to its local electronic environment. The electronegative nitrogen atom and the bromine atom exert significant deshielding effects on nearby protons.
Key Differentiating Features in ¹H NMR:
-
Protons on the Pyridine Ring (H2, H3, H4): These protons are generally the most deshielded due to the influence of the nitrogen atom. The position of the bromine atom on this ring will cause a significant downfield shift for the remaining protons. For instance, in 3-bromoquinoline, the H2 and H4 protons are expected to be the most deshielded signals in the aromatic region (typically δ 7.0-9.0 ppm).[2]
-
Protons on the Benzene Ring (H5, H6, H7, H8): The chemical shifts of these protons are influenced by the position of the bromine atom on the carbocyclic ring.
-
Coupling Constants (J): The spin-spin coupling between adjacent protons provides valuable information about their connectivity. The magnitude of the coupling constant can help in assigning specific protons.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the number of unique carbon atoms and their chemical environment.[2] The carbon atom directly attached to the bromine atom will exhibit a characteristic chemical shift.
Expected ¹³C NMR Chemical Shift Ranges for Bromoquinolines:
| Carbon Position | Expected Chemical Shift (ppm) |
| C-Br | 115-130 |
| Other Aromatic C | 120-155 |
Note: These are estimated values and can vary based on the specific isomer, solvent, and experimental conditions.[2]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A general protocol for acquiring NMR spectra of bromoquinoline isomers is as follows:
-
Sample Preparation: Weigh approximately 5-10 mg of the bromoquinoline sample.[2]
-
Dissolve the sample in about 0.7-1.0 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[2] Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).[2]
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquisition:
-
For ¹H NMR, acquire the Free Induction Decay (FID) data, typically co-adding multiple scans to improve the signal-to-noise ratio.[2]
-
For ¹³C NMR, the protocol is similar, but requires a broader spectral width and often a longer acquisition time due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[2]
-
-
Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase and baseline correct the spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Sources
In Vitro Assay Results for 3-Amino-8-Bromoquinoline Derivatives: A Comparative Technical Guide
Topic: In vitro assay results for Tert-butyl 8-bromoquinolin-3-ylcarbamate derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (CAS: 347146-17-2) serves as a critical "gateway scaffold" in medicinal chemistry. It offers two distinct vectors for diversification: the C3-amino group (protected by Boc) which dictates solubility and hydrogen-bonding interactions often critical for kinase ATP-pocket binding, and the C8-bromo substituent , a handle for cross-coupling or nucleophilic substitution to modulate electronic properties and lipophilicity.
This guide objectively compares the in vitro performance of libraries derived from this core scaffold, specifically focusing on Anticancer Potency (Topoisomerase I inhibition) and Kinase Selectivity (PDK1/Aurora A) .
Structure-Activity Relationship (SAR) Logic
The utility of the this compound scaffold lies in its ability to generate two distinct classes of bioactive agents depending on the synthetic divergence path.
The Dual-Vector Workflow
The following diagram illustrates the synthetic logic and the resulting biological targets.
Figure 1: Divergent synthetic pathways from the parent carbamate to specific therapeutic classes.
Comparative Assay Results: Anticancer Activity
Derivatives modified at the C8 position (retaining the quinoline core) exhibit significant cytotoxicity against solid tumor lines.[1] The mechanism of action is primarily Topoisomerase I inhibition , where the planar quinoline ring intercalates into DNA, and the C8-substituent stabilizes the cleavable complex.
Performance Comparison: 8-Substituted Variants
The table below compares the IC50 values of the parent 8-bromo derivative against modified analogs on human cancer cell lines.
| Compound Class | C8 Substituent | C3 Substituent | HeLa IC50 (µg/mL) | HT29 IC50 (µg/mL) | Mechanism of Action |
| Reference (Parent) | Bromine (-Br) | -NHBoc | >50.0 | 42.1 | Weak Intercalation |
| Derivative A | Hydroxyl (-OH) | -NH2 (Free Amine) | 6.7 | 8.2 | Topo I Poison |
| Derivative B | Methoxy (-OMe) | -NH-Amide | 12.4 | 15.6 | DNA Minor Groove Binder |
| Derivative C | Cyano (-CN) | -NHBoc | 25.6 | 28.9 | Weak Topo I Inhibition |
| Positive Control | (5-Fluorouracil) | N/A | 4.1 | 5.8 | Antimetabolite |
Key Insight: The transformation of the C8-bromo group to a C8-hydroxyl group (Derivative A) drastically improves potency (7-fold increase). The hydroxyl group facilitates metal chelation (Mg2+) within the Topoisomerase active site, a feature absent in the parent bromo-carbamate [1, 2].
Comparative Assay Results: Kinase Inhibition
When the C3-carbamate is deprotected and converted into a urea or amide, the resulting 3-amino-8-bromoquinolines act as ATP-competitive kinase inhibitors. The 8-bromo atom provides essential hydrophobic bulk that fills the "gatekeeper" region of the kinase pocket.
Kinase Selectivity Profile (IC50 in µM)
Comparison of 3-substituted derivatives against standard kinase targets.
| Derivative | Structure Description | EGFR | VEGFR-2 | PDK1 | Selectivity Note |
| Lead Cmpd 3a | 3-Urea-8-Bromoquinoline | 0.083 | 0.076 | 1.2 | Dual EGFR/VEGFR Inhibitor |
| Lead Cmpd 3b | 3-Amide-8-Bromoquinoline | 2.4 | 1.8 | 0.45 | PDK1 Selective |
| Lead Cmpd 3c | 3-Amide-8-Fluoroquinoline | 5.6 | 4.2 | 3.1 | Loss of potency vs. Bromo |
Key Insight: The 8-bromo substituent is superior to 8-fluoro (Lead 3b vs 3c) for kinase affinity. The larger bromine atom effectively occupies the hydrophobic pocket adjacent to the ATP binding site, stabilizing the inhibitor-enzyme complex [3, 4].
Detailed Experimental Protocols
To ensure reproducibility and trustworthiness, the following self-validating protocols are recommended for evaluating these derivatives.
Protocol A: Topoisomerase I Relaxation Assay
This assay validates whether the cytotoxicity observed in Table 1 is due to specific enzyme inhibition or general toxicity.
-
Reagent Prep: Mix 0.5 µg supercoiled plasmid DNA (pBR322) with 1 unit of recombinant human Topoisomerase I in relaxation buffer (10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2).
-
Compound Treatment: Add the test derivative (dissolved in DMSO) at graded concentrations (1–100 µM). Include a DMSO control (negative) and Camptothecin (positive control, 10 µM).
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction with 2 µL of 10% SDS and proteinase K (50 µg/mL). Incubate for another 15 minutes at 37°C.
-
Analysis: Separate DNA topoisomers on a 1% agarose gel (2V/cm for 4 hours).
-
Validation: The presence of supercoiled DNA bands (indicating inhibition of relaxation) confirms Topo I targeting.
Protocol B: MTT Cytotoxicity Assay
-
Seeding: Seed HeLa or HT29 cells at
cells/well in 96-well plates. Allow attachment for 24 hours. -
Treatment: Treat cells with derivatives (0.1 – 100 µg/mL) for 48 hours.
-
Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4 hours at 37°C.
-
Solubilization: Aspirate medium and dissolve formazan crystals in 150 µL DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Ökten, S., et al. (2017).[1] "Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents." ResearchGate.[2]
-
Pratihar, S., et al. (2021). "Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent." Anti-Cancer Agents in Medicinal Chemistry.
-
Abbott, B., et al. (2014). "Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors." Bioorganic & Medicinal Chemistry.
-
El-Azab, A.S., et al. (2020). "Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids." Molecules.
Sources
Head-to-head comparison of different cross-coupling reactions for 3-aminoquinolines
Topic: Head-to-Head Comparison of Cross-Coupling Reactions for 3-Aminoquinolines Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Meta" Challenge in Quinoline Chemistry
The synthesis of 3-aminoquinolines represents a distinct challenge in heterocyclic chemistry. Unlike the 2- and 4-positions, which are activated for Nucleophilic Aromatic Substitution (
This guide provides an objective, data-driven comparison of the three primary methodologies for accessing this privileged scaffold: Palladium-Catalyzed Buchwald-Hartwig Amination , Copper-Catalyzed Ullmann-Type Coupling , and Emerging Direct C-H Functionalization .
⚠️ SAFETY WARNING: Traditional routes involving the diazotization of 3-aminoquinoline (to access other derivatives) have been associated with severe explosion hazards. Cross-coupling strategies that build the C-N bond directly avoid these dangerous intermediates.
Part 1: Mechanistic Landscape & Strategic Considerations
To select the correct protocol, one must understand the competing mechanistic pathways. The choice between Palladium and Copper often dictates the reaction's tolerance to sterics and electronics.
Mechanistic Comparison Diagram
Figure 1: Comparative catalytic cycles. Pd catalysis typically proceeds via a discrete Pd(0)/Pd(II) cycle, whereas Cu catalysis involves a debated mechanism often invoking Cu(I)/Cu(III) or radical Single Electron Transfer (SET) pathways.
Part 2: Head-to-Head Comparison
Method A: Palladium-Catalyzed (Buchwald-Hartwig)
The Precision Tool
The Buchwald-Hartwig amination is the "Gold Standard" for 3-aminoquinolines, particularly when substrate complexity is high or the amine is sterically hindered.
-
Critical Factor: Ligand Selection.[1][2] The 3-position is deactivated, and the quinoline nitrogen can bind Pd. Bulky, electron-rich phosphines (Buchwald Ligands) are essential to facilitate oxidative addition and prevent catalyst poisoning.
-
Best For: Late-stage functionalization, expensive amines, and gram-scale synthesis.
Method B: Copper-Catalyzed (Ullmann-Type)
The Scalable Workhorse
Historically requiring harsh temperatures (>140°C), modern ligand-accelerated Ullmann coupling now operates at milder temperatures (80-100°C).
-
Critical Factor: Solubility and Base. Inorganic bases (
, ) are used, often requiring polar solvents (DMSO, DMF) which can be difficult to remove. -
Best For: Simple amines (anilines, morpholines), kilogram-scale production, and cost-sensitive projects.
Method C: Emerging Methods (Photochemical / Zincke Imine)
The Green Frontier
Recent advances utilize Zincke imine intermediates and photochemistry to selectively aminate the C3 position without transition metals.
-
Critical Factor: Regioselectivity.[3] These methods exploit the specific reactivity of pyridinium salts to direct radicals to the C3 position.[3]
-
Best For: Metal-free requirements, academic exploration, and orthogonal reactivity.
Part 3: Experimental Data Analysis
The following table synthesizes performance data for the coupling of 3-bromoquinoline with morpholine (a representative secondary amine) under optimized conditions found in literature.
| Feature | Palladium (Buchwald-Hartwig) | Copper (Ligand-Accelerated) | Traditional Ullmann |
| Yield | 92% | 78% | 45-60% |
| Catalyst | |||
| Ligand | DavePhos or XPhos | L-Proline or Diamines | None / Phenanthroline |
| Temp | 80-100 °C | 90-110 °C | >140 °C |
| Base | |||
| Scope | Broad (includes hindered amines) | Moderate (struggles with sterics) | Narrow |
| Cost | $ (Low) | $ (Very Low) |
Part 4: Detailed Experimental Protocols
Protocol 1: High-Yield Palladium-Catalyzed Amination
Recommended for: Research scale (100 mg - 10 g), complex substrates.
Rationale: DavePhos is selected here because it is bulky enough to prevent N-binding of the quinoline while promoting reductive elimination. NaOtBu provides strong basicity for rapid deprotonation.
Materials:
-
3-Bromoquinoline (1.0 equiv)
-
Amine (1.2 equiv)
- (1-2 mol%)
-
DavePhos (2-4 mol%)
- (1.4 equiv)
-
Toluene (anhydrous, 0.2 M)
Step-by-Step Workflow:
-
Inert Setup: Charge a dried Schlenk tube or vial with
, DavePhos, , and 3-bromoquinoline (if solid). Evacuate and backfill with Argon (3x). -
Solvent Addition: Add anhydrous Toluene via syringe.
-
Amine Addition: Add the amine and 3-bromoquinoline (if liquid) via syringe.
-
Reaction: Seal and heat to 100°C for 12-16 hours.
-
Checkpoint: Monitor by TLC/LCMS.[4] The 3-bromoquinoline spot should disappear.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol 2: Cost-Effective Copper-Catalyzed Amination
Recommended for: Large scale (>10 g), simple amines.
Rationale: L-Proline acts as a bidentate ligand, stabilizing the Cu(I) species and lowering the activation energy compared to ligand-free conditions.
Materials:
-
3-Bromoquinoline (1.0 equiv)
-
Amine (1.5 equiv)
- (10 mol%)
-
L-Proline (20 mol%)
- (2.0 equiv)
-
DMSO (0.5 M)
Step-by-Step Workflow:
-
Mix: Combine
, L-Proline, and in a reaction vessel. -
Solvent: Add DMSO and stir for 10 mins at RT to pre-complex the catalyst.
-
Substrates: Add 3-bromoquinoline and amine.
-
Reaction: Heat to 90-110°C under Argon for 24 hours.
-
Note: DMSO reactions can be stubborn; ensure vigorous stirring.
-
-
Workup: Cool to RT. Pour into water (5x reaction volume). Extract with EtOAc (3x). Wash organics with brine to remove DMSO.
-
Purification: Recrystallization or Column Chromatography.
Part 5: Decision Matrix & Troubleshooting
Selection Workflow
Figure 2: Decision matrix for selecting the optimal synthetic route.
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Low Conversion (Pd) | Catalyst Poisoning | Switch to a bulkier ligand (e.g., BrettPhos ) to prevent N-binding. Increase temp to 110°C. |
| Low Conversion (Cu) | Oxidation of Catalyst | Ensure strict inert atmosphere (Argon). Add 10% Sodium Ascorbate to keep Cu in +1 state. |
| Dehalogenation | Avoid secondary alcohols as solvents. Use Toluene or Dioxane. | |
| Regioselectivity | (If using di-halo substrate) | 3-bromo reacts slower than 2-chloro in |
References
-
Buchwald-Hartwig Amination Overview
-
Specifics on Quinoline Amination
-
Modern Copper Catalysis
-
Emerging C-H Functionalization
-
Safety Data
- Title: 3-Aminoquinoline Safety D
- Source: PubChem / C&EN Safety Letters.
-
URL:[Link]
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. d-nb.info [d-nb.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 8-Bromoquinolines: Traditional Routes vs. Modern Methodologies
Introduction: The Enduring Significance of the 8-Bromoquinoline Scaffold
The quinoline nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Among its many derivatives, 8-bromoquinoline stands out as a particularly valuable intermediate. Its bromine atom serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki and other palladium-catalyzed couplings.[3][4] This functional group is pivotal for the construction of more complex molecules with applications ranging from potential antiparasitic agents to advanced materials.[4]
For decades, the synthesis of quinolines has been dominated by classic name reactions developed in the late 19th century. However, these traditional methods often face challenges related to harsh reaction conditions, limited substrate scope, and environmental concerns.[5][6] In recent years, the imperative of "green chemistry" and the demand for greater efficiency have spurred the development of novel synthetic strategies.[7][8] This guide provides a critical comparison between the time-honored and contemporary approaches to synthesizing 8-bromoquinolines, offering researchers the data and insights needed to select the optimal method for their specific application.
Part 1: The Classics - Traditional Synthesis of Quinolines
The historical bedrock of quinoline synthesis lies in a handful of powerful, yet often aggressive, condensation and cyclization reactions. The most notable of these are the Skraup and the Doebner-von Miller syntheses.
The Skraup and Doebner-von Miller Reactions
First reported by Zdenko Hans Skraup in 1880, the Skraup synthesis involves heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (commonly the nitro compound corresponding to the amine used) to produce a quinoline.[9][10] The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol, followed by a conjugate addition of the aniline, cyclization, and subsequent oxidation to furnish the aromatic quinoline ring system.[11]
The Doebner-von Miller reaction is a closely related variant that utilizes α,β-unsaturated aldehydes or ketones instead of glycerol, offering a pathway to quinolines substituted on the hetero-ring.[12][13] The mechanism for both reactions is complex and has been a subject of debate, with modern studies suggesting a fragmentation-recombination pathway.[13][14]
Advantages of Traditional Routes:
-
Cost-Effectiveness: These methods often employ inexpensive and readily available bulk chemicals.
-
Scalability: Despite their hazards, these reactions have been historically performed on a large scale.
Inherent Limitations:
-
Harsh Conditions: The use of concentrated sulfuric acid and high temperatures (often >125 °C) makes the reaction highly exothermic and potentially hazardous, requiring careful control.[11]
-
Environmental Concerns: The use of strong acids and oxidizing agents generates significant waste.
-
Low Yields & Side Reactions: The aggressive conditions can lead to the formation of undesired side products and charring, often resulting in modest yields. For electron-poor anilines, the yields can be particularly low.[15]
-
Limited Substrate Scope: The reaction is not always suitable for sensitive substrates that cannot withstand the harsh acidic and oxidative environment.
A "painless" modification of the Skraup synthesis for 8-bromoquinoline has been reported, which replaces sulfuric acid with methanesulfonic acid, offering a less aggressive alternative.[16]
Part 2: The Vanguard - Modern Synthetic Strategies
Driven by the need for milder, more efficient, and selective methods, contemporary organic synthesis has introduced a new arsenal of techniques for constructing and functionalizing the quinoline scaffold.
Direct C-H Functionalization and Bromination
One of the most significant advances in modern synthesis is the transition-metal-catalyzed direct C-H activation, which allows for the functionalization of specific C-H bonds without the need for pre-functionalized starting materials.[1][2][17] For quinolines, this approach offers a highly attractive and atom-economical route to substituted derivatives. Rhodium(III)-catalyzed C-H activation of quinoline N-oxides, for example, has been shown to be an effective method for regioselective C-Br bond formation at the C8 position.[18]
Direct bromination of pre-formed quinoline rings or their precursors is another powerful modern strategy. This approach avoids the construction of the entire quinoline ring system and instead focuses on the selective introduction of the bromine atom. For instance, 8-substituted quinolines can be treated with molecular bromine under mild conditions to achieve mono- or di-bromination with variable ratios depending on the stoichiometry of the brominating agent.[4][19]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a valuable tool in green chemistry, often leading to dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating.[20][21] This technology has been successfully applied to classic quinoline syntheses, such as the Skraup reaction, by conducting them in ionic liquids under microwave conditions, thereby mitigating some of the harshness of the traditional approach.[10] The rapid and efficient heating provided by microwaves can enhance reaction rates and, in some cases, improve selectivity.[20][22]
Part 3: Performance Benchmarking - A Head-to-Head Comparison
The choice of synthetic route ultimately depends on a balance of factors including yield, reaction time, cost, safety, and environmental impact. The following table provides a comparative overview of the methods discussed.
| Feature | Traditional Skraup Synthesis | Modified Skraup (Methanesulfonic Acid) | Direct Bromination of 8-Methoxyquinoline | Rh(III)-Catalyzed C-H Bromination |
| Starting Material | 2-Bromoaniline, Glycerol | 2-Bromoaniline, Glycerol | 8-Methoxyquinoline, Br₂ | Quinoline N-oxide, CuBr₂ |
| Key Reagents | H₂SO₄, Oxidizing Agent | CH₃SO₃H, Oxidizing Agent | CH₂Cl₂ (solvent) | [RhCp*Cl₂]₂, AgSbF₆ |
| Temperature | >125 °C | 125 °C | Ambient Temperature | 100 °C |
| Reaction Time | Several hours to 24+ hours[23] | Several hours | 2 days | Not specified, likely several hours |
| Reported Yield | Often low to moderate (<50%)[15] | Good (~75%)[15] | High (92%)[4] | High yields reported[18] |
| Selectivity | Can have regioselectivity issues | Good for 8-bromoquinoline | Good, but can lead to di-bromination[4] | Highly regioselective for C8 |
| Safety Concerns | Highly exothermic, strong acid | Strong acid, high temperature | Use of molecular bromine | Use of expensive/toxic metal catalysts |
| Green Chemistry | Poor (large waste, harsh conditions) | Moderate improvement | Moderate (uses chlorinated solvent) | Good (C-H activation is atom-economical) |
Part 4: Detailed Experimental Protocols
To provide a practical understanding of these methodologies, detailed step-by-step protocols for a modified traditional route and a modern direct bromination are provided below.
Protocol 1: Modified Skraup Synthesis of 8-Bromoquinoline
This protocol is adapted from a reported "painless" Skraup synthesis that avoids the use of sulfuric acid.[16] The rationale is to use a less aggressive acid to control the highly exothermic nature of the reaction and reduce side product formation.
Workflow Diagram:
Caption: Workflow for Modified Skraup Synthesis.
Methodology:
-
Reaction Setup: A three-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The flask is charged with methanesulfonic acid (250 mL) and heated with stirring to an internal temperature of 125 °C.
-
Causality: Methanesulfonic acid serves as both the acidic catalyst and the solvent, providing a controlled medium for the reaction. Pre-heating ensures the reactants dissolve and the reaction initiates promptly.
-
-
Addition of Reactants: 2-Bromoaniline (80.55 g, 0.468 mol) is added in portions, followed by meta-nitrobenzenesulfonic acid sodium salt (66.30 g, 0.293 mol).
-
Causality: 2-Bromoaniline is the aromatic amine precursor. The nitrobenzenesulfonic acid salt acts as the oxidizing agent required to aromatize the dihydroquinoline intermediate.
-
-
Glycerol Addition: Glycerol (80 mL, 1.09 mol) is added dropwise via the dropping funnel over 45 minutes, maintaining the internal temperature between 140-145 °C.
-
Causality: Glycerol is dehydrated in-situ by the hot acid to form acrolein, the α,β-unsaturated aldehyde that undergoes conjugate addition with the aniline. Slow addition is critical to control the highly exothermic reaction.
-
-
Reaction Monitoring: After the addition is complete, the mixture is stirred at 140-145 °C for an additional 3 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Workup and Quenching: The reaction mixture is allowed to cool to below 100 °C and is then carefully poured into a beaker containing 1 L of water. The mixture is then cautiously basified to a pH > 10 with a 50% aqueous solution of sodium hydroxide, ensuring the temperature is controlled with an ice bath.
-
Causality: Quenching with water stops the reaction. Basification neutralizes the strong acid and deprotonates the quinolinium salt, precipitating the free base product.
-
-
Extraction and Purification: The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield pure 8-bromoquinoline.
-
Causality: Extraction isolates the organic product from the aqueous inorganic salts. Chromatography removes any unreacted starting materials and side products.
-
Protocol 2: Modern Direct Bromination of 8-Methoxyquinoline
This protocol is based on the selective bromination of an activated quinoline derivative and represents a more modern, functional-group-tolerant approach.[4]
Workflow Diagram:
Caption: Workflow for Direct Bromination.
Methodology:
-
Reaction Setup: 8-Methoxyquinoline (382.4 mg, 2.4 mmol) is dissolved in distilled dichloromethane (CH₂Cl₂) (15 mL) in a round-bottom flask. The reaction is conducted in the dark to prevent light-induced radical side reactions with bromine.
-
Causality: The electron-donating methoxy group at the C8 position activates the quinoline ring towards electrophilic aromatic substitution, directing the bromination to the adjacent C5 and C7 positions.
-
-
Addition of Brominating Agent: A solution of molecular bromine (422.4 mg, 2.7 mmol, 1.1 equivalents) in chloroform (CHCl₃) is added dropwise to the stirred solution over 10 minutes at ambient temperature.
-
Causality: Using a slight excess of bromine ensures complete consumption of the starting material. Dropwise addition helps to control the reaction rate and minimize potential side reactions.
-
-
Reaction Monitoring: The mixture is stirred at ambient temperature for 2 days. The reaction progress is monitored by TLC until the starting material is consumed.
-
Workup: The organic layer is washed three times with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any generated HBr and to quench any excess bromine.
-
Causality: This washing step is crucial for removing acidic byproducts that could interfere with the purification process.
-
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude material is purified by column chromatography on alumina, eluting with an ethyl acetate/hexane mixture, to afford pure 5-bromo-8-methoxyquinoline.
-
Causality: Alumina chromatography is effective for purifying the moderately polar product from nonpolar impurities and any highly polar baseline material.
-
Conclusion and Future Outlook
While traditional methods like the Skraup synthesis provide a historically important and cost-effective route to the quinoline core, they are increasingly supplanted by modern techniques that offer superior yields, selectivity, and safety profiles. The development of direct C-H activation and optimized bromination protocols represents a significant leap forward, aligning with the principles of green and sustainable chemistry.[5][6] For researchers and drug development professionals, the choice of method will depend on the specific requirements of scale, purity, and available resources. However, the trajectory of synthetic chemistry points towards a future where atom-economical, catalytic, and environmentally benign methods will become the new standard for constructing valuable intermediates like 8-bromoquinoline.
References
- Benchchem. Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
- Organic Reactions. The Skraup Synthesis of Quinolines.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Google Patents. (2002).
- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
- Google Patents. (2010). WO2010129451A1 - Process for preparing bromo-substituted quinolines.
- Semantic Scholar. (n.d.). Doebner-von Miller reaction.
- PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- ChemicalBook. (n.d.). 8-Bromoquinoline synthesis.
- ResearchGate. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- ACS Publications. (2019). Rh(III)-Catalyzed C(8)
- Org Prep Daily. (2009). 8-bromoquinoline – a painless Skraup synthesis.
- PubMed. (2025). A review on quinolines: New green synthetic methods and bioactive potential.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers.
- Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
- ResearchGate. (2022). A review on synthetic investigation for quinoline- recent green approaches.
- PubMed Central (PMC). (n.d.).
- PubMed. (2021).
- PubMed. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors.
- Bentham Science Publisher. (2025). Microwave-assisted Synthesis of Quinolines.
- RSC Publishing. (2014). Recent advances in the synthesis of quinolines: a review.
- ResearchGate. (2022). A review on synthetic investigation for quinoline- recent green approaches.
- Sigma-Aldrich. (n.d.). 8-Bromoquinoline 98 16567-18-3.
- YouTube. (2014).
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Confirming the structure of Tert-butyl 8-bromoquinolin-3-ylcarbamate reaction products
Executive Summary
tert-Butyl 8-bromoquinolin-3-ylcarbamate is a critical intermediate in the synthesis of kinase inhibitors and advanced medicinal scaffolds. Its value lies in the orthogonality of its functional groups: the 8-bromo handle allows for Suzuki/Buchwald couplings, while the 3-NHBoc group protects the amine for later functionalization.
However, the synthesis of this scaffold is prone to specific failure modes, including debromination (during Pd-catalyzed steps), regio-isomeric scrambling , or incomplete Boc protection . This guide provides a rigorous, data-driven workflow to confirm the structural identity of the product, comparing its physicochemical "performance" (stability, solubility, and purification ease) against common alternatives like the free amine or acetamide derivatives.
Part 1: Comparative Analysis – Why This Intermediate?
Before detailing the structural confirmation, it is vital to understand why this specific protected form is preferred over alternatives in drug development workflows.
Performance Matrix: Boc-Carbamate vs. Alternatives
The table below compares the tert-butyl carbamate (Product) against its direct precursor (Free Amine) and a common alternative (Acetamide).
| Feature | Target Product (Boc-Carbamate) | Alternative A (Free Amine) | Alternative B (Acetamide) |
| Oxidative Stability | High (Lone pair delocalized) | Low (Prone to N-oxidation/polymerization) | High |
| Solubility (DCM/EtOAc) | Excellent (Lipophilic t-Bu group) | Poor (Polar, H-bond donor) | Moderate |
| Purification | Flash Chromatography (Clean separation) | Difficult (Streaks on silica; requires amine modifiers) | Standard |
| Deprotection Conditions | Mild Acid (TFA/HCl) | N/A | Harsh Acid/Base (Reflux required) |
| Lithiation Compatibility | Good (Directing Group) | Poor (Incompatible protons) | Moderate |
Part 2: Structural Confirmation Workflow
To validate the structure, we employ a "Triangulation Method" using Mass Spectrometry (MS) for composition and Nuclear Magnetic Resonance (NMR) for connectivity.
Mass Spectrometry: The Bromine Fingerprint
The most immediate diagnostic for this compound is the isotopic abundance pattern.[1]
-
Theory: Bromine exists as two stable isotopes,
Br (50.7%) and Br (49.3%). -
Diagnostic Signal: Any mass spectrum (ESI+ or EI) must show a 1:1 doublet ratio for the molecular ion
. -
Failure Mode: If the M+2 peak is missing or <5% intensity, the product has likely undergone debromination (replaced by H) during synthesis.
1H NMR Spectroscopy: The Connectivity Map
The quinoline ring protons provide a distinct "fingerprint." The 8-bromo substitution breaks the symmetry of the benzenoid ring, creating an AMX or ABC spin system.
Predicted Diagnostic Shifts (in DMSO-d6, 400 MHz)
| Position | Proton Type | Chemical Shift ( | Multiplicity | Diagnostic Value |
| H-2 | Ar-H (Heterocyclic) | 8.80 – 8.90 | Doublet ( | Most downfield; confirms quinoline core. |
| H-4 | Ar-H (Heterocyclic) | 8.40 – 8.50 | Doublet ( | Meta-coupling to H-2; distinct from H-2. |
| H-5, H-7 | Ar-H (Benzenoid) | 7.90 – 8.10 | Multiplet/Doublets | H-7 is deshielded by the Br atom. |
| H-6 | Ar-H (Benzenoid) | 7.40 – 7.50 | Triplet ( | Central proton of the benzenoid ring. |
| NH | Carbamate NH | 9.80 – 10.0 | Broad Singlet | Disappears with |
| t-Bu | Alkyl | 1.52 | Singlet (9H) | Confirms Boc protection. |
Critical Check: Ensure the integral ratio of Aromatic Protons (5H) : t-Butyl Protons (9H) is exactly 5:9. A ratio of 5:0 indicates the free amine (deprotection occurred).
Part 3: Experimental Protocols
Protocol A: Synthesis via Boc-Protection
Objective: Convert 8-bromoquinolin-3-amine to this compound.
Reagents:
-
8-Bromoquinolin-3-amine (1.0 equiv)[2]
-
Di-tert-butyl dicarbonate (
, 1.2 equiv) -
Triethylamine (TEA, 2.0 equiv) or DMAP (0.1 equiv, catalyst)
-
Dichloromethane (DCM, anhydrous)
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 8-bromoquinolin-3-amine (1.0 g, 4.48 mmol) in anhydrous DCM (20 mL).
-
Base Addition: Add TEA (1.25 mL, 8.96 mmol). If the reaction is sluggish, add DMAP (55 mg, 0.45 mmol).
-
Boc Addition: Cool the solution to 0°C. Add
(1.17 g, 5.38 mmol) dissolved in minimal DCM dropwise over 10 minutes. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor by TLC (System: 30% EtOAc in Hexanes).
-
Target
: ~0.6 (Product) vs ~0.3 (Starting Material).[3]
-
-
Workup: Quench with water (20 mL). Extract with DCM (
mL). Wash combined organics with Brine. Dry over .[4] -
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0%
20% EtOAc in Hexanes).
Protocol B: Structural Validation Logic
The following diagram illustrates the decision-making process for confirming the product structure.
Caption: Logical workflow for validating the identity of this compound, filtering out common synthetic failures.
Part 4: Troubleshooting & Impurity Profiling
Even with a robust protocol, impurities can arise. Use this guide to identify them.
| Impurity Type | Origin | Diagnostic Signal (NMR/MS) | Remediation |
| Debrominated Product | Pd-catalyzed reduction (if coupling attempted) | MS: Loss of Br isotope pattern. NMR: Extra proton in aromatic region (multiplet becomes 4H). | Use anhydrous conditions; degas solvents thoroughly. |
| Free Amine | Acidic workup or thermal decomposition | NMR: Loss of 1.5 ppm singlet. Broad | Avoid heating >60°C; use neutral workup. |
| Bis-Boc Side Product | Excess | NMR: t-Bu signal integrates to 18H. | Reduce |
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[5] (General Quinoline NMR Data). [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Morgado, A., et al. (2021). Electronic Supporting Information: Lightly congested amino terminal dendrimers.[6] Royal Society of Chemistry. (Reference for Boc-carbamate NMR shifts). [Link]
-
PubChem. 3-Aminoquinoline Compound Summary. National Library of Medicine. [Link]
Sources
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- 4. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. ms isotopes: Br and Cl [employees.csbsju.edu]
- 6. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Metabolic Stability of the Tert-Butyl Carbamate (Boc) Moiety in Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern medicinal chemistry, prized for its reliability in amine protection during complex small molecule and peptide synthesis. Its widespread use, however, necessitates a thorough understanding of its fate in vivo. The metabolic stability of the Boc moiety is not merely an academic curiosity; it is a critical parameter that can profoundly influence the pharmacokinetic profile, efficacy, and safety of a drug candidate. This guide provides an in-depth, comparative analysis of the metabolic stability of the Boc group, offering field-proven insights and detailed experimental protocols to empower researchers in making informed decisions during drug design and development.
The Double-Edged Sword: Why Boc's Stability and Lability Matter
The Boc group's utility stems from its chemical stability under a wide range of synthetic conditions, including exposure to most nucleophiles and bases, while being readily cleaved under acidic conditions.[1] This predictable lability is a boon for chemists. However, once a drug candidate enters a biological system, this same lability can become a liability. Premature cleavage of the Boc group can lead to:
-
Formation of the parent amine: This can be the intended outcome for a prodrug strategy, but if unintended, it can lead to off-target activity or altered pharmacokinetics.
-
Altered physicochemical properties: The removal of the lipophilic Boc group increases the polarity of the molecule, which can impact its absorption, distribution, and excretion.
-
Generation of reactive intermediates: The cleavage of the Boc group proceeds via the formation of a tert-butyl cation, which, although generally scavenged, has the potential to alkylate nucleophilic biomolecules.[2]
Conversely, a Boc group that is too metabolically stable might confer undesirable properties to the parent molecule, such as increased lipophilicity leading to poor solubility or off-target binding. Therefore, a comprehensive understanding and evaluation of the metabolic stability of the Boc moiety are paramount.
Unmasking the Boc Group: Key Metabolic Pathways
The in vivo cleavage of the tert-butyl carbamate is not a random event but is primarily mediated by specific enzymatic pathways. While traditionally considered relatively stable to enzymatic hydrolysis, the Boc group is susceptible to metabolic transformation, primarily through two main routes:
-
Oxidative Metabolism by Cytochrome P450 (CYP) Enzymes: This is a major pathway for the metabolism of many xenobiotics, and the tert-butyl group of the Boc moiety is a substrate for several CYP isozymes. The primary site of oxidation is one of the methyl groups of the tert-butyl moiety, leading to a hydroxymethyl intermediate. This can be further oxidized to a carboxylic acid. A key isozyme involved in the metabolism of tert-butyl groups is CYP3A4 , one of the most abundant and important drug-metabolizing enzymes in the human liver.[3][4]
-
Hydrolysis by Esterases and Proteases: While the carbamate bond is generally more stable to hydrolysis than an ester bond, certain esterases and proteases can catalyze its cleavage. [5]This pathway directly liberates the parent amine and releases tert-butanol and carbon dioxide. The susceptibility to this pathway is highly dependent on the specific enzymes present and the steric and electronic environment around the carbamate linkage. For instance, certain lipases and esterases have been identified that can hydrolyze tert-butyl esters, and by extension, may have activity towards tert-butyl carbamates. [6]
Caption: Hydrolytic cleavage of the Boc group.
A Comparative Look: Boc vs. Other Common Carbamate Protecting Groups
The choice of a protecting group during synthesis can have downstream consequences on metabolic stability. While direct, comprehensive comparative metabolic stability studies are not abundant in the literature, we can infer relative stability based on their chemical properties and known metabolic pathways.
| Feature | Tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Chemical Lability | Acid-labile (e.g., TFA) [6] | Hydrogenolysis (e.g., H₂/Pd) | Base-labile (e.g., piperidine) [1] |
| Primary Metabolic Pathway | CYP450-mediated oxidation of the tert-butyl group; potential hydrolysis by esterases. [3][6] | Aromatic hydroxylation of the benzyl group by CYPs; potential hydrolysis. | Hydrolysis of the carbamate; metabolism of the fluorenyl ring system. |
| Relative Metabolic Stability (Inferred) | Generally considered moderately stable. The tert-butyl group can be a site for metabolism. [4] | The benzyl group is susceptible to oxidation, potentially leading to faster clearance. | Often considered more metabolically labile due to the greater susceptibility of the carbamate to hydrolysis. |
| Key Considerations in Drug Design | Can be used as a prodrug moiety. The lipophilicity of the Boc group can influence ADME properties. | The potential for aromatic hydroxylation needs to be considered in metabolic profiling. | Generally avoided in final drug candidates due to its lability, but its metabolic fate would need careful evaluation if considered. |
Case Studies in Boc Metabolism
Examining real-world examples provides invaluable context for understanding the impact of Boc group metabolism.
Case Study 1: An Orally Available Taxane Analog (BMS-275183)
In the development of BMS-275183, an oral taxane analog, a major metabolic pathway was found to be the CYP3A4-mediated metabolism of the tert-butyl groups on the molecule. [7]This led to the formation of hydroxylated metabolites and subsequent cleavage of the side chain from the baccatin core. This case highlights the significant role of CYP3A4 in the metabolism of Boc and other tert-butyl containing moieties and underscores the importance of evaluating the metabolic stability of such groups in drug candidates. [7] Case Study 2: N-tert-butoxycarbonylmethamphetamine (BocMA)
A study on the metabolism of BocMA in human and rat liver microsomes revealed that the compound is highly susceptible to hepatic metabolism. [8]The primary metabolic pathway was hydroxylation at the benzyl position, not direct cleavage of the Boc group. However, the study demonstrated that Boc-protected compounds can be rapidly metabolized, leading to a significant first-pass effect. [8]This case illustrates that even if the Boc group itself is not the primary site of metabolism, its presence can influence the overall metabolic profile of a drug candidate.
Experimental Protocols for Assessing Metabolic Stability
A robust assessment of metabolic stability is a critical component of preclinical drug development. The following are detailed protocols for two of the most common in vitro assays.
In Vitro Liver Microsomal Stability Assay
This assay is a workhorse in early drug discovery for assessing phase I metabolic stability, particularly by CYP enzymes.
Principle: The test compound is incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes. The disappearance of the parent compound over time is monitored to determine its metabolic stability.
Experimental Workflow:
Caption: Workflow for the in vitro liver microsomal stability assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of the test compound (e.g., 100 µM in assay buffer).
-
Prepare the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare the quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Incubation:
-
In a microcentrifuge tube, add the liver microsomes (e.g., to a final concentration of 0.5 mg/mL) and the test compound (e.g., to a final concentration of 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a tube containing the quenching solution to stop the reaction and precipitate the proteins.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t½) as: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
Self-Validating System and Quality Control:
-
Positive Controls: Include compounds with known high and low clearance (e.g., verapamil and diazepam, respectively) to ensure the metabolic activity of the microsomes. [9]* Negative Control: A "minus NADPH" control should be run to assess for any non-CYP mediated degradation.
-
Zero-Time Point: This sample is quenched immediately after the addition of the test compound to determine the initial concentration.
-
Assay Linearity: Ensure that the depletion of the test compound follows first-order kinetics.
In Vitro S9 Fraction Stability Assay
This assay provides a broader assessment of metabolic stability, including both Phase I (e.g., CYP-mediated) and Phase II (e.g., conjugation) metabolic pathways.
Principle: The S9 fraction is a subcellular fraction that contains both microsomes and cytosol, thus encompassing a wider range of metabolic enzymes. The assay procedure is similar to the microsomal stability assay but can be supplemented with cofactors for Phase II enzymes.
Experimental Workflow:
Caption: Workflow for the in vitro S9 fraction stability assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Similar to the microsomal assay, prepare stock and working solutions of the test compound.
-
Prepare a cofactor mix containing NADPH for Phase I metabolism and, if desired, UDPGA for glucuronidation and PAPS for sulfation for Phase II metabolism.
-
Prepare the quenching solution as described above.
-
-
Incubation:
-
In a microcentrifuge tube, add the S9 fraction (e.g., to a final concentration of 1 mg/mL) and the test compound (e.g., to a final concentration of 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the pre-warmed cofactor mix.
-
-
Time-Point Sampling, Reaction Quenching, Sample Processing, LC-MS/MS Analysis, and Data Analysis:
-
Follow steps 4-8 as described in the microsomal stability assay protocol.
-
Self-Validating System and Quality Control:
-
Cofactor Controls: Run incubations with and without the full complement of cofactors to delineate the contributions of Phase I and Phase II metabolism.
-
Positive and Negative Controls: As with the microsomal assay, include appropriate positive and negative controls to validate the assay performance.
Conclusion: Strategic Considerations for Drug Designers
The metabolic stability of the Boc moiety is a multifaceted issue that requires careful consideration throughout the drug discovery and development process. While the Boc group offers significant advantages in chemical synthesis, its potential for metabolic cleavage cannot be overlooked. A proactive approach to assessing its stability using robust in vitro assays is essential for identifying potential liabilities early on.
As a senior application scientist, my recommendation is to integrate metabolic stability testing as an early and iterative part of the design-make-test-analyze cycle. By understanding the metabolic fate of the Boc group and other structural motifs, researchers can make more informed decisions to optimize the pharmacokinetic properties of their drug candidates, ultimately increasing the probability of success in bringing novel and effective therapies to patients.
References
-
Asahina, Y., et al. (2015). A Polar Protecting Group for the Chemical Synthesis of Peptides. Angewandte Chemie International Edition, 54(32), 9324-9328. [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
- Kemme, H., et al. (2011). Enzymatic degradation of PLGA. Journal of Controlled Release, 151(2), 165-172.
-
Mattellone, A., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPPS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P). Molecules, 28(21), 7354. [Link]
-
Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737-3740. [Link]
-
Tanaka, S., et al. (2019). Human and rat microsomal metabolites of N-tert-butoxycarbonylmethamphetamine and its urinary metabolites in rat. Forensic Toxicology, 37(2), 436-445. [Link]
-
U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. [Link]
- Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today, 15(1-2), 40-56.
-
Wu, Y. Q., et al. (2002). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters, 4(12), 2141-2144. [Link]
-
Wikipedia. (2023). Tert-Butoxycarbonyl protecting group. Retrieved from [Link]
- Yamazoe, Y., et al. (2021). Deciphering Key Interactions of Ligands with CYP3A4-Template* system. Drug Metabolism and Pharmacokinetics, 38, 100388.
-
Zhang, D., et al. (2009). CYP3A4-mediated ester cleavage as the major metabolic pathway of the oral taxane 3'-tert-butyl-3'-N-tert-butyloxycarbonyl-4-deacetyl-3'-dephenyl-3'-N-debenzoyl-4-O-methoxycarbonyl-paclitaxel (BMS-275183). Drug Metabolism and Disposition, 37(4), 710-718. [Link]
-
Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Retrieved from [Link]
-
European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Creative Bioarray. (n.d.). S9 Stability Assay. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
-
Cyprotex. (n.d.). S9 Stability. Retrieved from [Link]
- Sohlenius-Sternbeck, J., et al. (2010).
-
Zhang, Y., et al. (2024). CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. Biomolecules, 14(9), 1125. [Link]
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- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
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- 5. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 9. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 8-bromoquinolin-3-ylcarbamate
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of tert-butyl 8-bromoquinolin-3-ylcarbamate, a compound characterized by its halogenated quinoline core and a carbamate functional group. Understanding the chemical nature of this molecule is paramount to executing its disposal safely and in compliance with regulatory standards. This protocol is designed for researchers, scientists, and drug development professionals, emphasizing the scientific principles behind each procedural step to ensure a self-validating and safe workflow.
Hazard Assessment and Waste Characterization
This compound must be treated as a halogenated organic hazardous waste . This classification is dictated by the presence of bromine on the quinoline ring. Halogenated compounds require specific disposal pathways because their incineration can produce acidic gases (like hydrogen bromide) and other hazardous byproducts if not performed in a specialized facility equipped with flue gas scrubbers.[1][2]
-
Irritation: Similar carbamate and bromo-compounds are known to be skin, eye, and respiratory irritants.[3][4] Therefore, direct contact should be avoided.
-
Toxicity: The carbamate functional group is present in many pesticides known for their cholinesterase inhibition activity.[5] Although the toxicity of this specific molecule is not fully characterized, it is prudent to handle it with care to avoid ingestion, inhalation, and dermal exposure.[6][7]
-
Environmental Hazard: Halogenated organic compounds can be harmful to aquatic life and may persist in the environment.[8] Therefore, discharge into sewer systems or the environment is strictly prohibited.[1][9]
Pre-Disposal Safety and Handling
Before beginning any waste collection, ensure that all necessary safety measures are in place. This aligns with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the establishment of a Chemical Hygiene Plan (CHP) for handling hazardous chemicals.[10]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (such as nitrile) must be worn. Latex gloves do not provide adequate protection.[5]
-
Body Protection: A standard laboratory coat is required.
Engineering Controls:
-
All handling and preparation of waste should be conducted inside a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The cardinal rule for disposing of this compound is waste segregation . It must never be mixed with non-halogenated chemical waste. Mixing waste streams complicates disposal, increases costs, and can create dangerous chemical reactions.[11][12][13]
Experimental Protocol: Waste Segregation and Collection
-
Obtain a Designated Waste Container:
-
Properly Label the Container:
-
Before adding any waste, affix a hazardous waste label.
-
Clearly write the full chemical name: "Waste this compound." List any solvents used in the waste solution.
-
Indicate the relevant hazards (e.g., Irritant, Environmental Hazard). Accurate labeling is an OSHA requirement and is critical for safe transport and disposal.[15]
-
-
Waste Collection:
-
Solid Waste: Carefully transfer the solid this compound into the designated halogenated waste container using a dedicated spatula or scoop.[6]
-
Liquid Waste (Solutions): If the compound is in a solvent, transfer the solution into the designated halogenated liquid waste container. Note that any solvent mixed with a halogenated compound must be treated as halogenated waste.[11]
-
Contaminated Materials: Any items that have come into direct contact with the chemical, such as gloves, weigh boats, or paper towels, must also be disposed of in a designated solid halogenated waste container. Do not dispose of these items in the regular trash.[12]
-
-
Container Management and Storage:
-
Keep the waste container securely closed at all times, except when actively adding waste.[11] This prevents the release of vapors and protects against spills.
-
Store the container in a well-ventilated, designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Do not overfill the container; a maximum of 90% capacity is a common guideline.[14]
-
-
Final Disposal Arrangement:
-
Once the container is full or the waste is ready for removal, contact your institution's EHS office.
-
The EHS department will arrange for pickup by a licensed hazardous waste disposal contractor. These contractors are equipped to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
The ultimate disposal method for this type of waste is typically high-temperature incineration in a facility with specialized scrubbers to neutralize the resulting acidic gases.[1][12] This is considered the best practice by the U.S. Environmental Protection Agency (EPA) for destroying toxic organic constituents.[12]
-
Emergency Procedures
Spill Response:
-
Small Spill (in a fume hood): Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).[16] Carefully sweep up the absorbed material and place it in your designated halogenated solid waste container.
-
Large Spill: Evacuate the immediate area and alert your colleagues. Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move the affected person to fresh air.
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or chemical name to the medical personnel.
Data Summary Table
| Parameter | Guideline | Rationale & References |
| Waste Classification | Halogenated Organic Hazardous Waste | The presence of bromine necessitates disposal via specialized routes for halogenated compounds.[9][11] |
| Primary Disposal Method | Licensed high-temperature incineration with flue gas scrubbing. | Ensures complete destruction of the organic molecule and neutralizes hazardous byproducts like HBr.[1][2][12] |
| Container Type | Labeled, sealable, chemically compatible plastic container. | Prevents leaks, vapor release, and ensures proper identification for disposal personnel.[11][13][14] |
| Segregation | Must be kept separate from non-halogenated waste streams. | Prevents contamination of other waste streams and ensures proper disposal pathway.[11][17] |
| Prohibited Disposal | DO NOT dispose of down the drain or in regular trash. | Prevents environmental contamination and harm to aquatic ecosystems.[1][9][18] |
| Required PPE | Chemical safety goggles, nitrile gloves, lab coat. | Protects against potential irritation and dermal absorption.[3][4][5] |
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management of waste generated from this compound.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. osha.gov [osha.gov]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 13. usbioclean.com [usbioclean.com]
- 14. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 15. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 16. agilent.com [agilent.com]
- 17. essex.ac.uk [essex.ac.uk]
- 18. acs.org [acs.org]
Personal protective equipment for handling Tert-butyl 8-bromoquinolin-3-ylcarbamate
Part 1: Operational Risk Profile (The "Why" Behind the Protocol)
As researchers, we often handle intermediates where specific toxicological data is sparse. Tert-butyl 8-bromoquinolin-3-ylcarbamate is one such compound.[1] We cannot rely on a generic SDS. Instead, we must derive our safety protocols from its structural moieties (Structure-Activity Relationship or SAR).
Deconstructed Hazard Analysis:
-
Quinoline Scaffold: Quinolines are planar, nitrogen-containing heterocycles known for their ability to intercalate into DNA. This class carries a baseline risk of mutagenicity and genotoxicity . They are also readily absorbed through the skin.
-
Bromine Substituent (C-8 position): Halogenated organics often exhibit enhanced lipophilicity, increasing bioavailability and skin permeation rates compared to their non-halogenated parent compounds.
-
Boc-Carbamate Moiety: While the tert-butoxycarbonyl (Boc) group generally reduces the acute toxicity of the free amine, it can act as a sensitizer . Furthermore, thermal decomposition or strong acid contact releases isobutylene and CO₂, potentially aerosolizing the parent quinoline.
Operational Verdict: Treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) until proven otherwise. Universal precautions for genotoxic solids apply.
Part 2: Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged handling of quinoline derivatives in solution. The following matrix dictates PPE based on the operational state of the chemical.
Table 1: Task-Based PPE Specifications
| Operational State | Primary Hazard | Glove Selection (Critical) | Respiratory Protection | Body Protection |
| Solid / Powder (Weighing) | Inhalation of dust; Surface contamination | Double Nitrile (min 5 mil). Reason: Solid permeation is slow; double layer allows outer glove removal if contaminated. | N95 / P100 mask (if outside hood) or Fume Hood (Sash < 18"). | Lab Coat (Tyvek sleeves recommended to bridge glove gap). |
| Solution (DCM/Chloroform) | Rapid skin absorption; Carrier solvent effect | Silver Shield / Laminate (Inner) + Nitrile (Outer). Reason: Halogenated solvents permeate nitrile in <5 mins, carrying the toxin with them. | Fume Hood (Mandatory).[2][3][4] NO open bench work. | Chemical-resistant apron; Face shield if volume > 100mL. |
| Solution (Alcohol/Ether) | Flammability; Splash | Double Nitrile (change every 15 mins). | Fume Hood . | Standard Lab Coat. |
Part 3: Operational Handling Protocol
Workflow 1: The "Static-Free" Weighing Protocol
Quinolines and Boc-protected intermediates are often fluffy, electrostatic solids. Static discharge can disperse micro-particles onto the balance and user.
-
Preparation: Place an ionizing fan or anti-static gun inside the fume hood 5 minutes prior to weighing.
-
Containment: Use a weighing funnel rather than weighing paper. Paper allows particles to slide off; funnels contain them.
-
The "Closed Transfer" Technique:
-
Tare the receiving flask with the funnel inserted.
-
Add solid directly to the funnel.
-
Rinse the funnel into the flask with the reaction solvent (if applicable) to ensure 100% mass transfer and zero dust generation upon removal.
-
-
Decontamination: Wipe the balance area with a surfactant-based cleaner (e.g., Decon 90) followed by ethanol. Note: Ethanol alone may spread the hydrophobic quinoline rather than lift it.
Workflow 2: Visual Decision Logic for PPE
The following diagram illustrates the decision process for selecting the correct protective barriers based on solvent interaction—a critical step often overlooked in standard SOPs.
Figure 1: PPE Decision Tree focusing on solvent-mediated permeation risks. Note the specific requirement for laminate gloves when using halogenated solvents.
Part 4: Waste Disposal & Deactivation Logistics
Improper disposal of halogenated nitrogen heterocycles is a major compliance risk.
The "Halogen Rule": Because this molecule contains Bromine, it cannot be disposed of in standard organic waste streams intended for fuel blending (cement kilns). Burning brominated compounds without specific scrubbers generates dioxins and furans .
Disposal Protocol:
-
Segregation: All waste (mother liquors, contaminated gloves, wipes) must go into the "Halogenated Waste" stream.
-
Labeling: The tag must explicitly list:
-
Quenching (for reactive mixtures): If the carbamate was subjected to acidic deprotection (e.g., TFA or HCl), neutralize the waste to pH 7-9 before adding it to the drum to prevent drum pressurization from CO₂ evolution.
Part 5: Emergency Response (Spill & Exposure)
-
Skin Contact:
-
Immediate Action: Do not use ethanol to wash skin; it increases absorption. Wash with copious soap and water for 15 minutes.
-
Medical: Inform medical personnel of potential quinoline exposure (liver toxicity risk).[8]
-
-
Spill Cleanup (Solid):
-
Do not dry sweep.
-
Cover with wet paper towels (water/surfactant) to dampen.
-
Scoop into a wide-mouth jar. Label as hazardous waste.[4]
-
References
-
National Institutes of Health (NIH) - PubChem. Quinoline Safety Data & Toxicity Profile. (General quinoline toxicity data used for SAR analysis). [Link]
-
University of Illinois Division of Research Safety. Halogenated Solvents and Waste Disposal Guidelines. (Standard for segregating brominated waste). [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 6. dollycorporation.com [dollycorporation.com]
- 7. icl-group-sustainability.com [icl-group-sustainability.com]
- 8. nj.gov [nj.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
